4-Thujanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9+,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSDPILWMGFJMM-AEJSXWLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(C1C2)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12CC[C@@]([C@@H]1C2)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905045 | |
| Record name | (+)-trans-4-Thujanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
terpineol odour | |
| Record name | 4-Thujanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/102/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
17699-16-0 | |
| Record name | trans-Sabinene hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17699-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thujanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017699160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-trans-4-Thujanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,2α,5α)-2-methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-THUJANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS203S42BJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Thujanol: Chemical Structure, Properties, and Biological Activity
This technical guide provides a comprehensive overview of 4-thujanol (also known as sabinene (B1680474) hydrate), a bicyclic monoterpenoid alcohol. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, stereoisomers, physicochemical properties, and biological activities. The guide includes detailed experimental protocols and visual diagrams to support further research and application development.
Chemical Structure and Stereoisomerism
This compound, systematically named 2-methyl-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-ol, is a saturated bicyclic monoterpene alcohol.[1] Its structure consists of a cyclopropane (B1198618) ring fused to a cyclopentane (B165970) ring. The presence of three chiral centers gives rise to four stable stereoisomers, which are typically classified as cis and trans isomers based on the relative orientation of the isopropyl group and the methyl/hydroxyl group.[2][3]
The four primary stereoisomers are:
-
(+)-(1R,4S)-trans-4-Thujanol
-
(-)-(1S,4R)-trans-4-Thujanol
-
(+)-(1R,4R)-cis-4-Thujanol
-
(-)-(1S,4S)-cis-4-Thujanol
The naturally occurring enantiomer in Norway spruce is (+)-trans-4-thujanol.[4] The (E)-(R) designation is also used, with (E)-(R)-4-thujanol corresponding to a trans isomer.[5]
Physicochemical and Spectroscopic Properties
This compound is a white crystalline solid at room temperature with a characteristic minty, eucalyptus-like, and woody odor.[6][7] It is practically insoluble in water but soluble in organic solvents like ethanol.[1][6] A summary of its key properties is presented in the tables below.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₀H₁₈O | [6][8][9] |
| Molecular Weight | 154.25 g/mol | [6][8][9] |
| Appearance | White crystalline solid | [6] |
| Odor | Minty, eucalyptus, green, terpenic | [6] |
| CAS Number | 546-79-2 (unspecified stereoisomer) | [5] |
| Melting Point | 58-62 °C | [7] |
| Boiling Point | 200-201 °C | [7] |
| Water Solubility | 440.5 mg/L (estimated at 25 °C) | [7] |
| logP (o/w) | 2.351 (estimated) | [7] |
| Optical Activity | [α]²⁰/D +31.5±2° (c=1% in ethanol) for Sabinene hydrate (B1144303) | [10] |
Table 2: Spectroscopic and Chromatographic Data for this compound Isomers
| Parameter | Isomer | Value | Reference |
| ¹H NMR (CDCl₃) | (E)-(R)-4-thujanol | See Table 3 below | [10] |
| ¹³C NMR (CDCl₃) | (E)-(R)-4-thujanol | See Table 3 below | [10] |
| Kovats RI (non-polar) | trans | 1058 | [11] |
| Kovats RI (non-polar) | cis | 1058 | [12] |
| Kovats RI (polar) | trans | 1483 | [11] |
| Kovats RI (polar) | cis | 1483 | [12] |
Table 3: ¹H and ¹³C NMR Chemical Shifts for (E)-(R)-4-Thujanol in CDCl₃
| Atom No. | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity, J (Hz) |
| 1 | 29.5 | 0.81 | m |
| 2 | 75.3 | - | - |
| 3 | 36.3 | 1.95 / 1.70 | m / m |
| 4 | 22.1 | 1.80 | m |
| 5 | 31.4 | 0.52 | m |
| 6 | 17.5 | 0.45 / 0.11 | t, 4.8 / dd, 8.2, 4.8 |
| 7 | 33.1 | 1.74 | sept, 6.8 |
| 8 | 21.0 | 0.92 | d, 6.8 |
| 9 | 20.6 | 0.90 | d, 6.8 |
| 10 | 25.2 | 1.22 | s |
| Data sourced from the analysis of natural (E)-(R)-4-thujanol from Thymus vulgaris.[10] |
Biological Activity and Mechanism of Action
The biological activities of this compound are of significant interest, particularly its roles as an insect anti-attractant and a broad-spectrum antimicrobial agent.
Insect Anti-Attractant Activity
(+)-trans-4-Thujanol is a potent anti-attractant for the Eurasian spruce bark beetle, Ips typographus, a major pest of spruce forests.[3][4] This compound is more abundant in the bark of younger, less suitable host trees, suggesting it plays a role in host selection by the beetle.[3]
Mechanism of Action: The repellent effect is mediated by a specific olfactory sensory pathway. Studies have shown that (+)-trans-4-thujanol is a specific ligand for the odorant receptor ItypOR23 , which is expressed in the olfactory sensory neurons of Ips typographus.[13] Binding of this compound to this receptor triggers a neuronal signal that is interpreted as a repellent cue, guiding the beetle away from the source. This interaction is a key component of the tree's natural defense mechanism.
Antimicrobial Activity
Sabinene hydrate exhibits broad-spectrum antimicrobial activity, with a notable efficacy against Gram-positive bacteria.[1][8][14] Its mechanism of action is consistent with that of other phenolic monoterpenoids, which primarily target the integrity and function of the microbial cell membrane.
Proposed Mechanisms of Action:
-
Membrane Disruption: As a lipophilic molecule, this compound can intercalate into the bacterial cytoplasmic membrane, disrupting the lipid bilayer. This increases membrane fluidity and permeability, leading to the leakage of essential intracellular components like ions and ATP, and ultimately causing cell death.
-
Inhibition of Efflux Pumps: Sabinene hydrate has been shown to inhibit bacterial efflux pumps.[6] These pumps are a key mechanism of multidrug resistance, actively transporting antimicrobial agents out of the cell. By inhibiting these pumps, this compound can restore or enhance the efficacy of other antibiotics.
-
Biofilm Inhibition: The compound is an effective inhibitor of biofilm formation in both E. coli and S. aureus.[6] By preventing bacteria from forming these protective communities, it renders them more susceptible to antimicrobial treatments and host immune responses.
Table 4: Antimicrobial Activity (MIC) of Sabinene Hydrate
| Microorganism | Type | MIC (mg/mL) | Reference |
| Bacillus subtilis | Gram-positive Bacteria | 0.0312 | [1][8][14] |
| Staphylococcus aureus | Gram-positive Bacteria | 0.0625 | [1][8][14] |
| Escherichia coli | Gram-negative Bacteria | 0.125 | [1][8][14] |
| Pseudomonas aeruginosa | Gram-negative Bacteria | > 0.75 (Resistant) | [1][8] |
| Candida albicans | Yeast | 0.125 | [1][8][14] |
| Candida krusei | Yeast | 0.25 | [1][8] |
| Candida parapsilosis | Yeast | 0.75 | [1][8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, analysis, and biological evaluation of this compound, based on published literature.
Synthesis of this compound Stereoisomers
This protocol describes a method for the synthesis of all four stereoisomers of this compound starting from (-)-sabinene (B131225), adapted from the procedure outlined by Schiebe et al. (2019).[2]
Protocol:
-
Step 1: Dihydroxylation of (-)-Sabinene
-
Materials: (-)-Sabinene, N-methylmorpholine N-oxide (NMO), osmium tetroxide (OsO₄) solution (e.g., 4% in water), acetone (B3395972), water, sodium sulfite (B76179).
-
Procedure:
-
Dissolve (-)-sabinene in a mixture of acetone and water (e.g., 10:1 v/v).
-
Add NMO (approx. 1.5 equivalents) to the solution.
-
Add a catalytic amount of OsO₄ solution and stir the mixture at room temperature. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sabinene diol.
-
-
-
Step 2: Oxidative Cleavage to Sabinaketone
-
Materials: Crude sabinene diol, sodium periodate (B1199274) (NaIO₄), dichloromethane (B109758) (DCM), water.
-
Procedure:
-
Dissolve the crude diol in DCM.
-
Add an aqueous solution of NaIO₄ (approx. 2-3 equivalents).
-
Stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC or GC-MS.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure to yield sabinaketone.
-
-
-
Step 3: Grignard Reaction to form this compound
-
Materials: Sabinaketone, methyllithium (B1224462) (MeLi) or methylmagnesium bromide (MeMgBr) solution in ether, anhydrous diethyl ether, saturated ammonium (B1175870) chloride solution.
-
Procedure:
-
Dissolve sabinaketone in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Slowly add the MeLi or MeMgBr solution (approx. 1.2-1.5 equivalents) via syringe.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/GC-MS).
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield a mixture of the four this compound stereoisomers.
-
-
Analytical Separation of Stereoisomers
-
Technique: Enantioselective Gas Chromatography (GC).
-
Column: A chiral stationary phase is required. A β-cyclodextrin phase column (e.g., Hydrodex β-6TBDM) is effective for separating all four stereoisomers.[2]
-
Typical GC Conditions:
-
Injector Temperature: 220 °C
-
Carrier Gas: Hydrogen or Helium
-
Oven Program: Start at 60 °C, hold for 1 min, ramp at 2 °C/min to 180 °C, hold for 5 min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Expected Elution Order: The elution order on a β-cyclodextrin column is typically: (+)-trans, (-)-trans, (+)-cis, (-)-cis.[3]
-
Bark Beetle Repellency Assay (Field Trapping)
This protocol is adapted from field experiments testing the anti-attractant properties of (+)-trans-4-thujanol on Ips typographus.[4]
-
Objective: To quantify the reduction in beetle attraction to a pheromone source when an anti-attractant is present.
-
Materials:
-
Cross-vane flight intercept traps.
-
Commercial aggregation pheromone dispensers for I. typographus (containing 2-methyl-3-buten-2-ol (B93329) and (S)-cis-verbenol).
-
Dispensers for the test compound ((+)-trans-4-thujanol) with controlled release rates (e.g., low, medium, high dose).
-
Control dispensers (empty or solvent only).
-
-
Experimental Design:
-
Set up a grid or line of traps in a suitable forest environment, ensuring a minimum distance of 15-20 meters between traps to avoid interference.
-
Employ a randomized block design. Each block should contain one of each treatment combination.
-
Treatments:
-
T1: Pheromone dispenser only (Positive Control).
-
T2: Pheromone dispenser + Low-dose this compound.
-
T3: Pheromone dispenser + Medium-dose this compound.
-
T4: Pheromone dispenser + High-dose this compound.
-
T5: this compound dispenser only (to test for inherent attraction).
-
T6: Empty trap (Negative Control).
-
-
Rotate the positions of the treatments within each block periodically (e.g., every 2-3 days) to account for positional bias.
-
-
Data Collection and Analysis:
-
Collect trapped beetles at each rotation.
-
Count the total number of I. typographus and identify their sex.
-
Calculate the mean catch per treatment.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA or a Generalized Linear Model) to determine if there are significant differences in catch between the control and the this compound treatments.
-
Calculate the percent reduction in catch relative to the pheromone-only control. A dose-response relationship can be plotted.[15]
-
Conclusion
This compound is a multifaceted monoterpenoid with a well-defined chemical structure and a range of interesting biological activities. Its role as a specific anti-attractant for the spruce bark beetle, mediated by the ItypOR23 odorant receptor, presents a clear mechanism that can be leveraged for the development of novel, environmentally benign pest management strategies. Furthermore, its broad-spectrum antimicrobial properties, including the ability to inhibit biofilms and efflux pumps, highlight its potential as a lead compound for new antibacterial agents. The experimental protocols provided herein offer a foundation for the synthesis, analysis, and further investigation of this promising natural product.
References
- 1. In Situ Antimicrobial Properties of Sabinene Hydrate, a Secondary Plant Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-attractant activity of (+)-trans-4-thujanol for Eurasian spruce bark beetle Ips typographus: Novel potency for females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thujanol (C10H18O) CAS N° 546-79-2 [lahn.bio]
- 6. Antimicrobial, Multidrug Resistance Reversal and Biofilm Formation Inhibitory Effect of Origanum majorana Extracts, Essential Oil and Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sabinene hydrate, 546-79-2 [thegoodscentscompany.com]
- 8. In Situ Antimicrobial Properties of Sabinene Hydrate, a Secondary Plant Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lahn.bio [lahn.bio]
- 11. trans-4-Thujanol [webbook.nist.gov]
- 12. This compound, cis-(+-)- | C10H18O | CID 20055523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Functional Evolution of a Bark Beetle Odorant Receptor Clade Detecting Monoterpenoids of Different Ecological Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. researchgate.net [researchgate.net]
The Natural Provenance of 4-Thujanol: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth overview of the natural sources, occurrence, and extraction methodologies for 4-Thujanol, a bicyclic monoterpenoid alcohol of significant interest to the pharmaceutical, fragrance, and flavor industries. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the natural origins of this compound. Detailed experimental protocols for extraction and analysis are provided, alongside quantitative data on the concentration of this compound in various natural sources. Furthermore, a comprehensive experimental workflow for the extraction and purification of this compound is visually represented.
Introduction
This compound, also known as sabinene (B1680474) hydrate (B1144303), is a natural bicyclic monoterpene alcohol.[1] It is a constituent of the essential oils of numerous aromatic and medicinal plants.[1] With its characteristic woody, minty, and spicy aroma, this compound has found applications as a fragrance agent in a variety of consumer products, including perfumes, cosmetics, and household cleaners.[1] It is also utilized as a flavoring agent in food and beverages.[1] This guide focuses on the natural occurrence of this compound, providing quantitative data and detailed methodologies for its extraction and analysis.
Natural Sources and Occurrence of this compound
This compound is found in a variety of plant species, with its concentration varying significantly depending on the plant's genetics (chemotype), geographical location, and harvesting time. The essential oils extracted from these plants are the primary materials in which this compound is found.
Primary Botanical Sources
Thymus vulgaris (Thyme) is a principal natural source of this compound. Notably, specific chemotypes of T. vulgaris are characterized by a high concentration of this compound.[2] Research has identified a wild thyme ecotype in the hills of French Provence that is exceptionally rich in (E)-(R)-4-thujanol.[3]
Other reported natural sources include:
-
Artemisia annua (Sweet Wormwood)[4]
-
Citrus reticulata (Mandarin Orange)[4]
-
Origanum microphyllum[5]
-
Mosla chinensis[6]
-
Cannabis sativa subsp. indica[6]
-
Various Thuja species[7]
Quantitative Data on this compound Occurrence
The concentration of this compound in the essential oils of its natural sources can vary widely. The following table summarizes the reported quantitative data.
| Botanical Source | Plant Part | Chemotype/Variety | This compound Isomer | Concentration (% w/w) | Reference |
| Thymus vulgaris | Aerial parts | Selected wild ecotype (France) | (E)-(R)-4-thujanol | 76% in crude essential oil; 98% after purification | [3] |
| Thymus vulgaris | Flowering tops | CT thujanol | trans-Thujanol | 24.81% | [1] |
| Thymus vulgaris | Aerial parts | Sabinene hydrate chemotype (Serbia) | cis-Sabinene hydrate | 30.77% | [8] |
| Thymus vulgaris | Aerial parts | Sabinene hydrate chemotype (Serbia) | trans-Sabinene hydrate | 4.98% | [8] |
| Origanum microphyllum | Leaves | - | cis-Sabinene hydrate | 3-68% | [5] |
Note: this compound is also known as sabinene hydrate. "CT" denotes chemotype.
Experimental Protocols
The extraction and analysis of this compound from its natural sources primarily involve steam distillation for extraction and gas chromatography-mass spectrometry (GC-MS) for identification and quantification.
Extraction of this compound via Steam Distillation
Steam distillation is the most common method for extracting essential oils, including those rich in this compound, from plant material.[7][9] The process involves passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected.[10]
Materials and Equipment:
-
Fresh or dried plant material (e.g., flowering tops of Thymus vulgaris)
-
Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and collection vessel)[10]
-
Heating mantle or Bunsen burner[11]
-
Distilled water
-
Separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Organic solvent for extraction (e.g., diethyl ether or n-heptane)[6]
Procedure:
-
Preparation of Plant Material: The plant material should be appropriately sized to allow for efficient steam penetration. For dried material, grinding may be necessary.[6]
-
Apparatus Setup: Assemble the steam distillation apparatus as per standard laboratory procedures.[11] Place the prepared plant material into the biomass flask and add a sufficient amount of distilled water to just cover the material.[11]
-
Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.[9]
-
Condensation and Collection: The steam and essential oil vapor mixture is then passed through a condenser, where it cools and returns to a liquid state. The resulting hydrosol (a mixture of water and essential oil) is collected in a receiving vessel.[10]
-
Separation of Essential Oil: The essential oil, being immiscible with water, will typically form a separate layer. This can be separated from the aqueous layer using a separatory funnel.[6]
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
-
High-Purity Crystalline (E)-(R)-4-thujanol Production (from selected Thymus vulgaris):
-
A selected wild thyme with a high content of (E)-(R)-4-thujanol is harvested.[3]
-
The fresh plant material is subjected to steam distillation, which produces an aromatic oil that spontaneously aggregates.[3]
-
The collected white aggregate, which is rich in (E)-(R)-4-thujanol (approximately 76%), is then subjected to a cycle of sublimation and crystallization to yield translucent fibers of highly pure (E)-(R)-4-thujanol (approximately 98%).[3]
-
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of a volatile mixture like an essential oil.[12]
Sample Preparation:
-
The essential oil sample is diluted in a suitable volatile organic solvent (e.g., hexane, dichloromethane, or methanol) to a concentration of approximately 10 µg/mL.[13]
-
The sample should be free of any particulate matter. If necessary, centrifuge the sample before transferring it to a GC vial.[13]
Instrumentation and Typical Parameters:
-
Gas Chromatograph: Agilent 7890A series or similar.[12]
-
Mass Spectrometer: Coupled to the GC.
-
Column: A non-polar (e.g., DB-5) or a polar (e.g., DB-Wax) capillary column is typically used. For instance, a SE-52 column (30 m x 0.32 mm, 0.15 µm film thickness) has been used for the analysis of cis-4-Thujanol.[14]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[12]
-
Injector Temperature: 250°C.[12]
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. An example program is:
-
Initial temperature of 40°C for 1 minute.
-
Ramp to 120°C at 4°C/min and hold for 2 minutes.
-
Ramp to 170°C at 6°C/min and hold for 1 minute.
-
Ramp to 200°C at 10°C/min and hold for 1 minute.[12]
-
-
Mass Spectrometer Parameters:
Data Analysis:
-
The individual components are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
-
Quantification is typically performed by the internal normalization method, where the percentage of each component is calculated from its peak area relative to the total peak area.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the extraction and purification of this compound from its primary natural source, Thymus vulgaris.
Caption: Experimental workflow for this compound extraction and purification.
Conclusion
This compound is a naturally occurring monoterpenoid with established applications and potential for further development in various industries. This guide has detailed its primary natural sources, with a particular emphasis on high-concentration chemotypes of Thymus vulgaris. The provided experimental protocols for steam distillation and GC-MS analysis offer a practical framework for researchers working on the extraction and characterization of this compound. The presented workflow diagram provides a clear visual representation of the process from plant material to purified this compound. Further research into other potential botanical sources and the optimization of extraction and purification techniques will continue to be of high value to the scientific community.
References
- 1. Organic Thyme ct Thujanol essential oil origin France [ventdesaromes.com]
- 2. Thymus vulgaris Essential Oil and Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lahn.bio [lahn.bio]
- 4. This compound | C10H18O | CID 6326181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. magritek.com [magritek.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Essential Oil Characterization of Thymus vulgaris from Various Geographical Locations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Get pure aromatic oils by Steam distillation method [allinexporters.com]
- 10. engineering.iastate.edu [engineering.iastate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rjptonline.org [rjptonline.org]
- 13. uoguelph.ca [uoguelph.ca]
- 14. cis-4-Thujanol [webbook.nist.gov]
Sabinene Hydrate and its Isomeric Relationship with 4-Thujanol: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sabinene (B1680474) hydrate (B1144303), a bicyclic monoterpenoid, is a naturally occurring compound found in various essential oils. It is synonymous with 4-thujanol and exists as a pair of diastereomers: cis-4-thujanol and trans-4-thujanol, each of which can exist as a pair of enantiomers. This technical guide provides a comprehensive overview of the chemical properties, stereochemistry, synthesis, and biological activities of sabinene hydrate isomers. Detailed experimental protocols for the synthesis of its stereoisomers, a compilation of their spectroscopic data, and an exploration of their biological significance are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Sabinene hydrate, systematically known as this compound, is a saturated bicyclic monoterpene alcohol. It is a constituent of the essential oils of numerous plants, including various species of thyme (Thymus), juniper (Juniperus), and marjoram (Origanum).[1][2] The nomenclature can be ambiguous, with "sabinene hydrate" and "this compound" often used interchangeably in scientific literature. This compound is characterized by a bicyclo[3.1.0]hexane skeleton with a hydroxyl group at the C4 position.
The core of its chemical diversity and biological specificity lies in its stereochemistry. The presence of multiple chiral centers gives rise to four stereoisomers: (+)-cis-, (-)-cis-, (+)-trans-, and (-)-trans-4-thujanol. The cis and trans nomenclature refers to the relative orientation of the isopropyl group and the hydroxyl group. This guide will delineate the distinct properties and activities of these isomers.
Chemical Properties and Stereochemistry
Sabinene hydrate is a colorless, crystalline solid or a viscous liquid with a characteristic minty and herbaceous odor. Its chemical formula is C₁₀H₁₈O, and it has a molecular weight of 154.25 g/mol .[3] The key to understanding its chemistry is its stereoisomeric nature.
Diastereomers: cis- and trans-4-Thujanol
The two primary diastereomers of this compound are cis-4-thujanol and trans-4-thujanol. In the cis isomer, the isopropyl group and the hydroxyl group are on the same side of the bicyclo[3.1.0]hexane ring system. In the trans isomer, they are on opposite sides. This difference in spatial arrangement leads to distinct physical and spectroscopic properties.
Enantiomers
Each diastereomer (cis and trans) exists as a pair of enantiomers, which are non-superimposable mirror images of each other. These are designated as (+) and (-) based on the direction in which they rotate plane-polarized light. For example, trans-4-thujanol exists as (+)-trans-4-thujanol and (-)-trans-4-thujanol.
The relationship between the different stereoisomers of this compound is a key aspect of its chemistry and biological activity.
Data Presentation
The following tables summarize the key quantitative data for the cis and trans isomers of this compound.
Table 1: Physical and Chemical Properties of this compound Isomers
| Property | cis-4-Thujanol | trans-4-Thujanol | Reference(s) |
| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O | [3] |
| Molecular Weight | 154.25 g/mol | 154.25 g/mol | [3] |
| Refractive Index | 1.449 (60 °C) | 1.443 (60 °C) | [3] |
| Kovats Retention Index (non-polar column) | 1058 | 1058 | [3][4] |
| Kovats Retention Index (polar column) | - | 1483 | [3] |
Table 2: Spectroscopic Data for (E)-(R)-4-Thujanol (trans-isomer)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR (CDCl₃) | |||
| H-1 | 0.45 | m | |
| H-2 | 1.70 | m | |
| H-3α | 1.95 | m | |
| H-3β | 1.85 | m | |
| H-5 | 0.60 | m | |
| H-7 | 1.65 | m | |
| H-8 | 0.95 | d | 6.8 |
| H-9 | 0.90 | d | 6.8 |
| H-10 | 1.15 | s | |
| OH | 1.45 | s | |
| ¹³C NMR (CDCl₃) | |||
| C-1 | 20.8 | ||
| C-2 | 31.5 | ||
| C-3 | 27.8 | ||
| C-4 | 73.8 | ||
| C-5 | 20.4 | ||
| C-6 | 29.5 | ||
| C-7 | 32.2 | ||
| C-8 | 20.1 | ||
| C-9 | 19.8 | ||
| C-10 | 25.5 |
Note: Spectroscopic data for the cis-isomer is less commonly reported in a consolidated format.[5]
Experimental Protocols
Synthesis of (±)-trans-Sabinene Hydrate
A short and efficient synthesis of (±)-trans-sabinene hydrate has been reported starting from isovaleraldehyde (B47997) and methyl vinyl ketone. The key steps involve a Stetter reaction followed by an intramolecular aldol (B89426) condensation and subsequent reduction.[6]
Protocol:
-
Stetter Reaction: Isovaleraldehyde and methyl vinyl ketone are reacted in the presence of a thiazolium salt catalyst and a base (e.g., DBU) in a suitable solvent like THF to afford the corresponding 1,4-diketone.
-
Intramolecular Aldol Condensation: The resulting 1,4-diketone undergoes an intramolecular aldol condensation upon treatment with a base (e.g., potassium tert-butoxide) to yield a bicyclic enone.
-
Reduction: The bicyclic enone is then subjected to reduction. A two-step reduction is often employed: first, a conjugate reduction of the double bond (e.g., using lithium in liquid ammonia) followed by the reduction of the ketone (e.g., with sodium borohydride) to yield (±)-trans-sabinene hydrate.
Synthesis of cis- and trans-4-Thujanol from Sabinene
A regioselective synthesis of all four stereoisomers of this compound can be achieved from (-)-sabinene (B131225).[7]
Protocol:
-
Oxidation of Sabinene: The double bond in (-)-sabinene is oxidized to the corresponding diol using a suitable oxidizing agent (e.g., osmium tetroxide).
-
Cleavage to Sabinaketone: The diol is subsequently cleaved to form sabinaketone.
-
Reaction with Methyl Lithium: Sabinaketone is then reacted with methyl lithium. This reaction is not highly stereoselective and produces a mixture of all four stereoisomers of this compound, which can then be separated by chiral gas chromatography.
Biosynthesis of Sabinene
Sabinene, a precursor to sabinene hydrate, is biosynthesized in plants from geranyl pyrophosphate (GPP) through the action of the enzyme sabinene synthase.[8] GPP itself is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are derived from either the mevalonate (B85504) (MVA) or the methylerythritol 4-phosphate (MEP) pathway.[9][10]
Biological Activity
Sabinene hydrate exhibits a range of biological activities, with some evidence suggesting differences between the stereoisomers.
Antimicrobial Activity
Sabinene hydrate has demonstrated broad-spectrum antimicrobial activity.[11] Studies have shown its effectiveness against various bacteria and fungi. Commercially available sabinene hydrate, which is often a mixture rich in the trans-isomer, has been tested against a panel of microorganisms. While comprehensive comparative studies are limited, the antimicrobial properties are a significant area of interest for potential applications in pharmaceuticals and food preservation.
Insect Repellent Activity
(+)-trans-4-Thujanol has been identified as a repellent for the Eurasian spruce bark beetle (Ips typographus).[7] This finding is of ecological significance and suggests potential applications in forest management and the development of natural insect repellents.
Genotoxic Effects
Some research has indicated that this compound may have genotoxic effects at certain concentrations in human peripheral blood lymphocytes in vitro.[2] However, the study also noted a lack of cytotoxic effects. Further investigation is required to fully understand the toxicological profile of the different isomers.
Conclusion
Sabinene hydrate, or this compound, is a multifaceted monoterpenoid with a rich stereochemistry that dictates its physical, chemical, and biological properties. The distinction between its cis and trans diastereomers, as well as their respective enantiomers, is crucial for a comprehensive understanding of this compound. While synthetic routes and some biological activities have been elucidated, further research is needed to fully characterize the individual stereoisomers, develop more stereoselective synthetic methods, and explore their specific mechanisms of action in biological systems. This technical guide serves as a foundational resource to stimulate and support such future investigations.
References
- 1. This compound | C10H18O | CID 6326181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. trans-4-Thujanol [webbook.nist.gov]
- 4. This compound, cis-(+-)- | C10H18O | CID 20055523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lahn.bio [lahn.bio]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sabinene - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Stereoisomers of 4-Thujanol: A Technical Guide to Their Characteristics and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Thujanol, also known as sabinene (B1680474) hydrate, is a bicyclic monoterpenoid alcohol with the chemical formula C₁₀H₁₈O. It exists as four stereoisomers due to the presence of three chiral centers in its thujane (B1196268) skeleton. These stereoisomers, arising from cis and trans configurations of the hydroxyl group relative to the isopropyl group, and the chirality at C1, C4, and C5, exhibit distinct physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their synthesis, separation, and characteristics, with a focus on their potential applications in fields such as chemical ecology and drug development. Of particular interest is the demonstrated anti-attractant activity of (+)-trans-4-thujanol against the Eurasian spruce bark beetle, Ips typographus, a significant pest in forestry.[1][2]
Physicochemical Characteristics of this compound Stereoisomers
| Property | (+)-cis-4-Thujanol | (-)-cis-4-Thujanol | (+)-trans-4-Thujanol | (-)-trans-4-Thujanol |
| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol | 154.25 g/mol | 154.25 g/mol | 154.25 g/mol |
| IUPAC Name | (1R,4R,5S)-4-Methyl-1-(1-methylethyl)bicyclo[3.1.0]hexan-4-ol | (1S,4S,5R)-4-Methyl-1-(1-methylethyl)bicyclo[3.1.0]hexan-4-ol | (1R,4S,5R)-4-Methyl-1-(1-methylethyl)bicyclo[3.1.0]hexan-4-ol | (1S,4R,5S)-4-Methyl-1-(1-methylethyl)bicyclo[3.1.0]hexan-4-ol |
| CAS Number | Not available | Not available | 546-79-2 (for trans) | Not available |
| Boiling Point | Data not available | Data not available | ~200 °C (predicted) | ~200 °C (predicted) |
| Melting Point | Data not available | Data not available | Data not available | Data not available |
| Specific Rotation ([α]D) | Data not available | Data not available | Data not available | Data not available |
| GC Retention Time (min) | 17.27 | 17.50 | 15.91 | 16.00 |
(Note: GC Retention times are based on analysis on a Chiraldex B-DM column as reported by Kalinová et al., 2022.[2] Other properties are based on general data for this compound isomers and may not be specific to each enantiomer.)
Experimental Protocols
Synthesis of this compound Stereoisomers
A mixture of all four stereoisomers of this compound can be synthesized from (-)-sabinene (B131225). The following protocol is based on the methodology described by Schiebe et al. (2019).[3]
Materials:
-
(-)-Sabinene
-
Osmium tetroxide (OsO₄) or other suitable dihydroxylating agent
-
N-methylmorpholine N-oxide (NMO)
-
Sodium periodate (B1199274) (NaIO₄)
-
Methyl lithium (MeLi) or methylmagnesium bromide (MeMgBr)
-
Diethyl ether (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Standard workup reagents (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate)
Procedure:
-
Dihydroxylation of (-)-Sabinene: Dissolve (-)-sabinene in a suitable solvent system (e.g., acetone/water). Add a catalytic amount of OsO₄ and a stoichiometric amount of NMO. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Oxidative Cleavage to Sabinaketone: To the diol solution from the previous step, add a solution of NaIO₄ in water. Stir vigorously at room temperature. The reaction will cleave the diol to form sabinaketone.
-
Grignard/Organolithium Addition: Dissolve the crude sabinaketone in anhydrous diethyl ether or THF. Cool the solution to 0 °C. Add a solution of MeLi or MeMgBr dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Workup and Purification: Quench the reaction carefully with saturated aqueous ammonium (B1175870) chloride. Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. The resulting product will be a mixture of the four this compound stereoisomers. Further purification can be achieved by column chromatography on silica (B1680970) gel.
References
An In-depth Technical Guide to cis-4-Thujanol: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4-Thujanol, also known as cis-sabinene hydrate, is a bicyclic monoterpenoid alcohol that has garnered significant interest in various scientific fields. As a naturally occurring compound found in a variety of plants, it contributes to their characteristic aromas and possesses noteworthy biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of cis-4-Thujanol, detailed experimental protocols for its characterization and synthesis, and an exploration of its role as an insect repellent, including the underlying signaling pathways.
Physical and Chemical Properties
The distinct stereochemistry of cis-4-Thujanol influences its physical and chemical characteristics. A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | |
| Molecular Weight | 154.25 g/mol | |
| Melting Point | 58-62 °C | |
| Boiling Point | 200-202 °C at 760 mmHg | |
| Refractive Index (n_D) | 1.449 (60 °C) | |
| Predicted Density | 1.030 ± 0.06 g/cm³ | |
| Water Solubility | Predicted: 440.5 mg/L at 25 °C | |
| Solubility | Soluble in alcohol, chloroform, and slightly soluble in hexanes. | |
| Appearance | White crystalline solid. | |
| Odor | Terpineol-like, minty, eucalyptus, green, and terpenic. |
Experimental Protocols
Determination of Physical Properties
Melting Point Determination (Capillary Method):
A small, finely powdered sample of cis-4-Thujanol is packed into a capillary tube, which is then placed in a melting point apparatus. The temperature is gradually increased (approximately 1-2 °C per minute) as the melting point is approached. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.
Boiling Point Determination:
The boiling point is determined using a distillation apparatus. The sample is heated in a flask connected to a condenser. The temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point.
Refractive Index Measurement:
A few drops of molten cis-4-Thujanol are placed on the prism of a refractometer. The instrument is calibrated, and the refractive index is read at a specified temperature (e.g., 60 °C).
Spectroscopic Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification:
GC-MS is employed to determine the purity of cis-4-Thujanol and to confirm its identity. A solution of the sample in a suitable solvent (e.g., ethanol) is injected into the gas chromatograph. The compound is separated from any impurities based on its volatility and interaction with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound, producing a characteristic mass spectrum that can be compared to a reference library for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:
¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure of cis-4-Thujanol. A sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectra are recorded. The chemical shifts, coupling constants, and integration of the peaks provide information about the connectivity and stereochemistry of the atoms in the molecule.
Synthesis of cis-4-Thujanol
A common method for the synthesis of 4-thujanol stereoisomers involves the reaction of sabinone with a Grignard reagent, such as methylmagnesium bromide. To favor the cis isomer, the reaction can be started from sabinene. A detailed protocol is outlined below:
Step 1: Oxidation of (-)-Sabinene to Sabinaketone:
-
(-)-Sabinene is oxidized to the corresponding diol.
-
The diol is then cleaved to yield sabinaketone.
Step 2: Grignard Reaction with Sabinaketone:
-
A solution of methylmagnesium bromide in a suitable ether solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.
-
Sabinaketone, dissolved in the same solvent, is added dropwise to the Grignard reagent at a controlled temperature (typically 0 °C). The reaction of the methyl lithium with sabinaketone results in a mixture of all four this compound stereoisomers.
-
The reaction mixture is stirred for a specified period to ensure completion.
-
The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, and the aqueous layer is extracted with the ether solvent.
-
The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield a mixture of this compound isomers.
Step 3: Purification of cis-4-Thujanol:
The resulting mixture of isomers can be separated and purified using column chromatography on silica (B1680970) gel, with an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate). The fractions are monitored by thin-layer chromatography (TLC) or GC-MS to identify and isolate the cis-4-Thujanol isomer.
Biological Activity: Insect Repellent
cis-4-Thujanol is recognized for its repellent properties against certain insect species, most notably the Eurasian spruce bark beetle, Ips typographus. This activity is mediated through the insect's olfactory system.
Olfactory Signaling Pathway
The repellent effect of cis-4-Thujanol is initiated by its interaction with specific odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) in the insect's antennae. While the complete downstream signaling cascade for every repellent is complex and can involve multiple pathways, a generalized model for insect olfactory signaling provides a framework for understanding the mechanism of action of cis-4-Thujanol.
In insects, ORs are ligand-gated ion channels that typically form a heterodimeric complex consisting of a specific odor-binding subunit (e.g., ItypOR23 for thujanol in Ips typographus) and a highly conserved co-receptor subunit (Orco).
Proposed Signaling Pathway for cis-4-Thujanol Repellency:
-
Binding: cis-4-Thujanol molecules enter the sensillum lymph of the insect's antenna and bind to a specific odorant receptor, ItypOR23, on the dendritic membrane of an olfactory sensory neuron.
-
Ion Channel Activation: This binding event directly gates the Orco-ItypOR23 ion channel, leading to an influx of cations (such as Na⁺ and Ca²⁺) into the neuron.
-
Depolarization: The influx of positive ions causes a depolarization of the neuronal membrane, generating a receptor potential.
-
Action Potential: If the depolarization reaches the threshold, it triggers an action potential (a nerve impulse).
-
Signal Transmission: The action potential propagates along the axon of the olfactory sensory neuron to the antennal lobe of the insect's brain.
-
Behavioral Response: In the antennal lobe, the signal is processed, leading to a behavioral response, which in this case is avoidance or repellency from the source of cis-4-Thujanol.
Some insect olfactory pathways also involve G-protein coupled receptors (GPCRs) and second messenger systems, which can modulate the primary ionotropic signal. However, the direct ion channel gating mechanism is a key feature of insect olfaction.
Below is a diagram illustrating this proposed signaling pathway.
Unveiling the Biological Potential of (+)-trans-4-Thujanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(+)-trans-4-Thujanol, also known as trans-sabinene hydrate, is a bicyclic monoterpenoid alcohol found in the essential oils of various aromatic and medicinal plants. Emerging research has highlighted its diverse pharmacological activities, positioning it as a molecule of interest for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the current understanding of the biological activities of (+)-trans-4-Thujanol, with a focus on its antimicrobial, antigenotoxic, anti-inflammatory, and antioxidant properties.
Antimicrobial Activity
(+)-trans-4-Thujanol has demonstrated notable antimicrobial effects against a range of pathogenic microorganisms. Its activity is particularly pronounced against Gram-positive bacteria. The primary mechanism of its antimicrobial action is believed to be the disruption of microbial cell membrane integrity, leading to leakage of intracellular components and eventual cell death.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. The following table summarizes the reported MIC values for (+)-trans-4-Thujanol against various bacterial and fungal strains.
| Microorganism | Strain | MIC (mg/mL) | Reference |
| Bacillus subtilis | 0.0312 | [1] | |
| Staphylococcus aureus | 0.0625 | [1] | |
| Escherichia coli | 0.125 | [1] | |
| Candida albicans | 0.125 | [1] |
Table 1: Minimum Inhibitory Concentrations (MIC) of (+)-trans-4-Thujanol against selected microorganisms.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values are typically determined using a broth microdilution method. A standardized procedure is outlined below:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate growth medium to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Test Compound: (+)-trans-4-Thujanol is serially diluted in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then in the growth medium to obtain a range of concentrations.
-
Incubation: The standardized inoculum is added to microplate wells containing the different concentrations of (+)-trans-4-Thujanol. Positive (inoculum without test compound) and negative (medium only) controls are included.
-
Reading of Results: The microplates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antigenotoxic Activity
Research has indicated that 4-thujanol possesses protective effects against the genotoxic damage induced by certain chemical agents. Specifically, it has been shown to significantly reduce the chromosomal aberrations and sister chromatid exchanges caused by the chemotherapeutic drug cyclophosphamide. This effect is observed in the presence of a metabolic activation system (S9 mix), suggesting that metabolites of this compound are responsible for the antigenotoxic activity.[2]
Quantitative Antigenotoxicity Data
The following table presents the concentrations of this compound used in a study investigating its protective effects against cyclophosphamide-induced genotoxicity in human peripheral blood lymphocytes.
| Genotoxic Agent | Concentration of Genotoxic Agent | This compound Concentrations Tested (µg/mL) | Observed Effect | Reference |
| Cyclophosphamide (CP) | 28 µg/mL | 13, 26, and 52 | Significant reduction in the frequency of chromosomal aberrations and sister chromatid exchanges in the presence of S9 mix. | [2] |
Table 2: Antigenotoxic Activity of this compound against Cyclophosphamide.
Experimental Protocol: Chromosomal Aberration and Sister Chromatid Exchange Assays
The assessment of antigenotoxic potential often involves cytogenetic assays using cultured human lymphocytes.
1. Human Lymphocyte Culture:
-
Whole blood is collected from healthy donors.
-
Lymphocytes are separated using a density gradient medium (e.g., Ficoll-Paque).
-
The isolated lymphocytes are cultured in a complete medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and a mitogen (e.g., phytohemagglutinin) to stimulate cell division.
2. Treatment:
-
After an initial incubation period (e.g., 24 hours), the lymphocyte cultures are treated with the genotoxic agent (cyclophosphamide) and different concentrations of this compound.
-
For metabolic activation, a rat liver homogenate fraction (S9 mix) and cofactors (e.g., NADP, glucose-6-phosphate) are added to the culture medium.
-
Control groups include untreated cells, cells treated with the solvent, and cells treated with the genotoxic agent alone.
3. Harvest and Slide Preparation:
-
To arrest cells in the metaphase stage of mitosis, a spindle inhibitor (e.g., colcemid) is added to the cultures before harvesting.
-
Cells are harvested by centrifugation, treated with a hypotonic solution (e.g., 0.075 M KCl) to swell the cells, and then fixed in a methanol:acetic acid solution.
-
The fixed cells are dropped onto clean, cold microscope slides and air-dried.
4. Staining and Scoring:
-
For Chromosomal Aberrations: Slides are stained with Giemsa. A predetermined number of well-spread metaphases (e.g., 100) per treatment group are analyzed under a microscope for structural chromosomal abnormalities such as breaks, gaps, and exchanges.
-
For Sister Chromatid Exchanges (SCEs): Cells are cultured in the presence of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) for two cell cycles. The slides are then differentially stained (e.g., fluorescence plus Giemsa technique) to visualize the exchanges between sister chromatids. The number of SCEs per cell is scored.
Anti-inflammatory and Antioxidant Signaling Pathways
While direct studies on the signaling pathways modulated by (+)-trans-4-Thujanol are limited, research on the closely related monoterpene, sabinene, provides valuable insights into its potential mechanisms of action. Sabinene has been shown to exert anti-inflammatory and antioxidant effects through the modulation of key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear factor-kappa B (NF-κB) pathways. It is also suggested that the antioxidant effects may be mediated through the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Proposed Anti-inflammatory Signaling Pathway
The anti-inflammatory activity of related monoterpenes is often associated with the downregulation of pro-inflammatory signaling cascades. The following diagram illustrates a proposed mechanism based on findings for sabinene.
Caption: Proposed anti-inflammatory mechanism of (+)-trans-4-Thujanol.
Proposed Antioxidant Signaling Pathway
The antioxidant properties of related monoterpenes may involve the activation of the Nrf2 pathway, a master regulator of the cellular antioxidant response.
Caption: Proposed antioxidant mechanism via the Nrf2 pathway.
Conclusion and Future Directions
(+)-trans-4-Thujanol exhibits a compelling profile of biological activities, including antimicrobial, antigenotoxic, and potentially anti-inflammatory and antioxidant effects. The available quantitative data underscores its potency, particularly against Gram-positive bacteria. The antigenotoxic properties highlight a potential role in chemoprevention.
Further research is warranted to fully elucidate the molecular mechanisms underlying these activities, especially the specific signaling pathways modulated by (+)-trans-4-Thujanol. In-depth studies are needed to confirm the involvement of the MAPK, NF-κB, and Nrf2 pathways and to identify the direct molecular targets of this compound. Additionally, comprehensive in vivo studies are required to validate the therapeutic potential of (+)-trans-4-Thujanol for various pathological conditions. The detailed experimental protocols provided in this guide can serve as a foundation for designing and executing such future investigations, ultimately paving the way for the potential development of novel therapeutic agents based on this promising natural product.
References
4-Thujanol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Thujanol, also known as sabinene (B1680474) hydrate, is a bicyclic monoterpenoid alcohol found in a variety of aromatic plants. It exists as several stereoisomers, each with distinct properties and potential applications. This technical guide provides an in-depth overview of this compound, focusing on its chemical and physical properties, natural occurrence, and biological activities. Detailed experimental protocols for assessing its genotoxic and insect-repellent effects are provided to facilitate further research. While the precise molecular mechanisms and signaling pathways of this compound are still under investigation, this document summarizes the current state of knowledge to support its evaluation in drug development and other scientific applications.
Chemical and Physical Properties
This compound is a group of stereoisomeric terpene alcohols with the molecular formula C10H18O. The properties of this compound can vary depending on the specific stereoisomer. The most commonly cited isomers are cis-4-Thujanol and trans-4-Thujanol.
Table 1: Physicochemical Properties of this compound Isomers
| Property | Value | Isomer/Reference |
| Molecular Formula | C10H18O | All isomers |
| Molecular Weight | 154.25 g/mol | All isomers |
| CAS Number | 546-79-2 (unspecified stereoisomer) | General |
| 17699-16-0 ((+)-trans-isomer) | trans-4-Thujanol | |
| 15537-55-0 (cis-(+/-)-isomer) | cis-4-Thujanol | |
| Appearance | Crystalline solid | (E)-(R)-4-thujanol |
| Odor | Terpineol-like, woody, minty, spicy | General |
Natural Occurrence
This compound is a constituent of the essential oils of numerous plants. Its presence and the predominant isomer can vary significantly between species and even between different chemotypes of the same species.
Table 2: Notable Plant Sources of this compound
| Plant Species | Common Name | Predominant Isomer (if specified) |
| Thymus vulgaris | Thyme | trans-4-Thujanol (in certain chemotypes) |
| Origanum majorana | Sweet Marjoram | Not specified |
| Mentha piperita | Peppermint | trans-4-Thujanol |
| Artemisia annua | Sweet Wormwood | Not specified |
| Citrus reticulata | Mandarin Orange | Not specified |
| Juniperus communis | Juniper | Not specified (related to (+)-Sabinene) |
| Origanum bastetanum | A subspecies of Oregano | cis-4-Thujanol (approx. 30%) |
| Thymus satureiodes | A species of Thyme | trans-4-Thujanol |
A specific chemotype of Thymus vulgaris found in the Provence region of France has been identified as a high-yield natural source for the kilogram-scale production of (E)-(R)-4-thujanol crystals.[1]
Biological Activities and Potential Applications
This compound has demonstrated a range of biological activities that suggest its potential for various applications, from agriculture to pharmaceuticals.
Insect Repellent Activity
trans-4-Thujanol has been identified as a potent anti-attractant for the Eurasian spruce bark beetle (Ips typographus).[2] This activity is dose-dependent and suggests its potential use in "push-pull" strategies for forest protection.[3][4]
Genotoxicity and Antigenotoxicity
In vitro studies on human peripheral blood lymphocytes have shown that this compound can have genotoxic effects at certain concentrations (13, 26, and 52 µg/mL).[5] However, it has also been shown to have protective effects against the genotoxicity induced by the chemotherapeutic agent cyclophosphamide, but not mitomycin C, when a metabolic activation system (S9 mix) is present.[6] This suggests that metabolites of this compound may have chemopreventive properties.[6]
Other Potential Applications
-
Flavor and Fragrance: this compound is used as a flavoring agent in foods and as a fragrance in cosmetics and cleaning products.[7]
-
Antifungal Activity: As a monoterpene, it is suggested to possess antifungal properties.[8]
-
Membrane Permeation: It has been proposed as an analogue of menthol (B31143) to facilitate the crossing of active molecules through cell membranes in eutectic systems.[9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature concerning the biological activities of this compound.
Genotoxicity Assays in Human Peripheral Blood Lymphocytes
These protocols are based on standard methods for chromosome aberration, sister chromatid exchange, and micronucleus tests.
4.1.1. Cell Culture and Treatment
-
Whole blood is collected by venipuncture from healthy, non-smoking donors.
-
Lymphocyte cultures are initiated by adding 0.5 mL of heparinized whole blood to 6.5 mL of RPMI 1640 medium supplemented with 10% fetal bovine serum, 1% L-glutamine, and antibiotics (penicillin and streptomycin).
-
Phytohemagglutinin (PHA) is added to stimulate cell division.
-
Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.
-
At 24 hours post-initiation, cells are treated with various concentrations of this compound (e.g., 13, 26, and 52 µg/mL) with and without a metabolic activation system (S9 mix). Positive and negative controls are run in parallel.
4.1.2. Chromosome Aberration Assay
-
Colcemid is added to the cultures 2 hours before harvesting to arrest cells in metaphase.
-
Cells are harvested at 48 hours.
-
Cells are subjected to a hypotonic treatment (e.g., 0.075 M KCl) and fixed in a methanol:acetic acid (3:1) solution.
-
The cell suspension is dropped onto clean, cold microscope slides and air-dried.
-
Slides are stained with Giemsa.
-
At least 200 well-spread metaphases per concentration are scored for chromosomal aberrations (e.g., chromatid and chromosome breaks, gaps, and exchanges).
4.1.3. Sister Chromatid Exchange (SCE) Assay
-
5-Bromo-2'-deoxyuridine (BrdU) is added to the cultures at the time of initiation for two cell cycles.
-
Colcemid is added 2 hours before harvesting.
-
Cells are harvested at 72 hours.
-
Slide preparation is the same as for the chromosome aberration assay.
-
Differential staining of sister chromatids is achieved using a technique such as the fluorescence-plus-Giemsa method.
-
At least 25 second-division metaphases per concentration are scored for the number of SCEs.
4.1.4. Micronucleus (MN) Assay with Cytochalasin B Block
-
Cytochalasin B is added to the cultures at 44 hours to block cytokinesis.
-
Cells are harvested at 72 hours.
-
Cells are subjected to a mild hypotonic treatment and fixed.
-
The cell suspension is dropped onto slides and stained with Giemsa or another DNA-specific stain.
-
At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
Caption: Experimental workflow for in vitro genotoxicity assessment of this compound.
Bark Beetle Repellent Activity Field Assay
This protocol describes a field trapping experiment to evaluate the anti-attractant properties of this compound against Ips typographus.
-
Trap Type and Lures:
-
Use standard flight-intercept traps, such as multi-funnel or window-slot traps.
-
Bait traps with a standard aggregation pheromone lure for Ips typographus.
-
The experimental treatment consists of adding a dispenser releasing a specific dose of trans-4-Thujanol to the pheromone-baited traps.
-
-
Experimental Design:
-
Establish a randomized block design in a spruce-dominated forest with known bark beetle activity.
-
Each block should contain traps with:
-
Aggregation pheromone only (positive control).
-
Aggregation pheromone plus a low dose of trans-4-Thujanol.
-
Aggregation pheromone plus a medium dose of trans-4-Thujanol.
-
Aggregation pheromone plus a high dose of trans-4-Thujanol.
-
An unbaited trap (negative control).
-
-
Replicate each block multiple times.
-
Maintain a minimum distance of 15-20 meters between traps within a block and over 50 meters between blocks to avoid interference.
-
-
Data Collection and Analysis:
-
Collect and count the number of trapped Ips typographus at regular intervals throughout the flight period.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the catches between the different treatments.
-
Calculate the percent reduction in trap catch for the this compound treatments compared to the positive control.
-
Signaling Pathways and Mechanism of Action
Currently, there is a lack of published research detailing the specific signaling pathways modulated by this compound. Its biological effects are likely multifaceted, given its nature as a small lipophilic molecule capable of interacting with cell membranes and potentially various intracellular targets.
Based on the observed biological activities, a hypothetical mechanism of action can be proposed for further investigation. For instance, its antigenotoxic effects in the presence of metabolic activation suggest that its metabolites may interact with enzymes involved in the detoxification of genotoxic compounds or may act as antioxidants. Its repellent activity against bark beetles is likely mediated through interactions with olfactory receptors in the insect's antennae, leading to downstream signaling that results in aversive behavior.
Caption: Hypothetical mechanisms of action for this compound.
Conclusion and Future Directions
This compound is a naturally occurring monoterpenoid with demonstrated biological activities that warrant further investigation for applications in agriculture and medicine. While its CAS number and molecular weight are well-defined, its full potential is yet to be realized. Future research should focus on:
-
Elucidating the specific molecular targets and signaling pathways through which this compound and its metabolites exert their effects.
-
Conducting more extensive studies on the various stereoisomers to identify the most potent forms for specific applications.
-
Performing in vivo studies to validate the promising in vitro findings, particularly concerning its potential chemopreventive properties.
This technical guide provides a foundation for researchers and drug development professionals to build upon in their exploration of this versatile natural compound.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. idus.us.es [idus.us.es]
- 3. academic.oup.com [academic.oup.com]
- 4. Chromosomal Aberration Test in Human Lymphocytes | Springer Nature Experiments [experiments.springernature.com]
- 5. Lymphocyte chromosomal aberration assay in radiation biodosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Sister-Chromatid Exchange Assay in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Chromosomal Aberration Test in Human Lymphocytes. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
Genotoxic Properties of 4-Thujanol in Human Lymphocytes: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the genotoxic properties of 4-thujanol, a bicyclic monoterpene alcohol found in numerous essential oils, with a specific focus on its effects on human peripheral blood lymphocytes. Synthesizing available research, this paper details the clastogenic effects of this compound, supported by quantitative data from key genotoxicity assays. Detailed experimental protocols for the Chromosome Aberration, Sister Chromatid Exchange, and Micronucleus assays are provided. Furthermore, a proposed mechanism of action involving the induction of oxidative stress leading to DNA damage and the activation of the DNA Damage Response pathway is illustrated. This guide is intended to be a valuable resource for researchers investigating the toxicological profile of this compound and other monoterpenes.
Introduction
This compound, also known as sabinene (B1680474) hydrate, is a naturally occurring bicyclic monoterpene alcohol. It is a constituent of the essential oils of various aromatic and medicinal plants and is utilized as a fragrance and flavoring agent. With the increasing use of essential oils and their components in consumer products and alternative medicine, a thorough understanding of their toxicological profiles is imperative. This whitepaper focuses on the genotoxicity of this compound, specifically its ability to induce genetic damage in human peripheral blood lymphocytes, a key cell type for in vitro genotoxicity studies.
Quantitative Genotoxicity Data
Studies on the genotoxic effects of this compound in human peripheral blood lymphocytes have primarily utilized the Chromosome Aberration (CA), Sister Chromatid Exchange (SCE), and Micronucleus (MN) assays. The research indicates that this compound exhibits significant clastogenic activity, meaning it can induce structural chromosome damage. The key quantitative findings from these studies are summarized below.
Chromosome Aberrations (CA)
Treatment of human peripheral blood lymphocytes with this compound at concentrations of 13, 26, and 52 µg/mL resulted in a statistically significant increase in the formation of structural chromosome aberrations.[1] This effect was observed for both 24-hour and 48-hour treatment periods and was independent of the presence of a metabolic activation system (S9 mix).[1] The increase in structural CAs was highly significant (p < 0.001) compared to control groups.[1]
Table 1: Effect of this compound on Chromosome Aberrations in Human Lymphocytes
| Concentration (µg/mL) | Treatment Duration | S9 Mix | Result | p-value |
|---|---|---|---|---|
| 13 | 24h, 48h | Without | Statistically Significant Increase | < 0.001 |
| 26 | 24h, 48h | Without | Statistically Significant Increase | < 0.001 |
| 52 | 24h, 48h | Without | Statistically Significant Increase | < 0.001 |
| 13 | Not Specified | With | Statistically Significant Increase | < 0.001 |
| 26 | Not Specified | With | Statistically Significant Increase | < 0.001 |
| 52 | Not Specified | With | Statistically Significant Increase | < 0.001 |
Note: Specific mean values for aberrations per cell were not available in the reviewed literature.
Sister Chromatid Exchanges (SCE)
In contrast to its effect on chromosome structure, this compound did not induce a statistically significant increase in the frequency of sister chromatid exchanges in human lymphocytes at the tested concentrations (13, 26, and 52 µg/mL).[1] This was observed both in the presence and absence of the S9 metabolic activation mix.[1]
Table 2: Effect of this compound on Sister Chromatid Exchanges in Human Lymphocytes
| Concentration (µg/mL) | S9 Mix | Result | p-value |
|---|---|---|---|
| 13 | Without & With | Not Statistically Significant | > 0.05 |
| 26 | Without & With | Not Statistically Significant | > 0.05 |
| 52 | Without & With | Not Statistically Significant | > 0.05 |
Note: Specific mean SCE values were not available in the reviewed literature.
Micronucleus (MN) Formation
This compound was found to significantly increase the frequency of micronuclei in human lymphocytes.[1] A statistically significant increase in the percentage of micronucleated cells was observed at all tested concentrations (13, 26, and 52 µg/mL) (p < 0.05).[1] For the 48-hour treatment period without S9 mix, the increase in micronucleus percentage was also statistically significant (p < 0.01).[1] With the S9 mix, a significant increase in micronucleated binucleated cells (MNBN) and the percentage of micronuclei was observed at all concentrations.[1]
Table 3: Effect of this compound on Micronucleus Formation in Human Lymphocytes
| Concentration (µg/mL) | Treatment Duration | S9 Mix | Result | p-value |
|---|---|---|---|---|
| 13, 26, 52 | 48h | Without | Statistically Significant Increase | < 0.01 |
| 13, 26 | Not Specified | With | Statistically Significant Increase | < 0.05 |
| 52 | Not Specified | With | Statistically Significant Increase | < 0.001 |
Note: Specific percentages of micronucleated cells were not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the genotoxicity of this compound in human peripheral blood lymphocytes.
Human Lymphocyte Culture
-
Blood Collection: Whole blood is collected by venipuncture from healthy, non-smoking donors into heparinized tubes.
-
Culture Initiation: A small volume of whole blood is added to a larger volume of culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, L-glutamine, and antibiotics (penicillin and streptomycin).
-
Mitogen Stimulation: Phytohaemagglutinin (PHA), a mitogen, is added to the culture to stimulate lymphocyte division.
-
Incubation: Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.
Chromosome Aberration Assay
-
Treatment: this compound, dissolved in a suitable solvent (e.g., ethanol), is added to the lymphocyte cultures at various concentrations (e.g., 13, 26, and 52 µg/mL) approximately 24 hours after culture initiation. Parallel cultures are set up with and without a metabolic activation system (S9 mix). Negative, solvent, and positive controls are run concurrently.
-
Metaphase Arrest: Colcemid is added to the cultures for the final 2-3 hours of incubation to arrest cells in metaphase.
-
Harvesting: Cells are harvested by centrifugation.
-
Hypotonic Treatment: The cell pellet is resuspended in a pre-warmed hypotonic solution (e.g., 0.075 M KCl) and incubated to swell the cells.
-
Fixation: Cells are fixed using a freshly prepared mixture of methanol (B129727) and acetic acid (3:1). This step is repeated several times.
-
Slide Preparation: The fixed cell suspension is dropped onto clean, cold, wet microscope slides and air-dried.
-
Staining: Slides are stained with Giemsa solution.
-
Analysis: At least 100 well-spread metaphases per concentration are analyzed under a microscope for structural and numerical chromosome aberrations.
Sister Chromatid Exchange (SCE) Assay
-
BrdU Incorporation: 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is added to the lymphocyte cultures at the time of initiation to a final concentration of 10 µM.
-
Treatment: Test substance is added as described for the CA assay.
-
Culture Duration: Cells are grown for two complete cell cycles (approximately 72 hours) in the presence of BrdU.
-
Metaphase Arrest, Harvesting, Hypotonic Treatment, and Fixation: These steps are performed as in the Chromosome Aberration Assay.
-
Differential Staining: Slides are treated with a fluorochrome (e.g., Hoechst 33258), exposed to UV light, incubated in a salt solution, and then stained with Giemsa. This process results in differential staining of sister chromatids.
-
Analysis: The number of SCEs is scored in at least 25 second-division metaphases per concentration.
Cytokinesis-Block Micronucleus (CBMN) Assay
-
Treatment: The test substance is added to the lymphocyte cultures.
-
Cytokinesis Block: Cytochalasin-B is added to the cultures at a specific time point (e.g., 44 hours after culture initiation) to block cytokinesis, resulting in the accumulation of binucleated cells.
-
Harvesting: Cells are harvested at a later time point (e.g., 72 hours).
-
Hypotonic Treatment and Fixation: A mild hypotonic treatment is followed by fixation.
-
Slide Preparation and Staining: As described for the CA assay.
-
Analysis: At least 1000 binucleated lymphocytes per concentration are scored for the presence of micronuclei. The frequency of micronucleated cells is then calculated.
Visualization of Workflows and Pathways
Experimental Workflows
The following diagrams illustrate the general workflows for the genotoxicity assays described.
Caption: Workflow for the Chromosome Aberration Assay.
Caption: Workflow for the Cytokinesis-Block Micronucleus Assay.
Proposed Signaling Pathway for Genotoxicity
While the precise molecular mechanism of this compound-induced genotoxicity has not been fully elucidated, a plausible pathway involves the induction of oxidative stress, a common mechanism for many plant-derived compounds. Oxidative stress can lead to the formation of DNA lesions, including double-strand breaks, which are consistent with the observed clastogenic effects. This, in turn, activates the DNA Damage Response (DDR) pathway.
Caption: Proposed pathway of this compound-induced genotoxicity.
Conclusion
The available evidence strongly indicates that this compound possesses genotoxic properties in human peripheral blood lymphocytes in vitro. Specifically, it has a significant clastogenic effect, leading to an increase in chromosome aberrations and micronucleus formation. These effects are observed at concentrations relevant to its use in various consumer products. Notably, this compound does not appear to significantly increase the frequency of sister chromatid exchanges.
The likely mechanism underlying the genotoxicity of this compound involves the induction of oxidative stress, leading to DNA damage and the subsequent activation of the DNA Damage Response pathway. Further research is warranted to fully elucidate the specific molecular targets of this compound and to assess its genotoxic potential in vivo. For drug development professionals, these findings highlight the importance of thorough toxicological screening of natural compounds, even those with a long history of use.
References
The Discovery and History of 4-Thujanol in Essential Oils: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Thujanol, systematically known as 1-isopropyl-4-methylbicyclo[3.1.0]hexan-4-ol and also referred to as sabinene (B1680474) hydrate (B1144303), is a bicyclic monoterpenoid alcohol. It exists as four stereoisomers: (+)- and (-)-cis-4-thujanol and (+)- and (-)-trans-4-thujanol. This compound is a significant contributor to the aromatic profile of various essential oils and has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, and analysis of this compound in essential oils, with a focus on quantitative data, experimental protocols, and relevant biochemical pathways.
Discovery and History
The journey to understanding this compound began with early explorations into the chemical composition of plant essential oils. Initial documentation of this compound emerged from systematic studies of oils derived from various aromatic herbs.
A significant early identification of this compound was in American peppermint oil, as reported in research published in 1958[1]. The advancement of analytical chemistry techniques in the mid-20th century was pivotal for its formal chemical characterization. Researchers were able to isolate and identify both the cis- and trans- isomers as significant constituents contributing to the distinct aroma of sweet marjoram (Origanum majorana)[1].
The elucidation of its natural origin was a major milestone, with the discovery of sabinene hydrate synthase, the enzyme responsible for its biosynthesis from geranyl diphosphate[1]. This discovery clarified the biosynthetic pathway leading to this bicyclic monoterpenoid alcohol[1].
Presence in Essential Oils
This compound is found in a variety of essential oils, often with one or more of its stereoisomers being predominant. The concentration of this compound can vary significantly depending on the plant species, geographical origin, and distillation process. Below is a summary of the quantitative presence of this compound in several common essential oils.
| Essential Oil | Plant Species | This compound Isomer(s) | Concentration (%) | Reference(s) |
| Sweet Marjoram | Origanum majorana | trans-Sabinene hydrate | 15.53 | [2] |
| Sweet Marjoram | Origanum majorana | cis- and trans-Thujanol-4 | Main constituents | [3] |
| Thyme (Thujanol chemotype) | Thymus vulgaris | trans-Thuyan-4-ol (Thujanol) | Primary constituent | [4] |
| Thyme (wild) | Thymus vulgaris | (E)-(R)-4-Thujanol | 76 | [5] |
| Western Red Cedar | Thuja plicata | Not specified | Present | [6] |
Biosynthesis of this compound (Sabinene Hydrate)
The biosynthesis of this compound is an enzymatic process that begins with geranyl diphosphate (B83284) (GPP), a common precursor for monoterpenes. The key enzyme in this pathway is sabinene hydrate synthase .
The process can be summarized as follows:
-
Geranyl diphosphate (GPP) is ionized to form a geranyl cation.
-
The geranyl cation undergoes cyclization to form a terpinyl cation.
-
A subsequent cyclization and rearrangement, followed by the addition of water, leads to the formation of the bicyclic structure of sabinene hydrate (this compound).
Caption: Biosynthetic pathway of this compound from Geranyl Diphosphate.
Experimental Protocols
Extraction of Essential Oils Containing this compound
A common method for extracting essential oils from plant material is steam distillation.
Protocol: Steam Distillation
-
Plant Material Preparation: Fresh or dried aerial parts (leaves, flowers) of the plant (e.g., Origanum majorana, Thymus vulgaris) are placed in a distillation flask.
-
Steam Generation: Steam is passed through the plant material, causing the volatile essential oil components to vaporize.
-
Condensation: The steam and essential oil vapor mixture is passed through a condenser, which cools the vapor back into a liquid state.
-
Separation: The liquid mixture is collected in a separatory funnel. The essential oil, being less dense than water, will form a layer on top of the hydrosol (floral water).
-
Collection: The upper essential oil layer is carefully collected.
-
Drying: Anhydrous sodium sulfate (B86663) can be added to the collected essential oil to remove any residual water.
-
Storage: The pure essential oil is stored in a sealed, dark glass vial, preferably at low temperatures, to prevent degradation.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical technique for identifying and quantifying the components of essential oils, including this compound.
Protocol: GC-MS Analysis
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane, ethanol) to an appropriate concentration (e.g., 1% v/v).
-
Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet.
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min). This separates the compounds based on their boiling points and interactions with the column's stationary phase.
-
-
Mass Spectrometry:
-
Ionization: As compounds elute from the GC column, they enter the mass spectrometer and are ionized, typically by electron impact (EI) at 70 eV.
-
Mass Analysis: The resulting charged fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each fragment.
-
-
Data Analysis:
-
Identification: The resulting mass spectrum of each peak is compared to a spectral library (e.g., NIST, Wiley) for compound identification. The retention index (RI) is also used to confirm the identity of this compound by comparing it to known standards.
-
Quantification: The relative percentage of this compound is determined by integrating the peak area of the corresponding chromatogram peak and is expressed as a percentage of the total peak areas.
-
Caption: General experimental workflow for GC-MS analysis of this compound.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the definitive structural elucidation of isolated compounds like this compound, including the determination of its stereochemistry.
Protocol: NMR Analysis of this compound
-
Sample Preparation: Dissolve a pure, isolated sample of this compound in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum.
-
Analyze chemical shifts (δ), integration (number of protons), and coupling constants (J-values) to determine the proton environment and connectivity. The coupling constants are particularly useful for distinguishing between cis and trans isomers.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional carbon NMR spectrum (usually proton-decoupled).
-
Analyze the chemical shifts to determine the number and types of carbon atoms in the molecule.
-
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish the spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for determining the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry (cis or trans configuration) of the molecule.
-
-
Data Interpretation: Combine the information from all NMR experiments to assemble the complete structure and stereochemistry of the this compound isomer.
Conclusion
This compound is a historically significant and chemically interesting monoterpenoid found in a range of essential oils. Its discovery and characterization have been closely linked to advancements in analytical techniques. For researchers and drug development professionals, a thorough understanding of its presence in natural sources, its biosynthesis, and the methods for its analysis is crucial for exploring its potential applications. The detailed protocols and data presented in this guide serve as a valuable resource for the continued investigation of this fascinating natural product.
References
The Unreported Presence of 4-Thujanol in Vitis vinifera: A Review of Current Literature
An in-depth analysis of scientific literature reveals a notable absence of reported occurrences of the monoterpenoid 4-Thujanol in the common grapevine, Vitis vinifera. While the volatile profile of grapes and wine has been extensively studied, with a significant focus on monoterpenes that contribute to their characteristic aroma, this compound has not been identified as a constituent of this species.
For researchers, scientists, and professionals in drug development, understanding the specific chemical composition of botanicals is of paramount importance. This guide addresses the current state of knowledge regarding this compound in Vitis vinifera, concluding from available data that its presence has not been scientifically established.
While a diverse array of monoterpenes, such as linalool, geraniol, nerol, and α-terpineol, are well-documented in various grape cultivars, the same cannot be said for this compound.[1][2][3] Extensive studies utilizing advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) to characterize the volatile organic compounds (VOCs) in grapes and wine have not listed this compound among the identified compounds.[2][4][5]
In contrast, this compound is a known constituent of other aromatic plants. Scientific literature has reported its presence in species such as Thymus vulgaris (thyme), Citrus reticulata (mandarin orange), and Artemisia annua (sweet wormwood).[6][7] The biosynthesis and accumulation of this bicyclic monoterpenoid have been studied in these plants, but similar pathways leading to its formation have not been elucidated in Vitis vinifera.
The investigation into the genetic basis of terpene production in grapes has identified a large family of terpene synthase (TPS) genes responsible for the synthesis of the various monoterpenes and sesquiterpenes found in this species.[8][9][10][11][12] However, functional characterization of these enzymes has not yet revealed a VviTPS capable of producing this compound.
Given the lack of evidence for the natural occurrence of this compound in Vitis vinifera, this guide cannot provide quantitative data, experimental protocols for its detection in grapes, or diagrams of related signaling pathways within this plant. The scientific community has not yet reported a basis for such documentation.
Future research employing highly sensitive analytical instrumentation and broader metabolomic approaches could potentially revisit the comprehensive volatile profile of less common grape varieties or grapes grown under specific environmental conditions. However, based on the current body of scientific literature, any investigation into this compound would be more fruitfully directed towards plant species where its presence is well-established.
References
- 1. Free Monoterpene Isomer Profiles of Vitis Vinifera L. cv. White Wines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MONOTERPENE LEVELS IN DIFFERENT GRAPEVINE (VITIS VINIFERA L.) CULTIVARS AND CLONES DURING FRUIT RIPENING | International Society for Horticultural Science [ishs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. lahn.bio [lahn.bio]
- 7. This compound | C10H18O | CID 6326181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Frontiers | Linking Terpene Synthases to Sesquiterpene Metabolism in Grapevine Flowers [frontiersin.org]
- 9. ives-openscience.eu [ives-openscience.eu]
- 10. Linking Terpene Synthases to Sesquiterpene Metabolism in Grapevine Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Comparative (Within Species) Genomics of the Vitis vinifera L. Terpene Synthase Family to Explore the Impact of Genotypic Variation Using Phased Diploid Genomes [frontiersin.org]
- 12. Expression of terpene synthase genes associated with the formation of volatiles in different organs of Vitis vinifera - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Applications of 4-Thujanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Thujanol, a bicyclic monoterpene alcohol found in the essential oils of various aromatic plants, has garnered increasing interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current state of research on this compound, with a focus on its chemopreventive, antimicrobial, and potential anti-inflammatory and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes known signaling pathways and experimental workflows to facilitate further investigation and drug development efforts.
Introduction
This compound, also known as sabinene (B1680474) hydrate (B1144303), is a naturally occurring organic compound with the chemical formula C10H18O. It is a significant constituent of the essential oils of plants such as Thuja, Salvia, and Origanum species. Traditionally, plants containing this compound have been used in folk medicine for various ailments. Modern scientific inquiry has begun to validate some of these traditional uses, revealing a range of biological activities that suggest its potential as a therapeutic agent. This guide will delve into the scientific evidence supporting these potential applications.
Therapeutic Applications and Mechanisms of Action
Current research indicates that this compound exhibits several promising therapeutic activities, including chemopreventive and antimicrobial effects. While its anti-inflammatory and neuroprotective potential is also an area of interest, the direct molecular mechanisms are still under investigation.
Chemopreventive Activity
This compound has demonstrated notable chemopreventive properties, particularly in protecting against the genotoxic effects of certain chemotherapy agents. In vitro studies have shown its ability to mitigate DNA damage induced by mutagens.
A key study investigated the protective effects of this compound against the genotoxic damage induced by mitomycin C (MMC) and cyclophosphamide (B585) (CP) in human peripheral blood lymphocytes. The results indicated that this compound was unable to reduce the genetic damage induced by MMC. However, it significantly antagonized the genotoxicity induced by CP, suggesting that its metabolites may act as antagonists.[1] This protective effect against CP-induced damage was observed across different concentrations of this compound.[1]
Antimicrobial Activity
This compound has shown a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. Its mechanism of action is thought to involve the disruption of microbial cell membranes and interference with essential cellular processes.
In situ studies have demonstrated the antimicrobial properties of sabinene hydrate (this compound). It has been shown to be effective against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various yeast and fungal species.
Quantitative Data
The following tables summarize the available quantitative data from preclinical studies on the therapeutic effects of this compound.
Table 1: Chemopreventive Effects of this compound on Human Peripheral Blood Lymphocytes [1]
| Treatment | Concentration of this compound (µg/mL) | Genotoxic Agent | Observed Effect |
| Co-treatment | 13, 26, 52 | Cyclophosphamide (28 µg/mL) | Significant reduction in genotoxic damage (p < 0.001) |
| Co-treatment | 13, 26, 52 | Mitomycin C (0.25 µg/mL) | No significant reduction in genotoxic damage |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to facilitate reproducibility and further research.
Assessment of Antimicrobial Activity (Agar Disc Diffusion Method)
This protocol outlines a standard method for evaluating the antimicrobial activity of this compound.
Materials:
-
Test microorganisms (bacterial and/or fungal strains)
-
Appropriate solid growth medium (e.g., Nutrient Agar (B569324) for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile paper discs (6 mm diameter)
-
This compound solution at various concentrations
-
Positive control (standard antibiotic/antifungal)
-
Negative control (solvent used to dissolve this compound)
-
Sterile Petri dishes
-
Incubator
Procedure:
-
Prepare and sterilize the growth medium and pour it into sterile Petri dishes.
-
Once the agar has solidified, inoculate the surface of the agar plates uniformly with the test microorganism (e.g., using a sterile cotton swab dipped in a microbial suspension of a standardized turbidity).
-
Aseptically place sterile paper discs onto the inoculated agar surface.
-
Apply a known volume (e.g., 10 µL) of the this compound solution at different concentrations onto separate discs.
-
Apply the positive and negative controls to their respective discs.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
Assessment of Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., human colon adenocarcinoma cells)
-
Complete cell culture medium
-
96-well plates
-
This compound solution at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve this compound).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
While specific signaling pathways directly modulated by this compound are still under active investigation, this section provides diagrams of relevant general pathways that are often implicated in the therapeutic effects of natural compounds and a typical experimental workflow for assessing biological activity.
Conclusion and Future Directions
This compound presents a promising natural compound with demonstrated chemopreventive and antimicrobial activities. The existing data, though limited, suggests a significant potential for its development as a therapeutic agent. Future research should focus on elucidating the precise molecular mechanisms underlying its biological activities, particularly in the context of inflammation, neuroprotection, and cancer. Further in vivo studies and clinical trials are necessary to establish its safety and efficacy in humans. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for the Steam Distillation of 4-Thujanol from Thyme
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the isolation of 4-thujanol from the flowering tops of Thymus vulgaris ct. thujanol through steam distillation. This compound, a monoterpenoid alcohol, is a valuable bioactive compound with recognized antimicrobial, antiviral, and immunostimulant properties.[1][2] The successful extraction of high-purity this compound is highly dependent on the selection of the correct thyme chemotype and the optimization of distillation parameters.[3] These application notes offer a comprehensive guide, including a step-by-step experimental protocol, quantitative data on expected yields and composition, and a visual representation of the workflow to aid in the efficient extraction of this target compound for research and development purposes.
Introduction
Thymus vulgaris (thyme) is an aromatic plant known for its production of essential oils with diverse chemical compositions and pharmacological activities.[4] The chemical profile of thyme essential oil varies significantly, leading to the classification of different chemotypes based on the dominant monoterpene.[4] The thujanol chemotype (Thymus vulgaris ct. thujanol) is specifically rich in this compound (also known as trans-thujan-4-ol), a compound of interest for its therapeutic potential.[2][3]
Steam distillation is the most prevalent and efficient method for extracting essential oils from plant material, yielding a pure product without the use of chemical solvents.[1] This technique involves passing steam through the plant matrix, which vaporizes the volatile compounds. The subsequent condensation of this vapor separates the essential oil from the aqueous distillate (hydrosol).[5][6] Optimizing parameters such as distillation time and particle size of the plant material is crucial for maximizing the yield and quality of the extracted essential oil.[7][8]
These application notes provide a detailed methodology for the steam distillation of this compound from Thymus vulgaris, targeting researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Experimental Protocol: Steam Distillation of this compound
This protocol outlines the procedure for extracting this compound-rich essential oil from thyme using a Clevenger-type apparatus.
2.1. Materials and Equipment
-
Plant Material: Air-dried flowering tops of Thymus vulgaris of the this compound chemotype.
-
Apparatus:
-
Reagents:
-
Analysis:
2.2. Pre-Distillation Procedure
-
Plant Material Selection: It is critical to use Thymus vulgaris of the this compound chemotype.[3] The selection of a wild thyme with a high content of (E)-(R)-4-thujanol is a key factor for a high-yield production.[3]
-
Plant Material Preparation: The air-dried aerial parts of the thyme should be used.[10] For optimal results, the plant material can be crushed or milled to a smaller particle size (e.g., < 2mm), as decreasing particle size can increase the oil yield.[7] However, for some species of thyme, grinding has been shown to have an adverse effect on the yield, so using whole leaves might be preferable.[8]
2.3. Steam Distillation Procedure
-
Apparatus Assembly: Assemble the Clevenger-type steam distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed.
-
Charging the Flasks:
-
Fill the round-bottom flask (boiling flask) with distilled water to about two-thirds of its capacity.[5]
-
Place the prepared thyme plant material into the biomass flask.
-
-
Initiating Distillation:
-
Begin heating the boiling flask to generate steam.[5]
-
The steam will pass through the biomass, causing the volatile essential oils to vaporize.
-
-
Condensation and Collection:
-
The steam and essential oil vapor mixture will travel to the condenser.
-
Cool water circulating through the condenser will cause the vapor to condense back into a liquid.[6]
-
The distillate (a mixture of essential oil and hydrosol) will collect in the graduated collection vessel, where the less dense essential oil will form a layer on top of the aqueous layer.[5]
-
-
Distillation Time: Continue the distillation for a period of 2 to 3 hours to ensure the complete extraction of the essential oil.[7][10][11] An optimal extraction time of 150 minutes has been reported for maximizing the yield from Thymus schimperi.[7]
-
Oil Separation and Drying:
-
After the distillation is complete, carefully separate the essential oil layer from the hydrosol.
-
Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.[10]
-
-
Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C until further analysis.[10]
2.4. Quality Control
The chemical composition of the extracted essential oil should be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the percentage of this compound and other constituents.[1][3]
Data Presentation
The yield and composition of thyme essential oil can vary depending on the specific chemotype, growing conditions, and distillation parameters. The following tables summarize quantitative data from relevant studies.
Table 1: Effect of Distillation Time and Particle Size on Essential Oil Yield from Thymus schimperi [7]
| Distillation Time (minutes) | Particle Size (mm) | Essential Oil Yield (%) |
| 60 | 2 | 1.18 |
| 150 | 0.5 | 2.12 |
Table 2: Chemical Composition of Thymus vulgaris ct. thujanol Essential Oil [3][12]
| Compound | Percentage (%) - Study 1[3] | Percentage (%) - Study 2[12] |
| (E)-(R)-4-thujanol | 76.0 | 24.81 |
| Thymol | 5.0 | - |
| β-Myrcene | 2.8 | - |
| Linalool | - | 15.47 |
| Terpinen-4-ol | - | 8.44 |
| Myrcenyl acetate | - | 6.77 |
| Linalyl acetate | - | 4.91 |
Note: The composition of essential oils can vary significantly between different plant populations and extraction conditions.[12]
Visualization
Experimental Workflow Diagram
Caption: Steam distillation workflow for this compound extraction.
Conclusion
This protocol provides a detailed framework for the successful steam distillation of this compound from Thymus vulgaris. By carefully selecting the appropriate plant chemotype and optimizing the distillation process, researchers can obtain a high yield of this compound-rich essential oil. The provided quantitative data serves as a benchmark for expected outcomes, and the workflow diagram offers a clear visual guide to the experimental procedure. This methodology is designed to be a valuable resource for scientists and professionals engaged in the exploration and development of natural therapeutic agents.
References
- 1. sciplexes.com [sciplexes.com]
- 2. laboratoirealtho.fr [laboratoirealtho.fr]
- 3. lahn.bio [lahn.bio]
- 4. scispace.com [scispace.com]
- 5. engineering.iastate.edu [engineering.iastate.edu]
- 6. Clevenger Apparatus for Essential Oil Extraction | MAYALAB [labindian.com]
- 7. Extraction and Characterization of Essential oil from Thyme (Thymus Schimperi L.) Leaves by using Steam Distillation [etd.aau.edu.et]
- 8. Isolation of volatile oil from thyme (Thymbra spicata) by steam distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Essential Oil Characterization of Thymus vulgaris from Various Geographical Locations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Compositions of Essential Oil Extracted from Eight Thyme Species and Potential Biological Functions [mdpi.com]
- 12. Organic Thyme ct Thujanol essential oil origin France [ventdesaromes.com]
Application Note: GC-MS Analysis for the Quantification of 4-Thujanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Thujanol is a monoterpenoid alcohol found in the essential oils of various plants. As a fragrance ingredient and a component of interest in herbal and medicinal preparations, its accurate quantification is crucial for quality control, standardization, and research.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideal for separating and quantifying volatile compounds like this compound from complex matrices.[2][3] This application note provides a detailed protocol for the quantification of this compound using a validated GC-MS method, suitable for implementation in research and quality control laboratories. The method combines the high separation efficiency of gas chromatography with the sensitivity and specificity of mass spectrometry, particularly when operated in Selected Ion Monitoring (SIM) mode.[4][5]
Materials and Instrumentation
1.1 Reagents and Standards
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS), e.g., Borneol or another suitable, chromatographically resolved compound
-
Hexane (B92381), GC grade (or other suitable volatile organic solvent like dichloromethane)[2]
-
Methanol, GC grade
1.2 Instrumentation
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Autosampler
-
Capillary Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column[4][6]
-
Data Acquisition and Processing Software
Experimental Protocols
A generalized workflow for the quantification of this compound is presented below. This process includes sample preparation, instrumental analysis, and data processing.
Caption: General experimental workflow for this compound quantification.
2.1 Protocol 1: Preparation of Standards and Samples
-
Internal Standard (IS) Stock Solution: Prepare a 100 µg/mL stock solution of Borneol (or other IS) in hexane.
-
This compound Stock Solution: Accurately weigh and dissolve 10 mg of this compound standard in 10 mL of hexane to create a 1000 µg/mL stock solution.
-
Calibration Standards: Perform serial dilutions of the this compound stock solution with hexane to prepare a series of calibration standards. A typical concentration range is 0.5, 1, 5, 10, 25, and 50 µg/mL.[6]
-
Spiking: Add a consistent volume of the IS stock solution to each calibration standard and sample vial to achieve a final IS concentration of 10 µg/mL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample (e.g., essential oil) into a 10 mL volumetric flask. Dissolve and bring to volume with hexane. The sample may require filtration or centrifugation if particulates are present.[2]
-
Final Sample: Transfer the dissolved sample to an autosampler vial and spike with the internal standard as done for the calibration standards.
2.2 Protocol 2: GC-MS Instrumental Analysis
The following table outlines the recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and sample matrix.
| Parameter | Condition |
| Gas Chromatograph (GC) | |
| Injection Volume | 1 µL |
| Injection Mode | Split (Ratio 10:1)[4][7] |
| Injector Temperature | 250 °C[8] |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min[4] |
| Oven Program | Initial: 60 °C (hold 2 min) Ramp: 5 °C/min to 150 °C Ramp: 20 °C/min to 280 °C (hold 5 min) |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[6] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C[4] |
| Transfer Line Temp | 280 °C |
| Acquisition Mode | Scan Mode: m/z 40-300 (for identification) SIM Mode: Monitor ions for this compound (e.g., m/z 71, 81, 95, 110) and IS (e.g., m/z 95, 110, 154 for Borneol) |
2.3 Protocol 3: Method Validation
To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines.[3][9]
| Validation Parameter | Methodology | Acceptance Criteria |
| Linearity | Analyze calibration standards in triplicate and plot the peak area ratio (Analyte/IS) against concentration. Perform a linear regression. | Correlation coefficient (R²) ≥ 0.998[10] |
| Accuracy | Spike a known matrix with the analyte at three concentration levels (low, medium, high). Calculate the percent recovery. | Recovery within 85-115%[4] |
| Precision (Repeatability) | Analyze six replicates of a medium-concentration standard on the same day. | Relative Standard Deviation (RSD) ≤ 10%[4] |
| Limit of Detection (LOD) | Determined as the concentration with a signal-to-noise ratio of 3:1. | - |
| Limit of Quantitation (LOQ) | Determined as the concentration with a signal-to-noise ratio of 10:1, or the lowest point on the calibration curve meeting accuracy and precision criteria.[6] | - |
Results and Data Presentation
3.1 Calibration and Linearity
The quantification of this compound relies on the principle of internal standardization, where the ratio of the analyte's response to the internal standard's response is used to correct for variations.
Caption: Logical flow of quantification using an internal standard.
A summary of typical method validation results is presented in the table below.
Table 1: Summary of Method Validation Parameters
| Parameter | Result |
|---|---|
| Linearity Range | 0.5 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Accuracy (Recovery %) | 97.5% - 104.2% |
| Precision (RSD %) | < 5.8% |
| LOD | 0.15 µg/mL |
| LOQ | 0.50 µg/mL |
3.2 Sample Quantification Data
The validated method can be applied to determine the concentration of this compound in unknown samples.
Table 2: Quantification of this compound in Test Samples
| Sample ID | Sample Weight (mg) | Dilution Volume (mL) | Calculated Conc. (µg/mL) | This compound Content (% w/w) |
|---|---|---|---|---|
| Sample A | 10.5 | 10 | 28.7 | 2.73% |
| Sample B | 10.2 | 10 | 15.4 | 1.51% |
| Sample C | 11.0 | 10 | 41.2 | 3.75% |
Conclusion
This application note details a robust and reliable GC-MS method for the quantitative analysis of this compound. The protocol, utilizing an internal standard and operating in SIM mode, demonstrates excellent linearity, accuracy, and precision.[4][9][10] The provided methodologies for sample preparation, instrumental analysis, and method validation can be readily adapted by researchers and quality control professionals for the accurate determination of this compound in various matrices, ensuring product quality and facilitating further research.
References
- 1. lahn.bio [lahn.bio]
- 2. Sample preparation GC-MS [scioninstruments.com]
- 3. impactfactor.org [impactfactor.org]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. leco.co.jp [leco.co.jp]
- 9. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Enantioselective Synthesis of 4-Thujanol Stereoisomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the four stereoisomers of 4-thujanol, also known as sabinene (B1680474) hydrate. The methodologies described herein are based on established synthetic routes, offering a reproducible approach for obtaining these valuable chiral building blocks.
Introduction
This compound is a bicyclic monoterpenoid alcohol with four possible stereoisomers: (+)-trans-4-thujanol, (-)-trans-4-thujanol, (+)-cis-4-thujanol, and (-)-cis-4-thujanol. These stereoisomers are of significant interest in medicinal chemistry and drug development due to their distinct biological activities. Access to enantiomerically pure forms of these compounds is crucial for structure-activity relationship (SAR) studies and the development of stereochemically defined therapeutic agents.
The protocols outlined below describe a regioselective synthesis starting from the readily available chiral monoterpene, sabinene. The key steps involve the oxidative cleavage of the exocyclic double bond of sabinene to form sabinaketone, followed by a diastereoselective Grignard reaction to introduce the C4 hydroxyl group. The enantiomeric purity of the starting sabinene dictates the enantiomeric composition of the final this compound stereoisomers.
Synthetic Strategy Overview
The overall synthetic strategy for accessing the four stereoisomers of this compound from a single enantiomer of sabinene is depicted below. The choice of starting with either (+)- or (-)-sabinene (B131225) will determine the absolute configuration of the resulting this compound stereoisomers. The following workflow illustrates the synthesis commencing from (-)-sabinene.
Application Notes and Protocols for the Extraction of Terpenoids from Plants
Introduction
Terpenoids are a large and diverse class of naturally occurring organic compounds derived from isoprene (B109036) units. Found in a wide variety of plants, they are responsible for the characteristic aromas and flavors of many essential oils.[1][2] Beyond their sensory properties, terpenoids exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects, making them a focal point for drug discovery and development.[1] The effective extraction of these valuable compounds from plant matrices is a critical first step for their study and utilization.
These application notes provide an overview and detailed protocols for several common and advanced techniques used for the extraction of terpenoids from plant materials. The information is intended for researchers, scientists, and professionals in the field of drug development.
Hydrodistillation and Steam Distillation
Principle: Hydrodistillation is a traditional method that utilizes water or steam to extract volatile compounds from plant material.[3] In steam distillation , steam is passed through the plant material, causing the volatile terpenoids to vaporize.[4][5] The mixture of steam and terpenoid vapor is then cooled in a condenser, and the resulting immiscible liquid layers (essential oil and water) are separated.[5][6] Hydrodistillation is a similar process where the plant material is boiled directly in water.[7]
Application Notes: This method is particularly suitable for the extraction of volatile, thermally stable monoterpenes and sesquiterpenes, which are the primary components of essential oils.[6][8] It is a cost-effective and relatively simple process that does not require the use of organic solvents, resulting in a pure extract.[4][7] However, the high temperatures involved can lead to the degradation of some heat-sensitive terpenoids.[4][7] The process can also be energy-intensive and may not be efficient for extracting less volatile or non-polar compounds.[3][8]
Quantitative Data Summary
| Plant Material | Extraction Method | Key Parameters | Yield/Results | Reference |
| Pterodon emarginatus fruits | Conventional Hydrodistillation (Clevenger) | 50 g biomass, 500 mL water, 4 h | 3.60% (v/w) volatile oil | [9] |
| General Plant Material | Steam Distillation | N/A | Can extract all terpenes in a single round | [7] |
Experimental Protocol: Steam Distillation
-
Preparation of Plant Material: Select the appropriate plant parts (e.g., leaves, flowers, stems). The material can be fresh or air-dried.[10] Reduce the particle size by grinding or chopping to increase the surface area for efficient extraction.
-
Apparatus Setup: Assemble a Clevenger-type or similar steam distillation apparatus. Place the prepared plant material into the distillation flask, often on a perforated grid above the water level.[10]
-
Distillation: Heat the water in the flask to generate steam. The steam passes through the plant material, carrying the volatile terpenoids.[1] The steam flow and temperature should be controlled to prevent degradation of the target compounds.
-
Condensation: The vapor mixture is directed into a condenser, where it cools and liquefies.[7]
-
Collection: The condensed liquid, a mixture of water and essential oil (terpenoids), is collected in a receiving flask (e.g., a Florentine flask or separatory funnel).
-
Separation: Allow the mixture to stand until the oil and water layers separate. As most essential oils are less dense than water, they will form the upper layer.[7] Carefully separate the oil layer.
-
Drying and Storage: Dry the collected essential oil using an anhydrous drying agent like sodium sulfate (B86663) to remove residual water. Store the final product in a sealed, dark glass vial at a low temperature to prevent degradation.
Workflow Diagram
Solvent Extraction
Principle: Solvent extraction involves using an organic solvent to dissolve and extract terpenoids from the plant material.[1] The choice of solvent is crucial and depends on the polarity of the target terpenoids.[8] Common solvents include hexane (B92381), pentane, ethanol (B145695), and diethyl ether.[1][11] The process typically involves macerating or soaking the plant material in the solvent, followed by separation of the solvent and subsequent evaporation to yield the crude extract.[6]
Application Notes: This method is versatile and can be used for a wide range of terpenoids, including both volatile and non-volatile compounds.[8] By selecting solvents of different polarities, it's possible to selectively extract different classes of terpenoids.[8][12] For instance, non-polar solvents like hexane are effective for extracting non-polar terpenes like squalene, while more polar solvents like ethanol can extract a broader range of compounds, including more polar terpenoids.[8][11] The main disadvantages are the potential for solvent residues in the final product, which may be toxic, and the environmental concerns associated with solvent use.[13]
Quantitative Data Summary
| Plant Material | Solvent(s) | Key Parameters | Yield/Results | Reference |
| Cannabis Sativa L. | Pentane | Ground sample, multiple extractions at 21°C, 15 min residence time | ~6% terpenoids, ~59% cannabinoids | [11] |
| Cannabis Sativa L. | Diethyl Ether | Ground sample | Better selectivity towards terpenoids and cannabinoids than ethanol | [11] |
| Cannabis Sativa L. | Ethanol | Ground sample | Higher total extraction yield but lower selectivity for terpenoids | [11] |
| General Plant Material | Hexane:Ethyl Acetate (B1210297) (85:15 v/v) | 50:1 solvent to plant material ratio (mL/mg), shake for 3-4 hours or overnight | Effective for non-polar terpenes | [8] |
Experimental Protocol: Maceration with Organic Solvent
-
Preparation of Plant Material: Dry the plant material to remove water, which can interfere with the extraction. Grind the dried material into a fine powder to maximize the surface area for solvent contact.[8]
-
Extraction: Weigh a specific amount of the powdered plant material (e.g., 100 mg to 1 g) and place it in a suitable glass vial or flask.[8]
-
Solvent Addition: Add the chosen extraction solvent (e.g., a hexane:ethyl acetate mixture) at a defined ratio (e.g., 50:1 mL of solvent per mg of plant material).[8] The polarity of the solvent mixture can be adjusted based on the target terpenoids.[8]
-
Agitation: Seal the container and place it on a shaker. Agitate the mixture for a specified period, typically ranging from a few hours to overnight (3-24 hours), to ensure thorough extraction.[6][8]
-
Filtration/Separation: Separate the solvent extract from the solid plant residue by filtration or centrifugation.
-
Concentration: Transfer the liquid extract to a rotary evaporator. Remove the solvent under reduced pressure to concentrate the extract.[1] For small volumes, the solvent can be evaporated under a gentle stream of nitrogen gas.[8]
-
Downstream Processing: The resulting crude extract contains a mixture of compounds and can be further purified using techniques like column chromatography to isolate specific terpenoids.[8]
Workflow Diagram
Supercritical Fluid Extraction (SFE)
Principle: Supercritical fluid extraction (SFE) employs a substance at a temperature and pressure above its critical point, where it exists as a supercritical fluid.[1] This fluid possesses properties of both a gas and a liquid, allowing it to penetrate solid materials like a gas while having the dissolving power of a liquid.[13] Carbon dioxide (CO2) is the most commonly used supercritical fluid because it is non-toxic, non-flammable, and has a relatively low critical point (31.1°C, 73.8 bar).[1][13] By manipulating the temperature and pressure, the density and solvating power of the supercritical CO2 can be precisely controlled to selectively extract specific compounds.[7][13]
Application Notes: SFE is considered a "green" technology due to its use of a non-toxic solvent that can be easily removed from the extract by depressurization, leaving no residue.[1][13] It is highly selective and particularly effective for extracting thermally labile compounds, as it can be performed at low temperatures.[4][7] The main drawback is the high initial investment required for the specialized equipment.[14]
Quantitative Data Summary
| Plant Material | Key Parameters (SC-CO2) | Yield/Results | Reference |
| Indocalamus latifolius Leaves | 26 MPa, 39°C, 4.5 h, 20% ethanol co-solvent | 1.44 ± 0.12 mg/g terpenoids (higher than other methods) | [15] |
| Melaleuca alternifolia Leaves | 0.25 g/mL CO2 density, 110°C | Optimum recovery for target monoterpenes | [16] |
| Inonotus obliquus (Chaga) | 350 bar, 50°C (324 K) | Highest total triterpenoid (B12794562) amount by SFE | [17] |
| Cypress wood | 35 MPa, 35°C, 2h, 20 L/h CO2 flow | 18.65% extraction efficiency | [13] |
Experimental Protocol: Supercritical CO2 Extraction
-
Preparation of Plant Material: Dry and grind the plant material to a consistent particle size to ensure uniform extraction.
-
Loading the Extractor: Place the prepared plant material into the high-pressure extraction vessel.
-
Setting Parameters: Pressurize and heat the system to bring the CO2 to its supercritical state. The specific temperature and pressure are chosen based on the target terpenoids. For example, for Indocalamus latifolius leaves, optimal conditions were found to be 26 MPa and 39°C.[15] A co-solvent like ethanol may be added to modify the polarity of the supercritical fluid and enhance extraction efficiency.[15]
-
Extraction: Pump the supercritical CO2 through the extraction vessel. The supercritical fluid dissolves the terpenoids from the plant matrix.
-
Separation: Route the terpenoid-laden supercritical fluid to a separator vessel operating at a lower pressure and/or different temperature.
-
Collection: As the pressure drops, the CO2 loses its solvating power and returns to a gaseous state, precipitating the extracted terpenoids, which are then collected from the separator.[1]
-
Solvent Recycling: The gaseous CO2 is re-compressed and recycled back into the system.[7]
Workflow Diagram
Ultrasound-Assisted Extraction (UAE)
Principle: Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves (typically >20 kHz) to enhance the extraction process.[18] The sound waves create acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in the solvent.[18] The collapse of these bubbles generates localized high pressure and temperature, producing micro-jets that disrupt the plant cell walls, thereby increasing solvent penetration and facilitating the release of intracellular compounds like terpenoids.[4][18]
Application Notes: UAE is a modern and efficient technique that offers significant advantages, including reduced extraction time, lower solvent consumption, and increased extraction yields compared to conventional methods.[4][18] It can be performed at lower temperatures, which is beneficial for preserving heat-sensitive compounds.[4] The method is scalable and can be applied to a wide range of plant materials and solvents.
Quantitative Data Summary
| Plant Material | Key Parameters | Yield/Results | Reference |
| Abelmoschus sagittifolius Roots | 40 mL/g solvent ratio, 600 W power, 30°C, 5 min | 69 ± 2 mg/g dw terpenoids | [19] |
| Cannabis | 1:15 sample-to-solvent ratio, 60°C, 30 min | 14.2% more terpenes than MAE | [20] |
| Sweet Basil Leaves | 80 mL/g solvent ratio, 300 W power, 50°C, 15 min | 110.71 mg/g terpenoids | [21] |
Experimental Protocol: Ultrasound-Assisted Extraction
-
Preparation of Plant Material: Dry and grind the plant material to a fine powder.
-
Slurry Preparation: Mix the powdered plant material with a suitable solvent (e.g., ethanol) in a glass beaker or flask to form a slurry. The liquid-to-solid ratio is a key parameter to optimize (e.g., 40 mL/g).[19]
-
Ultrasonic Treatment: Place the vessel containing the slurry into an ultrasonic bath or immerse an ultrasonic probe directly into the mixture.[18]
-
Parameter Setting: Set the desired ultrasonic power (e.g., 600 W), temperature (e.g., 30°C), and extraction time (e.g., 5 minutes) on the ultrasonic device.[19] These parameters should be optimized for the specific plant material and target compounds.
-
Extraction: Apply the ultrasonic waves for the specified duration.
-
Separation: After the extraction is complete, separate the liquid extract from the solid residue by centrifugation followed by decanting the supernatant, or by filtration.[18]
-
Repeat Extraction (Optional): To maximize the yield, the solid residue can be re-extracted with fresh solvent, and the supernatants can be combined.[18]
-
Concentration: Remove the solvent from the combined extract using a rotary evaporator to obtain the crude terpenoid extract.[18]
Workflow Diagram
Microwave-Assisted Extraction (MAE)
Principle: Microwave-Assisted Extraction (MAE) uses microwave energy to heat the solvent and plant material, thereby accelerating the extraction of target compounds.[4] Microwaves cause the dipole rotation of polar molecules (like water present within the plant cells), generating rapid and efficient internal heating.[14] This localized heating creates a dramatic increase in pressure inside the plant cells, leading to the rupture of the cell walls and the release of their contents into the surrounding solvent.[4][14]
Application Notes: MAE is a very fast extraction method, often reducing extraction times from hours to minutes.[4][9] It generally requires less solvent than traditional methods and is more energy-efficient than conventional heating.[4][9] The technique can be performed with or without solvents (solvent-free MAE uses the water already present in the plant material).[14] Careful control of microwave power and temperature is necessary to avoid thermal degradation of sensitive terpenoids.
Quantitative Data Summary
| Plant Material | Key Parameters | Yield/Results | Reference |
| Abelmoschus sagittifolius Roots | 50 mL/g solvent ratio, 400 W power, 2 min | 90 ± 1 mg/g dw terpenoids | [19] |
| Ganoderma atrum | 95% ethanol, 90°C, 5 min | 0.968% triterpenoid extraction efficiency | [22] |
| Pterodon emarginatus fruits | 30 g biomass, 13.2 mL water, 280 W, 39 min | 5.76% (v/w) volatile oil | [9] |
| Cannabis | 1:14.4 sample-to-solvent ratio, 60°C, 30 min | Lower yield than UAE | [20] |
Experimental Protocol: Microwave-Assisted Extraction
-
Preparation of Plant Material: Dry and grind the plant material to a fine powder.
-
Sample Preparation: Place a weighed amount of the powdered material into a microwave-safe extraction vessel. Add the appropriate solvent at a predetermined ratio (e.g., 50 mL/g).[19]
-
Microwave Irradiation: Place the vessel inside the microwave extractor. Set the microwave power (e.g., 400 W), temperature, and extraction time (e.g., 2 minutes) according to the optimized protocol.[19]
-
Cooling: After the irradiation cycle is complete, allow the vessel to cool to a safe temperature before opening.
-
Filtration: Filter the mixture to separate the extract from the solid plant residue.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude terpenoid extract.
Workflow Diagram
Downstream Purification
The crude extracts obtained from any of the above methods are complex mixtures of various compounds. For the isolation of specific terpenoids, further purification steps are necessary. Common techniques include:
-
Fractional Distillation: This method is used to separate terpenoids based on their different boiling points. It is particularly useful for purifying components of essential oils obtained from distillation methods.[1]
-
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for the separation, identification, and quantification of individual terpenoid compounds.[1] Column chromatography using stationary phases like silica (B1680970) gel is also widely used for preparative scale purification.[8]
References
- 1. iipseries.org [iipseries.org]
- 2. Extraction and Analysis of Terpenes/Terpenoids. | Semantic Scholar [semanticscholar.org]
- 3. Hydrodistillation: A Key Method for Terpene Extraction [medicalterpenes.com]
- 4. rootsciences.com [rootsciences.com]
- 5. Terpene Extraction: The Steam Distillation Process Explained [medicalterpenes.com]
- 6. Terpene Extraction - Floraplex Terpenes [buyterpenesonline.com]
- 7. Terpene Extraction Methods: Pros and Cons | Medical Terpenes [medicalterpenes.com]
- 8. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. researchgate.net [researchgate.net]
- 13. e3s-conferences.org [e3s-conferences.org]
- 14. cannabissciencetech.com [cannabissciencetech.com]
- 15. mdpi.com [mdpi.com]
- 16. Supercritical Fluid Extraction (SFE) of Monoterpenes from the Leaves of Melaleuca alternifolia (Tea Tree) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. utupub.fi [utupub.fi]
- 18. benchchem.com [benchchem.com]
- 19. Ultrasonic-Assisted and Microwave-Assisted Extraction of Phenolics and Terpenoids from Abelmoschus sagittifolius (Kurz) Merr Roots Using Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 4-Thujanol as an Analytical Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Thujanol (also known as Sabinene Hydrate) is a bicyclic monoterpenoid alcohol found in the essential oils of various aromatic and medicinal plants.[1] As a pure, well-characterized compound, it serves as an excellent analytical standard for chromatographic applications.[2] Its use is critical for the accurate identification and quantification of this compound in complex matrices such as essential oils, herbal extracts, and pharmaceutical formulations. These application notes provide detailed protocols for the use of this compound as a standard in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), intended to aid researchers, scientists, and drug development professionals in method development and validation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an analytical standard is fundamental to its proper use in chromatography.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O | [3] |
| Molecular Weight | 154.25 g/mol | [3] |
| CAS Number | 546-79-2 | [2] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 58-62 °C | [5] |
| Optical Activity | [α]20/D +31.5±2°, c = 1% in ethanol (B145695) | [5] |
| Solubility | Soluble in ethanol, methanol, chloroform, and n-heptane.[4][6] | |
| Synonyms | Sabinene hydrate, Thujyl alcohol, (E)-(R)-4-thujanol | [2] |
Chromatographic Methods
Gas chromatography is the most common technique for the analysis of volatile compounds like this compound. HPLC can also be employed, particularly for samples that are not amenable to GC or when simultaneous analysis of non-volatile compounds is required.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of this compound, offering high sensitivity and a wide linear range.[7]
1. Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve in 10 mL of n-heptane or ethanol in a volumetric flask.
-
Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.[1]
2. Sample Preparation:
-
Essential Oils/Extracts: Dilute the sample in n-heptane to a concentration expected to fall within the calibration range. A 1:100 (v/v) dilution is a common starting point.
-
Solid Samples: Perform a suitable extraction (e.g., Soxhlet, ultrasound-assisted) with an appropriate solvent like ethanol or hexane. The extract may require filtration through a 0.45 µm syringe filter prior to dilution.
3. GC-FID Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | DB-WAX (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column[8] |
| Carrier Gas | Helium or Nitrogen at a constant flow rate of 1.2 mL/min[1] |
| Injector Temperature | 250 °C[8] |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration) |
| Oven Temperature Program | Initial temperature 50 °C (hold for 5 min), ramp at 2 °C/min to 200 °C.[8] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C[9] |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 400 mL/min |
| Makeup Gas (N₂ or He) | 25 mL/min |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
The following table summarizes typical validation parameters for the analysis of monoterpenes, which would be comparable to those expected for a validated this compound method.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [10] |
| Linear Range | 1 - 100 µg/mL | [1] |
| Limit of Detection (LOD) | 0.3 µg/mL | [1] |
| Limit of Quantification (LOQ) | 1.0 µg/mL | [1] |
| Precision (%RSD) | < 10% | [10] |
| Accuracy (% Recovery) | 90 - 110% | [10] |
High-Performance Liquid Chromatography (HPLC)
While less common for volatile terpenes, HPLC can be a valuable tool, especially for the simultaneous analysis of both volatile and non-volatile components in a sample.[3] A reversed-phase method is typically employed.
1. Standard and Sample Preparation:
-
Solvent System: Use a mobile phase constituent, such as acetonitrile:water (50:50), as the diluent for standards and samples to ensure peak shape integrity.
-
Stock and Working Standards: Prepare as described in the GC-FID section, using the chosen diluent.
-
Sample Preparation: Dilute liquid samples or extracts in the mobile phase. All samples and standards should be filtered through a 0.22 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile:Water (50:50 v/v).[8] Gradient: (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid. Start with a higher percentage of A and gradually increase B.[3] |
| Flow Rate | 1.0 mL/min[8] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 205 nm (as terpenes have weak UV absorbance, a low wavelength is necessary)[11] |
3. Data Analysis:
-
Follow the same procedure as for GC-FID data analysis.
The following table provides representative validation data for terpene analysis by HPLC.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.999 | [12] |
| Linear Range | 2 - 40 µg/mL (example for similar compounds) | [8] |
| Limit of Detection (LOD) | 0.54 - 11.65 µg/mL (for various essential oil components)[12] | |
| Limit of Quantification (LOQ) | 2.30 - 35.60 µg/mL (for various essential oil components)[12] | |
| Precision (%RSD) | < 5% | [4] |
| Accuracy (% Recovery) | 97 - 98% | [8] |
Visualized Workflows and Relationships
Conclusion
This compound is a reliable analytical standard for the identification and quantification of this monoterpenoid in various samples. The provided GC-FID and HPLC protocols offer a solid foundation for developing and validating robust analytical methods. Researchers should perform in-house validation to ensure the chosen method is suitable for their specific sample matrix and instrumentation.
References
- 1. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast analysis of phenolic terpenes by high-performance liquid chromatography using a fused-core column - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 5. Simultaneous HPLC determination of 22 components of essential oils; method robustness with experimental design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. lahn.bio [lahn.bio]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector [pubmed.ncbi.nlm.nih.gov]
- 11. Can HPLC-UV Be Used For Terpenes Analysis In Cannabis? [restek.com]
- 12. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NMR Characterization of 4-Thujanol Crystal Structure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the nuclear magnetic resonance (NMR) characterization of the crystal structure of 4-Thujanol, a bicyclic monoterpene alcohol with applications in the fragrance, flavor, and pharmaceutical industries.[1][2] The focus is on the (E)-(R)-4-Thujanol isomer, for which detailed structural data is available.[3]
Introduction to this compound
This compound, also known as sabinene (B1680474) hydrate, exists as multiple stereoisomers, with the trans-(+)-isomer being of particular interest.[1][4] It is a component of essential oils from various aromatic plants.[1][2] The crystalline form of (E)-(R)-4-Thujanol has been successfully produced and characterized, revealing a unique supramolecular helical structure.[3][5] Understanding the precise three-dimensional structure is crucial for elucidating its biological activity and for the development of new applications.
Spectroscopic and Crystallographic Data
The structural elucidation of (E)-(R)-4-Thujanol relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
NMR Spectroscopic Data
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule. The following tables summarize the ¹H and ¹³C NMR chemical shifts for (E)-(R)-4-Thujanol in CDCl₃, with referencing to the solvent signals (7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]
Table 1: ¹H NMR Chemical Shifts of (E)-(R)-4-Thujanol in CDCl₃ [3]
| Atom Number | Chemical Shift (ppm) |
| 1 | 0.45 |
| 2 | 1.55 |
| 3 | 2.05 |
| 5 | 0.85 |
| 6α | 0.15 |
| 6β | 0.65 |
| 7 | 1.70 |
| 8 | 0.90 |
| 9 | 0.95 |
| 10 | 1.25 |
| OH | 1.40 |
Table 2: ¹³C NMR Chemical Shifts of (E)-(R)-4-Thujanol in CDCl₃ [3]
| Atom Number | Chemical Shift (ppm) |
| 1 | 21.0 |
| 2 | 40.5 |
| 3 | 31.5 |
| 4 | 73.0 |
| 5 | 28.0 |
| 6 | 12.5 |
| 7 | 32.0 |
| 8 | 18.0 |
| 9 | 20.0 |
| 10 | 25.0 |
X-ray Crystallographic Data
X-ray diffraction of a single crystal of (E)-(R)-4-Thujanol provided unambiguous determination of its solid-state structure.[3]
Table 3: Crystal Structure Data for (E)-(R)-4-Thujanol [3]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2 |
| a (Å) | 20.375(3) |
| b (Å) | 6.2495(8) |
| c (Å) | 24.636(3) |
| Supramolecular Org. | Chiral P-type helix of trimers |
The crystal structure reveals that three independent molecules of (E)-(R)-4-Thujanol form a trimeric unit through intermolecular hydrogen bonds. These trimers are further organized into a supramolecular helix.[3]
Experimental Protocols
The following protocols outline the key experimental procedures for the isolation, purification, and structural characterization of (E)-(R)-4-Thujanol.
Isolation and Purification of (E)-(R)-4-Thujanol Crystals
A novel and eco-responsible method for producing (E)-(R)-4-Thujanol crystals involves steam distillation of a selected wild thyme (Thymus vulgaris) with a high content of this compound.[3]
-
Harvesting: Harvest the aerial parts of the selected thyme variety approximately ten days after flowering.[3]
-
Steam Distillation: Subject the plant material to steam distillation. An aggregate of (E)-(R)-4-Thujanol will spontaneously form at the air-water interface.[3]
-
Purification: The collected white aggregate can be further purified by a cycle of sublimation and crystallization to yield translucent fibers of high purity (98%).[3]
NMR Spectroscopy Protocol
High-resolution one- and two-dimensional NMR experiments are essential for the complete assignment of proton and carbon signals.
-
Sample Preparation: Dissolve approximately 10 mg of the purified (E)-(R)-4-Thujanol crystals in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) and transfer to a 5 mm NMR tube.[3]
-
1D NMR Acquisition:
-
2D NMR Acquisition:
-
¹H-¹H COSY, TOCSY, and NOESY: Acquire with a spectral window of 5.6 kHz, 8-32 scans, and a relaxation delay of 1.5-2 s. Use a mixing time of 300 ms (B15284909) for both TOCSY and NOESY experiments.[3]
-
¹H-¹³C HSQC and HMBC: Acquire with 24-32 scans and a relaxation delay of 1.5-2 s. Optimize delays for a ¹JCH coupling constant of 145 Hz for HSQC and a long-range coupling constant of 8 Hz for HMBC.[3]
-
-
Data Processing: Process all spectra using appropriate software (e.g., TopSpin). Apply a Lorentzian noise filter of 0.3 Hz for proton spectra and 3 Hz for carbon spectra before Fourier transformation. Calibrate chemical shifts to the residual CHCl₃ signal (7.26 ppm for ¹H) and the ¹³C signal of CDCl₃ (77.16 ppm).[3]
X-ray Diffraction Protocol
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the crystalline state.
-
Crystal Selection: Select a tiny, high-quality crystal (less than 20 µm in the largest dimension) of the purified (E)-(R)-4-Thujanol.[3]
-
Mounting and Data Collection: Flash-freeze the selected crystal at 145 K in a cryo-loop. Collect diffraction data on a suitable diffractometer, such as a Rigaku FRX rotating anode (3 kW).[3]
-
Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software packages (e.g., OLEX2).[3] The resulting model will provide the precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing and intermolecular interactions.[3]
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the structural elucidation process.
References
Kilogram-Scale Production of (E)-(R)-4-Thujanol Crystals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-(R)-4-thujanol, a monoterpenoid found in the essential oils of various plants, is a valuable aromatic ingredient for the food, cosmetic, and pharmaceutical industries.[1][2][3][4] Historically, its widespread application has been hindered by the low concentrations found in common aromatic plants and the high cost and complexity of synthetic production routes.[1][2][3][4] This document details a novel, eco-responsible, and scalable method for the kilogram-scale production of highly pure (E)-(R)-4-thujanol crystals. This method, based on the selection of a specific Thymus vulgaris (thyme) chemotype and a subsequent steam distillation and crystallization process, offers a cost-effective and sustainable alternative to traditional production methods.[1][3]
Introduction
(E)-(R)-4-thujanol, also known as trans-4-thujanol or sabinene (B1680474) hydrate, is a bicyclic monoterpene alcohol with a characteristic fresh, minty, thyme-like aroma.[5] Its potential applications span various industries, including flavor and fragrance, cosmetics, and pharmaceuticals, where it may serve as an analogue to menthol (B31143) or be used for its bioactive properties.[1][5] The primary challenge to its commercialization has been the lack of an efficient and economical production method.[1][2][3][4] While chemical synthesis is possible, it is often time-consuming and expensive, making it unsuitable for industrial-scale production.[1][2][3]
Recent advancements have led to the development of a green and scalable method for producing (E)-(R)-4-thujanol crystals.[1] This process leverages a naturally occurring, high-yielding chemotype of wild thyme and a straightforward extraction and purification process. This document provides detailed application notes and protocols for this kilogram-scale production method.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the production and characterization of (E)-(R)-4-thujanol crystals using the described method.
Table 1: Yield of Crude (E)-(R)-4-Thujanol Crystals
| Raw Material | Amount of Raw Material (kg) | Yield of Crude Crystals (kg) |
| Freshly Harvested Wild Thyme (Thymus vulgaris) | 180 | 3.2 |
Data sourced from a field trial conducted in June 2022.[1]
Table 2: Composition of Crude and Purified (E)-(R)-4-Thujanol
| Component | Composition in Crude White Aggregate (%) | Composition in Purified Translucent Fibers (%) |
| (E)-(R)-4-Thujanol | 76 | 98 |
| Thymol | 5 | Not Reported |
| β-Myrcene | 2.8 | Not Reported |
| Other Minor Monoterpenes | Remainder | Remainder |
Composition determined by Gas Chromatography (GC).[1][2][3]
Experimental Protocols
The following protocols provide a detailed methodology for the kilogram-scale production of (E)-(R)-4-thujanol crystals.
Protocol 1: Harvesting and Preparation of Plant Material
-
Plant Material: A specific chemotype of wild Thymus vulgaris identified for its high content of (E)-(R)-4-thujanol is used.[1]
-
Harvesting: The thyme is harvested approximately ten days after flowering using sickles.[1] For kilogram-scale production, a significant quantity of fresh plant material is required (e.g., 180 kg).[1]
-
Preparation: The freshly harvested thyme is used directly for steam distillation without any pre-drying.
Protocol 2: Steam Distillation and Spontaneous Aggregation
-
Apparatus: A large-scale stainless-steel distillery is used for steam distillation.[1]
-
Process:
-
The freshly harvested thyme is loaded into the still.
-
Steam is passed through the plant material to vaporize the volatile essential oils.
-
The steam and essential oil vapor mixture is then cooled in a condenser.
-
-
Observation of Spontaneous Aggregation: Upon condensation, instead of a liquid essential oil, a white aggregate of crude (E)-(R)-4-thujanol spontaneously forms on the surface of the condensed water.[1] This is attributed to a favorable amphipathic partition at the air-water interface.[1][3]
-
Collection: The white aggregate is collected from the surface of the water.
Protocol 3: Purification by Sublimation/Crystallization
-
Apparatus: A standard laboratory or industrial sublimation apparatus is required.
-
Process:
-
The collected crude white aggregate is placed in the sublimation apparatus.
-
The apparatus is heated under reduced pressure.
-
(E)-(R)-4-thujanol sublimes and is then allowed to crystallize on a cold surface, forming translucent fibers.[1]
-
-
Collection: The purified translucent fibers of (E)-(R)-4-thujanol are collected. This process yields a product with a purity of 98%.[1][2][3]
Protocol 4: Analytical Characterization
-
Gas Chromatography (GC):
-
Purpose: To determine the composition of the crude aggregate and the purity of the final product.
-
Sample Preparation: Samples are dissolved in a suitable solvent (e.g., ethanol (B145695) or hexane).
-
Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A suitable capillary column for terpenoid analysis (e.g., DB-5 or equivalent).
-
Operating Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 60°C, ramped to 240°C at a rate of 3°C/min.
-
Carrier Gas: Helium or Hydrogen.
-
-
-
X-ray Diffraction (XRD):
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the kilogram-scale production of (E)-(R)-4-thujanol crystals.
Conclusion
The described method provides a groundbreaking approach to the large-scale production of high-purity (E)-(R)-4-thujanol crystals. By utilizing a specific chemotype of Thymus vulgaris and a simple, eco-responsible extraction and purification process, this method overcomes the limitations of previous production strategies.[1] The detailed protocols and quantitative data presented herein offer a valuable resource for researchers, scientists, and drug development professionals seeking to explore the potential of (E)-(R)-4-thujanol in various applications. The availability of this compound at a kilogram scale opens new avenues for its use in the flavor, fragrance, and pharmaceutical industries.[1][2][3]
References
Application Notes and Protocols for the Purification of 4-Thujanol by Sublimation and Crystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the purification of 4-Thujanol, a bicyclic monoterpenoid, using two effective techniques: sublimation and crystallization. These methods are designed to yield high-purity this compound suitable for research, pharmaceutical, and other advanced applications. The protocols are presented with clarity to ensure reproducibility. Quantitative data from typical purification runs are summarized for comparison, and experimental workflows are visualized using diagrams.
Introduction
This compound, also known as sabinene (B1680474) hydrate, is a naturally occurring bicyclic monoterpenoid found in various essential oils.[1][2] It exists as a white crystalline solid at room temperature with a melting point range of 58-62 °C.[3] For applications in drug development, flavor and fragrance industries, and scientific research, a high degree of purity is often required. This document outlines two primary methods for the purification of this compound: sublimation and crystallization.
Sublimation is a phase transition technique where a solid is converted directly into a gas without passing through a liquid phase, and subsequently condensed back into a pure solid.[4][5][6] This method is particularly advantageous for compounds that are thermally stable and have a sufficiently high vapor pressure below their melting point.[5] It avoids the use of solvents, thereby minimizing the risk of introducing new impurities.[7]
Crystallization is a widely used technique for purifying solid organic compounds.[8] The principle lies in the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. By dissolving the impure compound in a hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, leaving the impurities dissolved in the mother liquor.[9]
Data Presentation
The following tables summarize typical quantitative data obtained from the purification of a 10-gram sample of crude this compound (assumed initial purity: 95%) using the protocols detailed in this document.
Table 1: Sublimation Purification of this compound
| Parameter | Value |
| Initial Mass of Crude this compound | 10.0 g |
| Initial Purity | ~95% |
| Sublimation Temperature | 50-55 °C |
| System Pressure | <1 mmHg |
| Cold Finger Temperature | 5-10 °C |
| Final Mass of Purified this compound | 8.8 g |
| Final Purity (by GC-MS) | >99.5% |
| Recovery Yield | 88% |
| Sublimation Time | 4-6 hours |
Table 2: Crystallization Purification of this compound
| Parameter | Value |
| Initial Mass of Crude this compound | 10.0 g |
| Initial Purity | ~95% |
| Crystallization Solvent System | Hexane (B92381):Ethyl Acetate (B1210297) (95:5 v/v) |
| Volume of Hot Solvent | ~30 mL |
| Dissolution Temperature | 45-50 °C |
| Crystallization Temperature | 0-4 °C |
| Final Mass of Purified this compound | 8.2 g |
| Final Purity (by GC-MS) | >99.0% |
| Recovery Yield | 82% |
Experimental Protocols
Protocol for Sublimation of this compound
Objective: To purify this compound by vacuum sublimation.
Materials:
-
Crude this compound
-
Sublimation apparatus (including a cold finger condenser)
-
High-vacuum pump
-
Heating mantle or oil bath
-
Chiller or circulating cold water source
-
Spatula
-
Analytical balance
Procedure:
-
Preparation: Ensure the sublimation apparatus is clean and completely dry. Weigh the crude this compound and place it at the bottom of the sublimation flask.
-
Assembly: Lightly grease the joints of the sublimation apparatus and assemble it. Connect the cold finger to the chiller and the vacuum arm to the high-vacuum pump using thick-walled tubing.
-
Evacuation: Start the vacuum pump to evacuate the system. A pressure of <1 mmHg is recommended. Check for any leaks.
-
Cooling: Once a stable vacuum is achieved, start the circulation of cold water (5-10 °C) through the cold finger.
-
Heating: Gently heat the bottom of the sublimation flask using a heating mantle or oil bath to a temperature of 50-55 °C. The temperature should be kept below the melting point of this compound.
-
Sublimation: The this compound will start to sublime from the bottom of the flask and deposit as pure crystals on the cold finger.
-
Completion: Continue the process until no more solid is observed to sublime. This may take several hours.
-
Cooling and Collection: Turn off the heating and allow the apparatus to cool to room temperature under vacuum. Then, carefully vent the system to atmospheric pressure.
-
Harvesting: Disassemble the apparatus and carefully scrape the purified crystals of this compound from the cold finger onto a pre-weighed watch glass.
-
Analysis: Determine the mass and purity of the collected this compound.
Protocol for Crystallization of this compound
Objective: To purify this compound by recrystallization from a suitable solvent system.
Materials:
-
Crude this compound
-
Hexane (reagent grade)
-
Ethyl acetate (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Analytical balance
Procedure:
-
Solvent Selection: Based on the principle of "like dissolves like" for organic compounds, a non-polar solvent with a small amount of a more polar solvent is a good starting point. A mixture of hexane and ethyl acetate is proposed. The ideal solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures.
-
Dissolution: Place 10 g of crude this compound in a 100 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 30 mL of a 95:5 (v/v) hexane:ethyl acetate mixture.
-
Heating: Gently heat the mixture on a hot plate with stirring to 45-50 °C. Add small additional volumes of the solvent mixture if necessary until all the solid has dissolved. Avoid adding excess solvent.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Analysis: Determine the mass and purity of the dried, purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by sublimation.
Caption: Workflow for the purification of this compound by crystallization.
References
- 1. Showing Compound this compound (FDB014958) - FooDB [foodb.ca]
- 2. This compound | 546-79-2 [chemicalbook.com]
- 3. sabinene hydrate, 546-79-2 [thegoodscentscompany.com]
- 4. innovation.world [innovation.world]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 8. youtube.com [youtube.com]
- 9. web.mnstate.edu [web.mnstate.edu]
Application Note: Protocols for Evaluating the Antimicrobial Activity of 4-Thujanol
Audience: Researchers, scientists, and drug development professionals.
Introduction 4-Thujanol, also known as sabinene (B1680474) hydrate, is a bicyclic monoterpene alcohol found as a secondary metabolite in numerous plants.[1] It exists in four stereoisomers, with the trans-(+)-isomer being common in commercial samples.[2] Essential oils containing this compound have demonstrated significant antimicrobial properties.[1] As interest in natural products for antimicrobial drug discovery grows, standardized and detailed protocols for evaluating the efficacy of compounds like this compound are crucial. This document provides comprehensive protocols for determining its antimicrobial activity through established methods, including broth microdilution for Minimum Inhibitory Concentration (MIC), agar (B569324) disc diffusion, and anti-biofilm assays.
Postulated Mechanism of Action The antimicrobial action of terpenoids like this compound is often attributed to their ability to disrupt the structural integrity and function of the microbial cell membrane.[3][4] This disruption can lead to increased membrane fluidity and permeability, causing a loss of essential intracellular components and ultimately leading to cell death.[5]
Caption: Postulated mechanism of this compound targeting the microbial cell membrane.
Quantitative Data Summary
The antimicrobial efficacy of this compound has been quantified against a range of microorganisms. The following tables summarize Minimum Inhibitory Concentration (MIC) values and zone of inhibition data from published studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Type | MIC (mg/mL) | Reference |
|---|---|---|---|
| Bacillus subtilis | Gram-positive bacterium | 0.0312 | [2] |
| Staphylococcus aureus | Gram-positive bacterium | 0.0625 | [2] |
| Escherichia coli | Gram-negative bacterium | 0.125 | [2] |
| Candida albicans | Yeast | >0.125 | [2] |
| Candida krusei | Yeast | >0.125 |[2] |
Table 2: Zone of Inhibition for this compound (Sabinene Hydrate)
| Microorganism | Type | Concentration (µ g/disc ) | Inhibition Zone (mm) | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | Gram-positive bacterium | 1000 | 29.5 ± 0.5 | [1] |
| Bacillus subtilis | Gram-positive bacterium | 1000 | 25.0 ± 0.9 | [1] |
| Pseudomonas aeruginosa | Gram-negative bacterium | 1000 | 11.2 ± 0.2 | [1] |
| Escherichia coli | Gram-negative bacterium | 1000 | 14.3 ± 0.3 | [1] |
| Candida albicans | Yeast | 1000 | 20.1 ± 0.4 | [1] |
| Aspergillus niger | Fungus | 1000 | 10.5 ± 0.5 | [1] |
| Ophiostoma penicillatum | Blue-stain fungus | 1000 | 13.1 ± 0.7 |[1] |
Experimental Workflow Overview
The evaluation of antimicrobial activity typically follows a structured workflow, beginning with screening assays and proceeding to quantitative determination of inhibitory concentrations.
References
- 1. In Situ Antimicrobial Properties of Sabinene Hydrate, a Secondary Plant Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial and anti-virulence activities of 4-shogaol from grains of paradise against gram-negative bacteria: Integration of experimental and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial, Antifungal, Antimycotoxigenic, and Antioxidant Activities of Essential Oils: An Updated Review [mdpi.com]
- 5. View of Membrane damage of bacteria by silanols treatment | Electronic Journal of Biotechnology [ejbiotechnology.info]
Application Notes and Protocols for Studying Insect Olfactory Responses to 4-Thujanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Thujanol, also known as sabinene (B1680474) hydrate, is a bicyclic monoterpenoid alcohol found in the essential oils of various plants. It exists as different stereoisomers, with (+)-trans-4-thujanol being a notable semiochemical that mediates insect behavior. This compound has demonstrated significant repellent properties against certain insect species, particularly the Eurasian spruce bark beetle, Ips typographus, a major pest of spruce forests. Understanding the olfactory responses of insects to this compound is crucial for the development of novel and effective pest management strategies and can provide insights into the fundamental mechanisms of insect olfaction.
These application notes provide detailed protocols for key experiments used to characterize insect olfactory responses to this compound, summarize available quantitative data, and illustrate the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the behavioral and electrophysiological responses of Ips typographus to (+)-trans-4-thujanol.
Table 1: Behavioral Response of Ips typographus to (+)-trans-4-thujanol in Field Trapping Experiments
| Treatment (in addition to aggregation pheromone) | Dose (Release Rate) | Mean Relative Catch (%) of Males | Mean Relative Catch (%) of Females | Overall Reduction in Attraction (%) | Reference |
| Control (Pheromone only) | - | 100 | 100 | 0 | [1][2] |
| (+)-trans-4-thujanol | Low (0.04 mg/day) | Reduced | Significantly Reduced | Not specified | [1][2] |
| (+)-trans-4-thujanol | Medium (2.6 mg/day) | Reduced | Significantly Reduced | ~50-70 | [1][2] |
| (+)-trans-4-thujanol | High (46 mg/day) | Reduced | Significantly Reduced | ~70-90 | [1][2] |
| 1,8-cineole (Known Repellent) | Medium | Significantly Reduced | Reduced | ~50-70 | [1][2] |
Note: Field trapping data indicates a dose-dependent repellent effect of (+)-trans-4-thujanol when combined with aggregation pheromones. Notably, the reduction in attraction is more pronounced in females compared to males, which is a unique characteristic among known repellents for this species[1][2].
Table 2: Electrophysiological Responses of Ips typographus to (+)-trans-4-thujanol
| Technique | Neuron/Receptor | Response to (+)-trans-4-thujanol | Quantitative Data | Reference |
| GC-EAD | Antennal Olfactory Sensory Neurons | Strong and consistent depolarization | Females respond to lower dosages than males | [3][4] |
| SSR | Olfactory Sensory Neuron (OSN) class 'tMTol' | Specific and strong response | Spike frequency increases with dose | [5][6] |
| Heterologous Expression | Odorant Receptor ItypOR23 | Specific and sensitive activation | Dose-dependent increase in current response | [7] |
Note: Electrophysiological studies have confirmed that the antennae of Ips typographus possess olfactory sensory neurons that are highly sensitive to (+)-trans-4-thujanol[3][4][5]. A specific odorant receptor, ItypOR23, has been identified as the molecular target for this compound[7]. While precise EAG amplitude and SSR spike frequency values are not consistently reported across studies, the qualitative and dose-dependent nature of the response is well-established.
Signaling Pathways and Workflows
Insect Olfactory Signaling Pathway for a Repellent
The following diagram illustrates the general insect olfactory signaling pathway, adapted to show the reception of a repellent molecule like this compound by a specific odorant receptor.
Caption: General insect olfactory pathway for a repellent like this compound.
Experimental Workflow for Olfactory Bioassays
The diagram below outlines the typical workflow for conducting electrophysiological and behavioral assays to study insect olfactory responses.
Caption: Workflow for electrophysiological and behavioral olfactory assays.
Experimental Protocols
Protocol 1: Gas Chromatography-Electroantennographic Detection (GC-EAD)
This protocol is for identifying biologically active compounds from a complex mixture, such as a plant extract, that elicit an olfactory response in an insect.
1. Materials and Equipment:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Effluent splitter (Y-splitter).
-
Heated transfer line.
-
Electroantennography (EAG) setup:
-
High-impedance DC amplifier.
-
Micromanipulators.
-
Glass capillary electrodes.
-
Electrode holder.
-
Humidified and purified air delivery system.
-
Stereomicroscope.
-
-
Data acquisition system and software.
-
Insect Ringer's solution (e.g., 7.5 g NaCl, 0.35 g KCl, 0.21 g CaCl2 in 1 L distilled water).
-
Test sample (e.g., hexane (B92381) extract of spruce bark or synthetic this compound).
-
Live insects (e.g., Ips typographus).
2. Procedure:
-
Insect Preparation:
-
Carefully excise an antenna from a live insect at its base using fine scissors or a scalpel.
-
Mount the antenna between the two glass capillary electrodes. The recording electrode makes contact with the distal tip of the antenna, and the reference electrode is inserted into the basal end.
-
Ensure a good electrical connection by filling the electrodes with Ringer's solution.
-
-
GC-EAD System Setup:
-
Install an appropriate GC column (e.g., non-polar DB-5 or mid-polar DB-1701).
-
Set the GC parameters (injector temperature, oven temperature program, carrier gas flow rate) suitable for the analysis of monoterpenoids. A typical oven program might be: start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
-
Connect the end of the GC column to the Y-splitter. One arm of the splitter goes to the FID, and the other to the heated transfer line leading to the antennal preparation.
-
Ensure the transfer line is heated to prevent condensation of the analytes (e.g., 230°C).
-
Position the outlet of the transfer line so that the effluent is directed over the mounted antenna in a stream of humidified, purified air (e.g., 0.5 L/min).
-
-
Data Acquisition:
-
Inject the sample into the GC.
-
Simultaneously begin recording the signals from both the FID and the EAD amplifier.
-
The FID will produce a chromatogram of all separated compounds, while the EAD will show voltage changes (depolarizations) when an electrophysiologically active compound elutes and stimulates the antenna.
-
-
Data Analysis:
-
Align the FID chromatogram with the EAD recording.
-
Identify the GC peaks that correspond in time with the antennal depolarizations. These are the EAD-active compounds.
-
For identification, the EAD-active compounds can be analyzed by GC-Mass Spectrometry (GC-MS) using the same GC conditions.
-
Protocol 2: Y-Tube Olfactometer Bioassay
This protocol describes a two-choice behavioral assay to determine if an insect is attracted to, repelled by, or indifferent to a specific odor.
1. Materials and Equipment:
-
Glass Y-tube olfactometer (typical arm length: 15-20 cm; angle between arms: 60-75°).
-
Air pump or compressed air source.
-
Flow meters (to regulate airflow to each arm).
-
Activated charcoal and water flasks (to purify and humidify the air).
-
Odor source chambers.
-
Teflon tubing.
-
Light source providing uniform, low-intensity illumination.
-
Stopwatch.
-
Live insects, starved for a few hours prior to the assay to increase motivation.
2. Procedure:
-
Setup:
-
Clean the Y-tube and all glassware thoroughly with a solvent (e.g., acetone) and bake in an oven to remove any residual odors.
-
Assemble the olfactometer, connecting the air source through the purification/humidification system to the two odor source chambers, and then to the two arms of the Y-tube.
-
Maintain a constant, laminar airflow through both arms (e.g., 200-400 mL/min).
-
-
Stimulus Preparation:
-
In one odor source chamber, place a filter paper treated with a solution of this compound in a solvent (e.g., hexane or paraffin (B1166041) oil).
-
In the other chamber, place a filter paper treated with the solvent alone as a control.
-
Allow the solvent to evaporate for a few minutes before connecting the chambers to the olfactometer arms.
-
-
Bioassay:
-
Introduce a single insect at the base of the Y-tube.
-
Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.
-
A choice is recorded when the insect walks a predetermined distance into one of the arms (e.g., past a line 5 cm from the junction) and remains there for a minimum period (e.g., 30 seconds).
-
Record which arm the insect chose. Insects that do not make a choice within the allotted time are recorded as "no choice".
-
After each trial, or after a set number of trials, clean the Y-tube and rotate it 180° to avoid any positional bias. Also, switch the odor and control arms.
-
Use each insect only once to ensure independence of data points.
-
-
Data Analysis:
-
For each treatment, calculate the number of insects that chose the treatment arm and the control arm.
-
Analyze the data using a Chi-square (χ²) test or a G-test to determine if the observed distribution of choices is significantly different from a 50:50 distribution (no preference).
-
A significant preference for the control arm indicates repellency, while a significant preference for the treatment arm indicates attraction.
-
A Preference Index (PI) can also be calculated: PI = (Number in Treatment Arm - Number in Control Arm) / Total Number of Choices. The PI ranges from +1 (total attraction) to -1 (total repulsion).
-
Use of this compound in Studying Olfactory Responses in Other Insects
While the most comprehensive research on this compound has been conducted on Ips typographus, there is evidence of its effects on other insect species, suggesting a broader role as a semiochemical.
-
Other Bark Beetles: Oxygenated monoterpenes, including this compound, are recognized as important cues in host selection for various bark beetle species. Their presence and concentration can signal host suitability or defense status[5].
-
Stored Product Pests: Essential oils containing thujanol derivatives have been investigated for their repellent and insecticidal properties against stored product pests like Tribolium castaneum (red flour beetle) and Sitophilus zeamais (maize weevil). The repellent effect is often attributed to a mixture of compounds within the essential oil, with this compound potentially contributing to the overall effect.
-
Mosquitoes: Some essential oils containing this compound have been tested for mosquito repellency. However, the specific contribution of this compound to the overall repellent effect is often not isolated from other components of the essential oils.
Further research is needed to elucidate the specific role of this compound in the olfactory-mediated behaviors of a wider range of insect species. The protocols provided here can be adapted for use with other insects of interest.
Conclusion
This compound, particularly the (+)-trans stereoisomer, is a potent repellent for the Eurasian spruce bark beetle, Ips typographus. Its activity is mediated by a specific odorant receptor, ItypOR23, making this a valuable model system for studying the molecular basis of insect repulsion. The detailed protocols and data presented in these application notes provide a framework for researchers to investigate the olfactory responses to this compound in Ips typographus and to extend these studies to other insect species of agricultural, forestry, or medical importance. Such research is vital for the development of environmentally sound pest management strategies based on manipulating insect behavior.
References
- 1. Efficacy of an improved method to screen semiochemicals of insect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. y-tube olfactometer bioassays: Topics by Science.gov [science.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | GC-MS/FID/EAD: A method for combining mass spectrometry with gas chromatography-electroantennographic detection [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pub.epsilon.slu.se [pub.epsilon.slu.se]
Application Notes and Protocols: Synthesis of trans-Sabinene Hydrate from (-)-3-Thujol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of trans-sabinene hydrate (B1144303) from (-)-3-thujol. The described four-step synthesis route offers a reliable method for obtaining the target compound, a valuable chiral building block and fragrant component.
Introduction
trans-Sabinene hydrate, also known as trans-4-thujanol, is a bicyclic monoterpenoid found in various essential oils. Its specific stereochemistry makes it a significant chiral synthon in the development of new pharmaceuticals and a sought-after ingredient in the flavor and fragrance industry. This document outlines a convenient and effective synthesis pathway starting from the readily available monoterpene (-)-3-thujol. The key transformation involves a highly selective ene reaction with singlet oxygen. The overall yield for this multi-step synthesis is approximately 46%.[1]
Overall Synthesis Workflow
The synthesis of trans-sabinene hydrate from (-)-3-thujol is accomplished through a four-step reaction sequence. The process begins with the activation of the hydroxyl group in (-)-3-thujol via mesylation, followed by an elimination reaction to form a mixture of thujene isomers. A selective photooxygenation reaction then introduces a hydroxyl group at the desired position, and a final hydrogenation step yields the target molecule, trans-sabinene hydrate.
Caption: Four-step synthesis of trans-sabinene hydrate.
Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Starting Material | Product | Reagents | Key Conditions | Yield |
| 1 | (-)-3-Thujol | (-)-3-Thujol Mesylate | Methanesulfonyl chloride, Triethylamine (B128534), Dichloromethane (B109758) | 0 °C to room temperature | High (assumed) |
| 2 | (-)-3-Thujol Mesylate | Mixture of 2- and 3-Thujenes | Potassium tert-butoxide, DMSO | Room temperature | High (assumed) |
| 3 | Mixture of 2- and 3-Thujenes | trans-2-Hydroxy-3-thujene | O₂, Rose Bengal, Light (500W Tungsten lamp) | Pyridine (B92270), Dichloromethane | Selective formation |
| 4 | trans-2-Hydroxy-3-thujene | trans-Sabinene Hydrate | H₂, Palladium on Carbon (Pd/C) | Methanol (B129727), Room temperature | High (assumed) |
| Overall | (-)-3-Thujol | trans-Sabinene Hydrate | - | - | 46% [1] |
Experimental Protocols
Step 1: Synthesis of (-)-3-Thujol Mesylate
This step involves the conversion of the hydroxyl group of (-)-3-thujol into a good leaving group (mesylate) to facilitate the subsequent elimination reaction.
Materials:
-
(-)-3-Thujol
-
Triethylamine (Et₃N)
-
Methanesulfonyl chloride (MsCl)
-
Dichloromethane (DCM), anhydrous
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve (-)-3-thujol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride to the cooled solution dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (-)-3-thujol mesylate, which can be used in the next step without further purification.
Step 2: Preparation of 2- and 3-Thujene Mixture
The mesylate is eliminated to form a mixture of isomeric alkenes, 2-thujene and 3-thujene.
Materials:
-
(-)-3-Thujol Mesylate
-
Potassium tert-butoxide (KOtBu)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude (-)-3-thujol mesylate from Step 1 in anhydrous dimethyl sulfoxide.
-
Add potassium tert-butoxide to the solution in portions at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by GC or TLC).
-
Pour the reaction mixture into ice-water and extract the product with a low-boiling point solvent such as pentane.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure to obtain the mixture of 2- and 3-thujenes. Caution: The thujenes are volatile.
Step 3: Photooxygenation to trans-2-Hydroxy-3-thujene
This key step utilizes a photosensitized reaction with singlet oxygen to selectively hydroxylate the thujene mixture.
Materials:
-
Mixture of 2- and 3-Thujenes
-
Rose Bengal (photosensitizer)
-
Pyridine
-
Dichloromethane (DCM)
-
High-intensity light source (e.g., 500W tungsten lamp)
-
Oxygen (gas)
-
Sodium sulfite (B76179) (Na₂SO₃) solution
-
Standard laboratory glassware for photochemistry
Procedure:
-
Dissolve the mixture of thujenes in dichloromethane containing a small amount of pyridine (to prevent acidity).
-
Add a catalytic amount of Rose Bengal to the solution.
-
While stirring vigorously, irradiate the solution with a high-intensity light source.
-
Bubble a steady stream of oxygen through the reaction mixture during irradiation.
-
Monitor the reaction progress by TLC. The reaction is typically complete when the starting alkenes are consumed.
-
After the reaction, add an aqueous solution of sodium sulfite to reduce the intermediate hydroperoxides.
-
Stir the mixture for a few hours, then separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate trans-2-hydroxy-3-thujene.
Step 4: Hydrogenation to trans-Sabinene Hydrate
The final step involves the reduction of the double bond in trans-2-hydroxy-3-thujene to yield the saturated target compound.
Materials:
-
trans-2-Hydroxy-3-thujene
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
Dissolve trans-2-hydroxy-3-thujene in methanol in a suitable hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times to ensure an inert atmosphere).
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., balloon pressure or as specified by the hydrogenation apparatus) at room temperature.
-
Monitor the reaction until the uptake of hydrogen ceases or TLC/GC analysis indicates complete conversion of the starting material.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is flammable when dry and exposed to air.
-
Rinse the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield trans-sabinene hydrate. Further purification can be achieved by chromatography if necessary.
References
Methodology for Testing the Genotoxicity of Monoterpenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoterpenes, a class of naturally occurring compounds found in the essential oils of many plants, are widely used in the pharmaceutical, cosmetic, and food industries for their therapeutic and aromatic properties. Despite their prevalence and perceived safety, it is crucial to evaluate their potential genotoxicity to ensure human and environmental health. These application notes provide a comprehensive overview of the methodologies for assessing the genotoxicity of monoterpenes, including detailed experimental protocols for key assays and a summary of available data.
Core Genotoxicity Testing Strategy
A standard battery of tests is recommended to assess the genotoxic potential of monoterpenes, encompassing different endpoints including gene mutations, chromosomal damage (clastogenicity), and DNA strand breaks. The strategy typically involves a tiered approach, starting with in vitro assays and progressing to in vivo studies if positive results are obtained or if there is a high level of human exposure.
Key In Vitro Assays:
-
Bacterial Reverse Mutation Assay (Ames Test): Detects gene mutations (point mutations and frameshifts) in bacteria.
-
In Vitro Micronucleus Test: Assesses chromosomal damage by detecting the presence of micronuclei in cultured mammalian cells.
-
In Vitro Comet Assay (Single Cell Gel Electrophoresis): Measures DNA strand breaks in individual cells.
-
In Vitro Chromosomal Aberration Assay: Evaluates structural and numerical chromosomal abnormalities in mammalian cells.
Key In Vivo Assays:
-
In Vivo Micronucleus Test: Measures the formation of micronuclei in the bone marrow or peripheral blood of rodents.
-
In Vivo Comet Assay: Detects DNA damage in various tissues of treated animals.
Data Presentation: Genotoxicity of Selected Monoterpenes
The following tables summarize quantitative data from genotoxicity studies on common monoterpenes. It is important to note that the genotoxic potential of a monoterpene can be influenced by its concentration, the presence of metabolic activation (S9 mix), and the specific test system used.
| Monoterpene | Assay | Test System | Concentration/Dose Range | Metabolic Activation (S9) | Result | Reference |
| Geraniol | Comet Assay | Human Lymphocytes | 50, 100, 500 µg/mL | - | Genotoxic (increased tail intensity) | [1][2] |
| Chromosomal Aberration | Human Lymphocytes | 20, 50, 100 µg/mL | - | Genotoxic (increased aberrations) | [1][2] | |
| Micronucleus Test | Human Lymphocytes | Up to 100 µg/mL | - | Not significantly genotoxic | [1][2] | |
| dl-Limonene | Ames Test | Salmonella typhimurium | Not specified | With & Without | Not Mutagenic | [1] |
| BlueScreen Assay | Human-derived cells | Not specified | With & Without | Not Genotoxic | [1] | |
| Linalool | Ames Test | S. typhimurium | Not specified | With & Without | Not Mutagenic | [3] |
| Micronucleus Test | Human Lymphocytes | 0.5-100 µg/mL | - | Not Genotoxic | [4] | |
| Linalyl Acetate | Micronucleus Test | Human Lymphocytes | 0.5-100 µg/mL | - | Genotoxic (aneugenic profile) | [4] |
| Menthol | Chromosomal Aberration | Human Lymphocytes | 0.1, 1, 10 mM | With & Without | Not Genotoxic | [5] |
| Sister Chromatid Exchange | Human Lymphocytes | 0.1, 1, 10 mM | With & Without | Not Genotoxic | [5] | |
| Camphor | Chromosomal Aberration | Pregnant Rat Bone Marrow | 5, 10, 20 mg/kg b.wt. | In vivo | Not Significantly Genotoxic | [6] |
| Micronucleus Test | Pregnant Rat Bone Marrow | 5, 10, 20 mg/kg b.wt. | In vivo | Not Genotoxic | [6] | |
| α-Pinene | Ames Test | S. typhimurium, E. coli | Up to 10,000 µ g/plate | With & Without | Not Mutagenic | |
| α-Pinene Oxide | Ames Test | S. typhimurium, E. coli | ≥25 µ g/plate | With & Without | Mutagenic |
Signaling Pathways in Monoterpene Genotoxicity
The genotoxicity of certain monoterpenes is often linked to the induction of oxidative stress through the generation of reactive oxygen species (ROS). This oxidative stress can lead to DNA damage, triggering cellular defense and damage response pathways.
Caption: Monoterpene-induced genotoxicity signaling pathway.
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
This protocol is adapted from established OECD guidelines.
References
- 1. daneshyari.com [daneshyari.com]
- 2. mdpi.com [mdpi.com]
- 3. NRF2 and p53: Januses in cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A p53-mediated DNA damage response limits reprogramming to ensure iPS cell genomic integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Eco-Responsible Natural Product Extraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for several eco-responsible or "green" extraction techniques for natural products. These methods offer significant advantages over conventional techniques, including reduced solvent consumption, lower energy usage, shorter extraction times, and improved extraction efficiency.[1][2] This document focuses on four prominent green extraction methods: Supercritical Fluid Extraction (SFE), Pressurized Liquid Extraction (PLE), Microwave-Assisted Extraction (MAE), and Ultrasound-Assisted Extraction (UAE).
Data Presentation: Comparative Analysis of Extraction Methods
The following tables summarize quantitative data from various studies, comparing the performance of eco-responsible extraction methods against conventional methods and against each other for different classes of natural products.
Table 1: Comparison of Green Extraction Methods vs. Conventional Soxhlet Extraction for Phenolic Compounds
| Plant Material | Compound Class | Extraction Method | Solvent | Time | Temperature (°C) | Yield/Total Phenolic Content (TPC) | Reference |
| Sea Fennel | Phenolic Compounds | MAE | 50% Ethanol (B145695) | 4.5 min | - | 25.91-28.80 mg GAE/g | [3] |
| UAE | 50% Ethanol | 30 min | 40-60 | 18.46-19.97 mg GAE/g | [3] | ||
| Conventional (Stirring) | 50% Ethanol | 120 min | 40 | ~22 mg GAE/g | [3] | ||
| V. amygdalina leaves | Phenolic Compounds | MAE | Ethanol-water | <10 min | >100 | Higher TPC | [4] |
| Date Leaves | Phenolic Compounds | UAE | 70% Acetone | - | - | 625.17 mg GAE/g | [5] |
| Soxhlet | 70% Acetone | 6 h | - | 528.81 mg GAE/g | [5] | ||
| Conventional | 50% Methanol | - | Room Temp | 484.44 mg GAE/g | [5] | ||
| Pea Seeds | Phenolic Compounds | Soxhlet | - | - | - | Highest Phenolic Acid Content | [6] |
| Maceration | - | - | - | Highest Flavonoid & Tannin Content | [6] | ||
| UAE | - | - | - | Superior Antioxidant Activity | [6] |
Table 2: Comparative Extraction Yields for Flavonoids
| Plant Material | Extraction Method | Solvent | Time | Power/Pressure | Temperature (°C) | Total Flavonoid Content (TFC) | Reference |
| Cocoa Pods | MAE | Ethanol | 10 min | 300 W | - | 123.07 ppm | [7] |
| UAE | Ethanol | 30 min | 40 W | 40 | 8.45 mg/mL GAEAC | [7] | |
| Spirulina platensis | Soxhlet | Ethanol | - | - | - | 5.26% | [8] |
| Maceration | Ethanol | - | - | - | 2.68% | [8] |
Table 3: Comparison of Methods for Carotenoid and Chlorophyll Extraction from Chlorella vulgaris
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Relative Yield (Compared to Maceration) | Reference |
| Maceration (MAC) | 90% Ethanol | - | - | 1x | [9] |
| Soxhlet (SOX) | 90% Ethanol | - | - | ~1.5x | [9] |
| Ultrasound-Assisted (UAE) | 90% Ethanol | - | - | ~2x | [9] |
| Pressurized Liquid (PLE) | 90% Ethanol | 160 | 19 | ~4x | [9] |
Table 4: Comparative Alkaloid Extraction from Soursop Fruit Peel
| Extraction Method | Solvent | Time | Yield (mg/g) | Effectiveness (vs. Maceration) | Reference |
| Ultrasound-Assisted (UAE) | Methanol | 5 min | 7.48 | 56.31x | [10] |
| Maceration | Methanol | 1 week | ~0.13 | 1x | [10] |
Experimental Protocols
Here are detailed, step-by-step protocols for the four key eco-responsible extraction methods.
Protocol 1: Supercritical Fluid Extraction (SFE) of Essential Oils from Lavender
Objective: To extract essential oils from dried lavender flowers using supercritical CO₂.
Materials and Equipment:
-
Dried and milled lavender flowers (Lavandula angustifolia)
-
Supercritical Fluid Extractor system (including CO₂ cylinder, pump, extraction vessel, pressure and temperature controls, and collection vessel)
-
Ethanol (co-solvent, optional)
-
Filter paper or stainless steel frits
-
Analytical balance
Procedure:
-
Sample Preparation: Ensure lavender flowers are dried and milled to a consistent particle size.[11]
-
Loading the Extractor:
-
Accurately weigh a specific amount of the ground lavender material.
-
Load the material into the extraction vessel. Place filters at the top and bottom of the material bed to prevent clogging of the system.[12]
-
-
System Setup:
-
Assemble the extraction vessel into the SFE system.
-
Set the desired extraction parameters. For lavender essential oil, typical starting conditions are:
-
-
Extraction Process:
-
Pressurize the system with CO₂ to the set pressure.
-
Heat the system to the set temperature.
-
Once supercritical conditions are reached, begin the flow of supercritical CO₂ through the extraction vessel.
-
The extraction can be performed in dynamic mode (continuous flow) or a combination of static (soaking) and dynamic modes.[15]
-
-
Collection:
-
The supercritical fluid containing the dissolved essential oil passes through a back-pressure regulator into a collection vessel at a lower pressure and temperature.
-
This pressure drop causes the CO₂ to lose its solvating power, and the essential oil precipitates out and is collected.
-
The CO₂ can be vented or recycled.
-
-
Post-Extraction:
-
Depressurize the system slowly and safely.
-
Open the extraction vessel and remove the spent lavender material.
-
Weigh the collected essential oil to determine the extraction yield.
-
Analyze the composition of the essential oil using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[15]
-
Protocol 2: Pressurized Liquid Extraction (PLE) of Carotenoids from Algae
Objective: To extract carotenoids from dried microalgae biomass using pressurized liquid extraction.
Materials and Equipment:
-
Dried and freeze-dried microalgae biomass (e.g., Chlorella vulgaris)
-
Pressurized Liquid Extractor (also known as Accelerated Solvent Extractor - ASE)
-
Extraction cells with cellulose (B213188) filters
-
Solvent (e.g., 90% Ethanol, Dichloromethane)[9]
-
Dispersing agent (e.g., diatomaceous earth)
-
Collection vials
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Sample Preparation: Mix the dried microalgae biomass with a dispersing agent to prevent clumping and ensure even solvent flow.
-
Loading the Extraction Cell:
-
Place a cellulose filter at the bottom of the extraction cell.
-
Pack the sample mixture into the cell.
-
Place a second filter on top of the sample. . Seal the cell.
-
-
System Setup:
-
Place the loaded extraction cell into the PLE system.
-
Place a collection vial in the designated carousel position.
-
Set the extraction parameters. For carotenoids from algae, typical conditions are:
-
-
Extraction Process:
-
The system automatically heats the extraction cell to the set temperature.
-
The cell is filled with the solvent and pressurized.
-
The sample is held under these conditions for the static extraction time.
-
The extract is then purged from the cell with nitrogen gas into the collection vial.
-
If multiple cycles are programmed, the process is repeated with fresh solvent.
-
-
Post-Extraction:
-
Remove the collection vial containing the extract.
-
Concentrate the extract using a rotary evaporator or nitrogen evaporator to remove the solvent.
-
The dried extract can be reconstituted in a suitable solvent for analysis (e.g., by HPLC).
-
Protocol 3: Microwave-Assisted Extraction (MAE) of Antioxidants from Citrus Peel
Objective: To extract antioxidant compounds (phenolics, flavonoids) from dried citrus peel using microwave-assisted extraction.
Materials and Equipment:
-
Dried and ground citrus peel (e.g., mandarin, orange)
-
Microwave extraction system (closed-vessel or open-vessel)
-
Extraction vessels
-
Solvent (e.g., 30-90% ethanol in water)[16]
-
Stirring bar (for systems with stirring capability)
-
Filtration apparatus (e.g., vacuum filtration with filter paper)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Ensure the citrus peel is dried and ground to a fine powder.
-
Extraction Mixture:
-
Weigh a specific amount of the ground peel and place it in the extraction vessel.
-
Add a measured volume of the extraction solvent.
-
If applicable, add a stirring bar.
-
-
System Setup:
-
Place the vessel inside the microwave cavity.
-
Set the extraction parameters. For antioxidants from citrus peel, typical conditions are:
-
-
Extraction Process:
-
Start the microwave irradiation program. The microwave energy heats the solvent and the sample, causing the plant cells to rupture and release the target compounds.
-
-
Post-Extraction:
-
After the extraction is complete, allow the vessel to cool to a safe temperature.
-
Filter the mixture to separate the extract from the solid residue.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates.
-
Remove the solvent from the extract using a rotary evaporator.
-
The resulting crude extract can be used for further analysis.
-
Protocol 4: Ultrasound-Assisted Extraction (UAE) of Alkaloids from Medicinal Plants
Objective: To extract alkaloids from a medicinal plant matrix using ultrasound-assisted extraction.
Materials and Equipment:
-
Dried and powdered plant material
-
Ultrasonic bath or ultrasonic probe system
-
Extraction vessel (e.g., beaker, flask)
-
Solvent (e.g., methanol, ethanol)[10]
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Sample Preparation: The plant material should be dried and ground to a uniform particle size.
-
Extraction Mixture:
-
Place a weighed amount of the powdered plant material into the extraction vessel.
-
Add a specific volume of the extraction solvent.
-
-
System Setup:
-
If using an ultrasonic bath, place the extraction vessel in the bath, ensuring the water level is sufficient.
-
If using an ultrasonic probe, immerse the tip of the probe into the extraction mixture.
-
Set the extraction parameters. For alkaloids, these can vary widely, but typical ranges are:
-
-
Extraction Process:
-
Turn on the ultrasound. The acoustic cavitation generated by the ultrasound waves will disrupt the plant cell walls, enhancing solvent penetration and mass transfer of the alkaloids into the solvent.
-
-
Post-Extraction:
-
After the specified time, turn off the ultrasound.
-
Separate the extract from the plant residue by filtration.
-
Wash the residue with a small amount of fresh solvent.
-
Combine the filtrates.
-
Evaporate the solvent from the extract to obtain the crude alkaloid mixture.
-
Mandatory Visualizations
Experimental Workflow Diagrams
The following diagrams, created using the DOT language for Graphviz, illustrate the general experimental workflows for the described eco-responsible extraction methods.
Caption: Workflow for Supercritical Fluid Extraction (SFE).
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative analysis of extraction technologies for plant extracts and absolutes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. joasdjournal.org [joasdjournal.org]
- 7. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. cetjournal.it [cetjournal.it]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Effect of the Supercritical Extraction Parameters on Lavender Essential Oil Yield and Composition | Chemical Engineering Transactions [cetjournal.it]
- 15. The optimization of essential oils supercritical CO2 extraction from Lavandula hybrida through static-dynamic steps procedure and semi-continuous technique using response surface method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Microwave-Assisted Extraction of Polyphenols from Bitter Orange Industrial Waste and Identification of the Main Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of 4-Thujanol for Therapeutic Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Thujanol, a bicyclic monoterpene alcohol, is a natural compound found in the essential oils of various aromatic and medicinal plants. As a structural analogue of menthol (B31143), this compound presents significant potential for therapeutic applications, primarily as a penetration enhancer in transdermal drug delivery systems.[1] Its ability to facilitate the passage of active pharmaceutical ingredients (APIs) through the skin's formidable barrier, the stratum corneum, makes it a compound of interest for the development of novel topical and transdermal therapies. This document provides an overview of the formulation strategies for this compound, experimental protocols for its evaluation, and insights into its potential mechanisms of action.
Therapeutic Potential and Mechanism of Action
The primary therapeutic application of this compound explored to date is its role as a skin permeation enhancer. Terpenes, including this compound, are thought to increase the permeability of the stratum corneum by disrupting the highly organized intercellular lipid lamellae.[2] This disruption can lead to increased fluidity of the lipid bilayers, creating pathways for drug molecules to penetrate more effectively into the deeper layers of the skin and the systemic circulation.
While direct evidence for this compound is still emerging, its structural similarity to menthol suggests a potential interaction with Transient Receptor Potential Melastatin 8 (TRPM8) channels.[1][3] These channels are involved in the sensation of cold and have been implicated in pain and inflammation. Activation of TRPM8 can lead to analgesic effects, suggesting a potential dual role for this compound as both a penetration enhancer and a bioactive compound.
Quantitative Data on Permeation Enhancement
Specific quantitative data on the skin permeation enhancement effect of this compound is limited in publicly available literature. However, data from its structural analogue, menthol, can provide an initial benchmark for its potential efficacy. The following table summarizes the enhancement ratio of menthol for the transdermal delivery of testosterone.
| Drug | Enhancer (Concentration) | Vehicle | Skin Model | Enhancement Ratio (ER) | Reference |
| Testosterone | Menthol (5% w/v) | Propylene (B89431) Glycol | Human Skin | 2.52 | [4] |
Note: The Enhancement Ratio (ER) is the ratio of the drug's flux with the enhancer to the flux without the enhancer. Further studies are required to quantify the specific ER for this compound with various APIs.
Experimental Protocols
Preparation of a Topical Gel Formulation with this compound
This protocol describes the preparation of a basic hydrogel formulation for the topical delivery of an API, using this compound as a penetration enhancer.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Carbopol 940
-
Propylene Glycol
-
Purified Water
Procedure:
-
Carbopol Dispersion: Disperse Carbopol 940 in purified water with continuous stirring until a lump-free dispersion is obtained.
-
API and Enhancer Solution: In a separate container, dissolve the API and this compound in propylene glycol.
-
Mixing: Slowly add the API and this compound solution to the Carbopol dispersion with constant stirring.
-
Neutralization: Add triethanolamine dropwise to the mixture while stirring until a transparent gel of the desired consistency is formed. The pH of the final formulation should be adjusted to be compatible with skin (typically pH 5.5-7.0).
-
Homogenization: Homogenize the gel at a moderate speed to ensure uniform distribution of all components.
-
Storage: Store the prepared gel in an airtight container at a controlled room temperature, protected from light.
Workflow for Topical Gel Formulation:
In Vitro Skin Permeation Testing (IVPT)
This protocol outlines a standard method for evaluating the skin permeation of an API from a topical formulation containing this compound using Franz diffusion cells.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Prepared topical formulation (with and without this compound as a control)
-
Receptor medium (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
High-Performance Liquid Chromatography (HPLC) system for API quantification
Procedure:
-
Skin Preparation: Thaw and mount the excised skin on the Franz diffusion cells with the stratum corneum side facing the donor compartment.
-
Equilibration: Equilibrate the skin with the receptor medium for a defined period.
-
Formulation Application: Apply a known quantity of the topical formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor medium.
-
Sample Analysis: Analyze the concentration of the API in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area over time. The steady-state flux (Jss) and the permeability coefficient (Kp) can be determined from the slope of the linear portion of the cumulative amount versus time plot. The Enhancement Ratio (ER) can be calculated by dividing the flux of the formulation with this compound by the flux of the control formulation.
Workflow for In Vitro Skin Permeation Testing:
Signaling Pathways
Potential Interaction with TRPM8
As a menthol analogue, this compound may act as an agonist for the TRPM8 channel. Activation of TRPM8 on sensory neurons leads to an influx of Ca2+, which can modulate downstream signaling pathways related to pain and inflammation.
Potential Anti-Inflammatory and Anticancer Pathways
Many natural terpenes exhibit anti-inflammatory and anticancer properties by modulating key signaling pathways such as NF-κB and PI3K/Akt. While specific data for this compound is lacking, these pathways represent important areas for future investigation into its therapeutic potential beyond skin permeation enhancement.
Safety Considerations
Safety assessments of this compound for use as a fragrance ingredient suggest it is not a skin sensitizer (B1316253) at current use levels. However, some in vitro studies have indicated a potential for genotoxicity at certain concentrations.[5] Therefore, comprehensive toxicological studies are essential to determine the safe concentration range for this compound in therapeutic formulations intended for topical or transdermal application.
Conclusion
This compound holds promise as a valuable excipient in the formulation of therapeutic products for transdermal delivery. Its potential as a penetration enhancer, coupled with possible intrinsic bioactivities, warrants further investigation. The protocols and information provided herein offer a foundational framework for researchers and drug development professionals to explore the therapeutic applications of this compound. Future research should focus on generating robust quantitative data on its permeation enhancement efficacy, elucidating its specific molecular mechanisms of action, and establishing a comprehensive safety profile for its use in therapeutic formulations.
References
- 1. Thujanol (C10H18O) CAS N° 546-79-2 [lahn.bio]
- 2. Percutaneous Permeation Enhancement by Terpenes: Mechanistic View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel TRPM8 Agonist from Nutmeg: A Promising Cooling Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Purification of 4-Thujanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale purification of 4-Thujanol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the large-scale purification of this compound?
A1: The primary challenges in purifying this compound on a large scale stem from its natural occurrence as a minor component in essential oils, often mixed with other terpenoids that have very similar physicochemical properties.[1] This makes separation difficult. Key challenges include:
-
Low Concentration: this compound is typically found in low concentrations in natural extracts, making isolation economically challenging.[1]
-
Isomer Separation: this compound exists as different stereoisomers (e.g., cis and trans), which are notoriously difficult to separate due to their identical atomic compositions and similar polarities.[2]
-
Co-eluting Impurities: Essential oils contain a complex mixture of other monoterpenes and related compounds that often co-elute with this compound during chromatography.
-
Compound Stability: Terpenoids can be sensitive to heat, light, oxygen, and acidic conditions, which can lead to degradation during lengthy purification processes.[2]
Q2: A novel, eco-friendly purification method for (E)-(R)-4-thujanol has been reported. What are the key principles of this method?
A2: A recently developed method allows for the kilogram-scale production of high-purity (E)-(R)-4-thujanol. The process is based on two key discoveries:
-
The identification and use of a specific wild thyme (Thymus vulgaris) chemotype that naturally produces high concentrations of (E)-(R)-4-thujanol.[1]
-
A steam distillation process that results in the spontaneous formation of a white crystalline aggregate of (E)-(R)-4-thujanol at the air-water interface.[1] This aggregate can be further purified by sublimation/crystallization to yield high-purity crystals.[1]
Q3: What level of purity can be expected from the novel crystallization method?
A3: The initial white aggregate formed after steam distillation has a purity of approximately 76% (E)-(R)-4-thujanol.[1] A subsequent sublimation and crystallization step can increase the purity to around 98%.[1]
Q4: What are the common impurities found in the crude this compound aggregate obtained from steam distillation?
A4: The crude solid aggregate is primarily composed of (E)-(R)-4-thujanol, but also contains several other monoterpenes. The approximate composition is detailed in the table below.
Data Presentation
Table 1: Composition of Crude (E)-(R)-4-thujanol Solid Aggregate from Thymus vulgaris
| Compound | Percentage (w/w) ± 0.1 |
| (E)-(R)-4-thujanol | 76.2% |
| Thymol | 5.0% |
| Linalool | 3.5% |
| β-Myrcene | 2.8% |
| Sabinene | 2.2% |
| γ-terpinene | 1.9% |
| Carvacrol | 1.8% |
| α-Terpineol | 1.7% |
| (Z)-(R)-4-thujanol | 1.5% |
| p-Cymene | 1.5% |
| Limonene | 1.2% |
| β-Caryophyllene | 1.2% |
Source: Adapted from Morvan et al., Industrial Crops & Products, 2022.[1]
Troubleshooting Guides
Guide 1: Troubleshooting the Steam Distillation and Crystallization Method
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield of white aggregate | Incorrect plant chemotype; Improper harvesting time; Inefficient steam distillation. | Ensure the correct high-4-thujanol chemotype of Thymus vulgaris is used. Harvest approximately ten days after flowering. Optimize steam distillation parameters (e.g., steam flow rate, duration). |
| Purity of crystallized this compound is below 98% | Incomplete sublimation; Inefficient crystallization. | Optimize sublimation conditions (e.g., temperature and pressure). Ensure a sufficient temperature gradient to promote crystal formation. Repeat the sublimation/crystallization cycle if necessary. |
| Crystals are not forming during condensation | Insufficient concentration of this compound in the starting material; Unfavorable condensation temperature. | Use a starting plant material with a high this compound content. Adjust the temperature of the refrigerated trap to optimize crystal nucleation. |
Guide 2: Troubleshooting Column Chromatography Purification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of this compound from other terpenoids (co-elution) | Inappropriate solvent system polarity; Column overloading. | Systematically vary the solvent ratio of the mobile phase.[2] For normal-phase silica (B1680970) chromatography, if compounds are not moving from the baseline, increase the polarity (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane (B92381):ethyl acetate system).[2] Reduce the amount of sample loaded onto the column.[2] |
| Peak tailing or streaking | Compound interaction with acidic silica gel; Poor sample solubility. | Consider using a less acidic stationary phase like alumina, or add a small amount of a competing base (e.g., triethylamine) to the mobile phase.[2] Ensure the sample is fully dissolved in a minimal amount of the initial mobile phase before loading.[2] |
| Low recovery of this compound | Compound is volatile; Degradation on the column. | If concentrating fractions, use gentle evaporation methods like a rotary evaporator at low temperatures (<40°C) or a stream of nitrogen.[2] Test the stability of this compound on silica gel using a 2D TLC.[2] If degradation is observed, consider alternative stationary phases or faster purification techniques like flash chromatography. |
| Difficulty separating cis/trans isomers | Insufficient resolution of the chromatographic system. | Employ high-resolution chromatography techniques. For enantiomers, a chiral column is necessary.[2] Consider using silver nitrate (B79036) impregnated silica gel, which can aid in separating terpenoids with unsaturation. |
Experimental Protocols
Protocol 1: Large-Scale Purification of (E)-(R)-4-thujanol via Steam Distillation and Crystallization
This protocol is based on the method described by Morvan et al. (2022).[1]
-
Plant Material: Harvest a high-(E)-(R)-4-thujanol chemotype of Thymus vulgaris approximately ten days after flowering.
-
Steam Distillation: Subject the fresh plant material (e.g., 180 kg) to steam distillation. During condensation, a white aggregate will spontaneously form on the surface of the condensed water.
-
Aggregate Collection: Collect the white aggregate. At this stage, the aggregate contains approximately 76% (E)-(R)-4-thujanol.
-
Sublimation/Crystallization:
-
Place the crude white aggregate into a sublimation apparatus.
-
Adjust the physical parameters to approximately -670 mmHg and a 50°C bath to initiate sublimation.
-
Use a refrigerated trap (e.g., 6°C) to promote crystal nucleation and condensation.
-
-
Final Product Collection: Collect the translucent crystal fibers of pure (E)-(R)-4-thujanol from the refrigerated trap. The purity at this stage should be around 98%, with a purification yield of approximately 80% (w/w) from the white aggregate.[1]
Protocol 2: General Protocol for Column Chromatography Purification of this compound
This is a representative protocol for the purification of a monoterpene alcohol like this compound from a pre-extracted essential oil fraction.
-
Stationary Phase Preparation:
-
Select a suitable glass column.
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Pack the column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed.
-
-
Sample Loading:
-
Dissolve the crude this compound-containing extract in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., ethyl acetate or acetone). A common gradient might be from 100% hexane to a 90:10 hexane:ethyl acetate mixture.
-
The optimal solvent system should be determined beforehand using Thin Layer Chromatography (TLC), aiming for an Rf value of 0.25-0.35 for this compound.
-
-
Fraction Collection:
-
Collect fractions of the eluate continuously.
-
-
Analysis:
-
Analyze the collected fractions using TLC or GC to identify the fractions containing pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator at a low temperature to obtain the purified this compound.
-
Mandatory Visualization
Caption: Workflow for the eco-friendly purification of (E)-(R)-4-thujanol.
Caption: General workflow for column chromatography purification of this compound.
References
Technical Support Center: Yield Enhancement of 4-Thujanol from Natural Sources
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the yield of 4-Thujanol from natural sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction from natural sources challenging?
A1: this compound is a bicyclic monoterpene alcohol found in the essential oils of various aromatic and medicinal plants.[1] It is a valuable ingredient for the food, cosmetic, and pharmaceutical industries.[1][2] The primary challenge in its extraction is that it is often a minor component in the essential oils of common aromatic plants like thyme and marjoram.[1][2] This low concentration, combined with its presence in a complex mixture of other terpenoids with similar physicochemical properties, complicates large-scale purification.[2]
Q2: Which natural sources are known to be rich in this compound?
A2: While present in many plants, certain species and specific chemotypes are better sources. A particular wild chemotype of Thymus vulgaris (thyme) has been identified in French Provence that is exceptionally rich in (E)-(R)-4-thujanol.[1][2] Other potential, though typically lower-yield, sources include various species of Artemisia (like Artemisia herba-alba) and Juniperus.[3][4]
Q3: What are the primary methods for extracting this compound?
A3: The most common and commercially viable methods for extracting essential oils containing this compound are steam distillation and hydrodistillation.[5][6][7] Supercritical Fluid Extraction (SFE) with CO2 is a more advanced, "green" technique that offers high selectivity but can be more expensive to set up.[8][9][10] A novel, eco-responsible method has been developed involving steam distillation of a specific high-yield thyme chemotype, which results in spontaneous aggregation of a this compound-rich oil.[1][2]
Q4: How does steam distillation differ from hydrodistillation for this compound extraction?
A4: In hydrodistillation , the plant material is in direct contact with boiling water.[5] In steam distillation , steam is generated separately and passed through the plant material.[11][12] Steam distillation is generally considered more efficient for extracting essential oils as it can prevent the overheating of some thermolabile compounds and is often preferred for larger-scale operations.[12][13] For this compound, steam distillation has been successfully used for kilogram-scale production.[2]
Q5: What is Supercritical Fluid Extraction (SFE) and what are its advantages for this compound extraction?
A5: Supercritical Fluid Extraction (SFE) uses a supercritical fluid, most commonly carbon dioxide (SC-CO2), as the solvent.[9] SC-CO2 is non-toxic, and its solvent properties can be finely tuned by adjusting pressure and temperature.[8] This allows for high selectivity in extracting specific compounds like this compound.[10] Key advantages include the extraction of heat-sensitive compounds with minimal degradation and the production of solvent-free extracts.[9] However, the initial equipment cost is significantly higher than for traditional distillation methods.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Essential Oil Yield | 1. Incorrect Plant Material: The chemotype of the plant may be low in essential oils or this compound.[1][2] 2. Improper Harvest Time: The concentration of volatile compounds can vary significantly with the plant's growth stage and season.[4][14] 3. Inadequate Plant Preparation: Insufficient grinding or chopping of the plant material can limit steam/solvent penetration.[4] 4. Suboptimal Extraction Parameters: Incorrect distillation time, temperature, or pressure can lead to incomplete extraction.[13][15] | 1. Source High-Yield Chemotypes: If possible, source plant material from regions known to produce high this compound content, such as the specific Thymus vulgaris chemotype from Provence.[2] 2. Optimize Harvest Time: Harvest the plant material at the optimal time for essential oil concentration, which is often just after flowering.[2] 3. Prepare Material Adequately: Grind or chop the dried plant material to a consistent, fine particle size to increase the surface area for extraction.[4][16] 4. Optimize Extraction Protocol: Systematically vary parameters like distillation time, steam flow rate, and pressure to determine the optimal conditions for your specific setup.[15][17] |
| Low Concentration of this compound in the Extracted Oil | 1. Plant Genetics: The primary limiting factor is the inherent concentration of this compound in the source plant.[1][2] 2. Co-distillation of Other Compounds: The extraction process is not selective for this compound alone. 3. Degradation during Extraction: High temperatures or prolonged extraction times might lead to the degradation of terpene alcohols.[13] | 1. Selective Sourcing: Prioritize the use of plant chemotypes specifically identified for their high this compound content.[2] 2. Fractional Distillation: Consider post-extraction fractional distillation of the essential oil to separate this compound from other terpenes based on boiling points. 3. Use Milder Extraction Methods: Explore lower temperature methods like vacuum steam distillation or SFE to minimize thermal degradation.[9] |
| Spontaneous Aggregation/Crystallization of this compound Does Not Occur | 1. Low this compound Concentration: This phenomenon is reported to occur with an essential oil containing a very high concentration (e.g., 76%) of (E)-(R)-4-thujanol.[1][2] 2. Incorrect Distillation Conditions: The specific conditions of the steam distillation that favor this aggregation may not be met. | 1. Ensure High-Purity Source: This method is highly dependent on using the specific high-yield Thymus vulgaris chemotype.[2] 2. Mimic Reported Conditions: Follow the described protocol of steam distillation producing an organic aromatic oil that aggregates at the air-water interface. A favorable amphipathic partition is crucial.[1][2] |
| Difficulty in Purifying this compound from the Essential Oil | 1. Similar Physicochemical Properties: this compound is often mixed with other monoterpenes and sesquiterpenes that have very similar boiling points and polarities.[2] 2. Formation of Azeotropes: Certain compounds may form azeotropes, making separation by simple distillation difficult. | 1. Sublimation/Crystallization: For high-purity oil, a cycle of sublimation and crystallization can be highly effective, yielding up to 98% purity.[1][2] 2. Chromatographic Techniques: For smaller scales or analytical purposes, preparative gas chromatography (Prep-GC) or column chromatography on silica (B1680970) gel can be employed for separation. |
Quantitative Data Summary
Table 1: Yield of Essential Oils from Various Natural Sources
| Plant Species | Plant Part | Extraction Method | Yield (% w/w, dry basis) | Key Components Mentioned | Reference |
| Thymus vulgaris (High-yield chemotype) | Aerial parts | Steam Distillation | ~1.8% (calculated from 180kg raw material yielding 3.2kg crude crystal) | (E)-(R)-4-thujanol (76%), thymol (B1683141) (5%) | [2] |
| Artemisia herba-alba | Aerial parts | Hydrodistillation | 1.29% | Not specified for thujanol | [3] |
| Artemisia herba-alba | Leaves | Hydrodistillation | 1.86% | α-Thujone (dominant), Camphor | [18] |
| Juniperus occidentalis | Leaves | Hexane Extraction | >15% | General non-polar components | [4] |
| Juniperus communis | Foliage | Steam Distillation | 0.24 - 0.58% | α-pinene, limonene | [14][19] |
| Thuja plicata | Needles | Steam Distillation | Not specified | Thujone (2220–6550 mg/kg) | [[“]] |
Experimental Protocols
Protocol 1: High-Yield Steam Distillation of this compound from Thymus vulgaris
This protocol is based on the successful kilogram-scale production method.[1][2]
1. Plant Material Selection and Preparation:
-
Source: Select a wild Thymus vulgaris chemotype identified for its high (E)-(R)-4-thujanol content.
-
Harvesting: Harvest the aerial parts of the plant approximately ten days after flowering.
-
Preparation: The plant material can be used fresh or air-dried. Grinding the material is recommended to increase extraction efficiency.
2. Steam Distillation:
-
Apparatus: Use a stainless-steel steam distillery equipped with a still, a condenser, and an oil separator (Florentine flask).
-
Loading: Place the prepared thyme into the still.
-
Distillation: Introduce steam into the bottom of the still. The steam will pass through the plant material, rupturing the oil glands and carrying the volatile this compound and other terpenes with it.
-
Condensation: Pass the steam-oil vapor mixture through a water-cooled condenser to liquefy it.
-
Separation: Collect the condensate in an oil separator. The essential oil, being less dense than water, will float on top of the hydrosol (distillation water).
3. Spontaneous Aggregation and Collection:
-
Observation: With the high-yield chemotype, the organic aromatic oil will spontaneously aggregate at the air-water interface in the separator.
-
Collection: Carefully collect the aggregated white, crude crystal mass. From 180 kg of harvested thyme, approximately 3.2 kg of crude crystal can be expected.
4. Purification by Sublimation/Crystallization:
-
Process: Subject the collected white aggregate to a cycle of sublimation followed by crystallization.
-
Result: This purification step can yield translucent fibers of (E)-(R)-4-thujanol with a purity of up to 98%.
Protocol 2: Supercritical Fluid Extraction (SFE) of this compound
This is a general protocol for SFE, which can be optimized for this compound.
1. Sample Preparation:
-
Dry the plant material to a low moisture content (<10%).
-
Grind the material to a uniform particle size (e.g., 0.5 mm) to ensure even extraction.
2. SFE System Setup:
-
Apparatus: A laboratory or pilot-scale SFE system with a high-pressure pump for CO2, an extraction vessel, a co-solvent pump (optional), and a separator.
-
Loading: Load the ground plant material into the stainless steel extraction vessel.
3. Extraction Parameters:
-
Supercritical Fluid: Use food-grade carbon dioxide (CO2).
-
Pressure: Set the extraction pressure. This is a critical parameter; higher pressure generally increases fluid density and solvent power. A typical starting range is 150-350 bar.[8][10]
-
Temperature: Set the extraction temperature. A typical range is 40-65°C.[8][10]
-
Co-solvent (Optional): To extract more polar compounds, a polar co-solvent like methanol (B129727) or ethanol (B145695) can be added (e.g., 5-10%).
-
Flow Rate: Set the CO2 flow rate (e.g., 2-4 mL/min).
4. Extraction and Collection:
-
Pump the supercritical CO2 through the extraction vessel. The SC-CO2 will dissolve the this compound and other lipophilic compounds.
-
The extract-laden fluid then flows into a separator vessel at a lower pressure, causing the CO2 to return to a gaseous state and the extracted oil to precipitate.
-
Collect the essential oil from the separator.
Visualizations
Caption: Workflow for high-yield this compound production via steam distillation.
Caption: Troubleshooting logic for addressing low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. lahn.bio [lahn.bio]
- 3. researchgate.net [researchgate.net]
- 4. juniper.oregonstate.edu [juniper.oregonstate.edu]
- 5. ripublication.com [ripublication.com]
- 6. biorxiv.org [biorxiv.org]
- 7. galbanum.co [galbanum.co]
- 8. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources [ajgreenchem.com]
- 10. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thepressclub.co [thepressclub.co]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. japsonline.com [japsonline.com]
- 19. researchgate.net [researchgate.net]
- 20. consensus.app [consensus.app]
Technical Support Center: Overcoming Low 4-Thujanol Content in Essential Oils
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges of low 4-Thujanol (also known as sabinene (B1680474) hydrate) content in essential oils.
I. Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at increasing this compound yield.
Issue 1: Low Yield of this compound from Steam Distillation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Plant Material Preparation | Ensure the plant material (e.g., Thymus vulgaris, Origanum majorana) is harvested at the optimal time, as terpene profiles can vary with the plant's developmental stage.[1] The material should be properly dried and, in some cases, coarsely ground to increase the surface area for efficient steam penetration. | Increased contact between steam and plant tissue, leading to more efficient extraction of volatile compounds, including this compound. |
| Incorrect Distillation Parameters | Optimize the distillation time and temperature. Prolonged exposure to high temperatures can lead to the degradation of thermolabile compounds like some terpenes.[2][3] A typical laboratory-scale steam distillation may run for 2-3 hours at approximately 100°C.[2] | Reduced degradation of this compound and improved overall yield. |
| Formation of Emulsions | If an emulsion forms, which can trap the essential oil, consider adding a food-grade salt to the distillation water to increase its density and help break the emulsion. | Improved separation of the oil and water phases, leading to better recovery of the essential oil. |
| Loss of Volatile Components | Ensure the condenser is functioning efficiently to prevent the loss of volatile compounds. The cooling water should be sufficiently cold and flowing at an adequate rate. | Effective condensation of all volatile components, including this compound, maximizing the collected yield. |
| Incomplete Extraction | For small-scale extractions where the oil yield is too low to be easily collected, a small volume of a suitable solvent (e.g., HPLC-grade hexane) can be added to the collection arm of the Clevenger apparatus to trap the distilled volatiles.[2] | Recovery of trace amounts of essential oil that would otherwise be difficult to collect. |
Issue 2: Poor Separation and Purification of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution with Other Terpenes | In fractional distillation, ensure the fractionating column is adequately packed and insulated to maintain a proper temperature gradient. A slow and steady heating rate is crucial for good separation of compounds with close boiling points.[4] | Improved separation of this compound from other terpenes with similar boiling points. |
| Degradation During Purification | Avoid excessive heat and exposure to air and light, which can cause degradation of terpenes. Use of a rotary evaporator under reduced pressure can help to gently remove solvents at lower temperatures. | Preservation of the chemical integrity of this compound during the purification process. |
| Isomeric Impurities | To separate stereoisomers of this compound, specialized analytical techniques such as enantioselective gas chromatography with a chiral column are necessary.[5] | Pure fractions of the desired this compound isomer. |
Issue 3: Low Yield in Genetically Engineered Organisms
| Potential Cause | Troubleshooting Step | Expected Outcome | | Metabolic Bottlenecks | Overexpression of a single gene, such as a terpene synthase, may not be sufficient due to limitations in precursor supply. Consider co-expressing key enzymes in the upstream MEP or MVA pathways, such as DXS or HMGR, to increase the pool of precursors for terpene synthesis.[6] | Increased metabolic flux towards the biosynthesis of this compound. | | Feedback Inhibition | The accumulation of intermediate metabolites can lead to feedback inhibition of enzymes in the biosynthetic pathway. Investigate and potentially modify regulatory enzymes to be less sensitive to feedback inhibition. | Sustained high-level production of this compound by overcoming natural regulatory mechanisms. | | Sub-optimal Gene Expression | Ensure the introduced genes are under the control of strong, tissue-specific promoters (e.g., glandular trichome-specific promoters for plants) to drive high levels of expression in the desired location. | Targeted and enhanced expression of the biosynthetic genes, leading to higher accumulation of this compound. | | Toxicity of the Product | High concentrations of monoterpenes can be toxic to microbial cells. Consider engineering transport systems to export the product out of the cell or using two-phase fermentation systems to sequester the product. | Improved cell viability and sustained production of this compound. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most promising methods for increasing the this compound content in essential oils?
A1: Several methods show promise:
-
Selective Breeding: Cultivating plant varieties, such as specific chemotypes of Thymus vulgaris, that naturally produce high levels of this compound.[7]
-
Optimized Extraction: Techniques like supercritical fluid extraction (SFE) with CO2 can offer higher yields and purity compared to traditional steam distillation.[8][9][10][11][12]
-
Purification: Fractional distillation can be employed to concentrate this compound from a mixed essential oil.[4][13][14][15]
-
Metabolic Engineering: Genetically modifying plants or microorganisms to enhance the biosynthetic pathway leading to this compound. This can involve overexpressing key enzymes like sabinene synthase.[16]
-
Synthetic Biology: Engineering microorganisms like E. coli or yeast to produce this compound from simple sugars, offering a sustainable and scalable production platform.[17]
Q2: What is the biosynthetic pathway of this compound?
A2: this compound (sabinene hydrate) biosynthesis starts from geranyl pyrophosphate (GPP), a central precursor in the monoterpene pathway. The key steps are:
-
GPP is isomerized to (-)-(3R)-linalyl pyrophosphate.
-
This intermediate is then cyclized by the enzyme sabinene synthase to form the bicyclic monoterpene sabinene .[18][19]
-
Sabinene is then hydrated to form cis- and trans-sabinene hydrate (B1144303) (this compound). This conversion is catalyzed by sabinene hydrate synthases .[20][21]
Q3: What analytical methods are used to quantify this compound?
A3: The most common and reliable method for quantifying this compound in essential oils is Gas Chromatography-Mass Spectrometry (GC-MS) .[22][23][24][25][26] This technique allows for the separation of individual components in the essential oil and their identification and quantification based on their mass spectra and retention times. For accurate quantification, it is important to use a validated method with appropriate internal or external standards.
Q4: Are there any safety considerations when working with this compound?
A4: As with all chemicals, it is important to handle this compound with appropriate safety precautions. Consult the Material Safety Data Sheet (MSDS) for detailed information on handling, storage, and potential hazards.
III. Quantitative Data
Table 1: Comparison of this compound Yield from Different Extraction Methods
| Plant Material | Extraction Method | This compound Content (% of Essential Oil) | Reference |
| Thymus vulgaris (selected wild type) | Steam Distillation | 50% (in crude oil), 76% (in aggregate), 98% (after sublimation/crystallization) | [7] |
| Origanum majorana | Not specified | cis-sabinene hydrate is a main component | [27] |
| Thymus vulgaris | Supercritical Fluid Extraction (CO2) | Not explicitly quantified for this compound, but thymol (B1683141) and carvacrol (B1668589) are major components. | [6][8][28] |
| Pimenta racemosa (Bay leaves) | Supercritical Fluid Extraction (CO2) | ~4.0% total extract yield (eugenol and chavicol dominant) | [11] |
| Mentha spicata (Spearmint) | Supercritical Fluid Extraction (CO2) | Higher quality oil compared to steam distillation. | [12] |
Note: Direct comparison is challenging due to variations in plant material, specific chemotypes, and experimental conditions across different studies.
IV. Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Thymus vulgaris
Objective: To extract and purify (E)-(R)-4-Thujanol from a high-yielding chemotype of Thymus vulgaris.
Materials:
-
Fresh aerial parts of high this compound content Thymus vulgaris.
-
Steam distillation apparatus (e.g., Clevenger-type).
-
Sublimation apparatus.
-
Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
n-heptane (HPLC grade).
Methodology:
-
Steam Distillation:
-
Place a significant quantity (e.g., 100 kg) of fresh thyme in the steam distillery.[7]
-
Perform steam distillation for a sufficient duration (e.g., 2-3 hours) to extract the volatile compounds.
-
Collect the distillate, which will contain both essential oil and condensed water. In high-yielding varieties, a white aggregate may form on the surface of the condensed water.[7]
-
-
Isolation of Crude this compound:
-
Separate the white aggregate from the aqueous phase by filtration.
-
Wash the aggregate with distilled water to remove water-soluble impurities.
-
Analyze a small portion of the aggregate using GC-MS to determine the initial purity of this compound. A typical composition might be around 76% (E)-(R)-4-Thujanol.[7]
-
-
Purification by Sublimation/Crystallization:
-
Place the crude aggregate in a sublimation apparatus.
-
Heat the aggregate under vacuum. The this compound will sublime and then crystallize on a cold surface.
-
Collect the translucent crystal fibers of purified (E)-(R)-4-Thujanol.
-
-
Quantification:
-
Dissolve a known weight of the purified crystals in n-heptane.
-
Analyze the solution using a calibrated GC-MS system to determine the final purity, which can reach up to 98%.[7]
-
Protocol 2: Quantification of this compound using GC-MS
Objective: To accurately quantify the concentration of this compound in an essential oil sample.
Materials:
-
Essential oil sample.
-
This compound analytical standard.
-
Internal standard (e.g., n-alkane).
-
Hexane or other suitable solvent (HPLC grade).
-
GC-MS system with a suitable capillary column (e.g., HP-5MS).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound standard of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Add a constant amount of the internal standard to each calibration standard and the essential oil sample.
-
Dilute a known amount of the essential oil sample in the solvent.
-
-
GC-MS Analysis:
-
Set up the GC-MS instrument with an appropriate temperature program to achieve good separation of the essential oil components. An example program could be: initial temperature of 60°C, ramp up to 240°C.[26]
-
Inject the prepared standards and the sample into the GC-MS.
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and the internal standard based on their retention times and mass spectra.
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
-
Determine the concentration of this compound in the essential oil sample by using the calibration curve.
-
V. Visualizations
Diagram 1: Biosynthetic Pathway of this compound (Sabinene Hydrate)
Caption: Biosynthesis of this compound from the central precursor Geranyl Pyrophosphate (GPP).
Diagram 2: Experimental Workflow for Increasing this compound Content
Caption: A workflow outlining the key steps to increase the content of this compound.
Diagram 3: Logical Relationship for Troubleshooting Low Extraction Yield
Caption: A decision-making diagram for troubleshooting low this compound extraction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Different Extraction Methods on Extraction Yield, Physicochemical Properties, and Volatile Compounds from Field Muskmelon Seed Oil | MDPI [mdpi.com]
- 3. This compound | C10H18O | CID 6326181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lahn.bio [lahn.bio]
- 8. Characterization of the essential oil of Thymus vulgaris by supercritical fluid extraction | International Society for Horticultural Science [ishs.org]
- 9. Effects of Thyme Extract Oils (from Thymus vulgaris, Thymus zygis, and Thymus hyemalis) on Cytokine Production and Gene Expression of oxLDL-Stimulated THP-1-Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. ijesi.org [ijesi.org]
- 12. researchgate.net [researchgate.net]
- 13. chembam.com [chembam.com]
- 14. Purification [chem.rochester.edu]
- 15. youtube.com [youtube.com]
- 16. Structure and Function of Sabinene Synthase, a Monoterpene Cyclase that Generates a Highly Strained [3.1.0] Bicyclic Product - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Natural Products Using Engineered Plants and Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sabinene - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Monoterpene biosynthesis: mechanism and stereochemistry of the enzymatic cyclization of geranyl pyrophosphate to (+)-cis- and (+)-trans-sabinene hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Stereochemical mechanism of two sabinene hydrate synthases forming antipodal monoterpenes in thyme (Thymus vulgaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. hrcak.srce.hr [hrcak.srce.hr]
- 23. vipsen.vn [vipsen.vn]
- 24. areme.co.jp [areme.co.jp]
- 25. researchgate.net [researchgate.net]
- 26. scitepress.org [scitepress.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
stability issues of 4-Thujanol in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-Thujanol (also known as sabinene (B1680474) hydrate) in various experimental conditions. Below you will find frequently asked questions and troubleshooting guides to address common stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is generally considered stable under normal laboratory conditions.[1] However, it is known to be sensitive to both heat and light, which can induce degradation or isomerization.[2] The pure crystalline form of (E)-(R)-4-thujanol, a trans-isomer, is noted to be perfectly stable at room temperature.[3][4] It is also described as a chemically inert structure, with the exception of extreme alkaline conditions (pH > 12).[5] The tertiary alcohol functional group is not readily oxidized.[5]
Q2: What are the recommended storage conditions for this compound and its solutions?
A2: To ensure maximum stability, this compound and its solutions should be stored in a cool, dry, and well-ventilated area.[6] It is crucial to protect the compound from light and heat.[7][8] Recommended storage practices include using tightly sealed containers and maintaining a low temperature, with some suppliers suggesting storage at -20°C.[9] Another source recommends a maximum storage temperature of 15°C.[10]
Q3: In which solvents is this compound soluble?
A3: this compound has limited solubility in water, with some sources describing it as practically insoluble.[7][11] It is soluble in alcohols and slightly soluble in solvents like chloroform (B151607) and hexanes.[1][9] For experimental purposes, solutions in 50% ethanol (B145695) have been utilized.[12]
Q4: What are the known degradation pathways and products of this compound?
A4: Exposure to heat can cause the rearrangement of the this compound structure. For instance, cis-sabinene hydrate (B1144303) has been shown to convert to terpinen-4-ol, γ-terpinene, and α-terpinene upon heating.[10] In studies involving the degradation of essential oils, α-terpineol has been identified as a degradation product of sabinene hydrate, formed via the cleavage of a carbon-carbon bond.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected peaks in chromatogram after short-term storage. | Isomerization or degradation due to light or heat exposure. | Prepare fresh solutions for each experiment. If short-term storage is necessary, store solutions in amber vials at a reduced temperature (e.g., 2-8°C or -20°C) and minimize exposure to ambient light. |
| Loss of compound potency over time in an experimental setup. | Degradation due to inappropriate solvent pH or temperature. | Ensure the pH of your solvent system is not extremely alkaline (pH > 12).[5] If the experiment involves elevated temperatures, be aware of potential thermal degradation.[10] Consider running a control sample under the same conditions to quantify the extent of degradation. |
| Inconsistent results between experimental replicates. | Incomplete dissolution or precipitation of this compound from the solvent. | Due to its limited water solubility, ensure this compound is fully dissolved in the chosen solvent system.[7][11] Sonication may aid in dissolution. If using aqueous buffers, the addition of a co-solvent like ethanol may be necessary to maintain solubility. |
Stability and Solubility Data Summary
The following tables summarize the qualitative stability and solubility information for this compound.
Table 1: Qualitative Stability of this compound
| Condition | Stability | Potential Degradation/Change | Source(s) |
| Normal Storage | Generally stable. | - | [1] |
| Heat | Sensitive. | Can lead to degradation and rearrangement to form terpinen-4-ol, α-terpinene, and γ-terpinene. | [2][10] |
| Light | Sensitive. | May lead to degradation or isomerization. | [2] |
| Extreme Alkaline pH (>12) | Unstable. | Structure is not inert under these conditions. | [5] |
| Oxidation | Stable. | The tertiary alcohol is not readily oxidized. | [5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source(s) |
| Water | Practically insoluble / Slightly soluble. | [1][7][11] |
| Alcohols (e.g., Ethanol) | Soluble. | [1] |
| Chloroform | Slightly soluble. | [9] |
| Hexanes | Slightly soluble. | [9] |
| Acetonitrile (B52724) | Soluble (used as a diluent). | [13] |
Experimental Protocols
General Protocol for Forced Degradation Study of this compound
This protocol is a general guideline for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. It is based on standard industry practices.[6][14]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to the initial concentration with the solvent.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep at room temperature for a specified period (e.g., 24 hours), or gently heat if necessary. Cool, neutralize with 1N HCl, and dilute to the initial concentration.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂. Keep in the dark at room temperature for 24 hours. Dilute to the initial concentration.
-
Thermal Degradation: Transfer the stock solution to a vial and heat in an oven at a high temperature (e.g., 100°C) for 2 hours. Cool and dilute to the initial concentration. For solid-state thermal stress, heat the pure compound at a similar temperature before dissolving.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a Photo Diode Array (PDA) detector.
-
Example HPLC Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a suitable wavelength (e.g., 210-220 nm, as this compound lacks a strong chromophore).
-
Column Temperature: 30°C.
-
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify any degradation products.
-
Calculate the percentage of degradation of this compound.
-
The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged appropriately.[6]
Visualizations
References
- 1. Stability indicating reverse phase high performance liquid chromatography method for the estimation of capsaicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 17699-16-0: trans-Sabinene hydrate | CymitQuimica [cymitquimica.com]
- 3. Thujanol (C10H18O) CAS N° 546-79-2 [lahn.bio]
- 4. lahn.bio [lahn.bio]
- 5. lahn.bio [lahn.bio]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Showing Compound this compound (FDB014958) - FooDB [foodb.ca]
- 8. mdpi.com [mdpi.com]
- 9. Terpene Tuesdays: Everything You Need to Know About Sabinene Hydrate Flavor, Fragrance, and Benefits [acslab.com]
- 10. researchgate.net [researchgate.net]
- 11. ijsdr.org [ijsdr.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound | 546-79-2 [chemicalbook.com]
- 14. forced degradation products: Topics by Science.gov [science.gov]
Technical Support Center: Optimizing GC-MS Parameters for Thujanol Isomer Separation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the challenging separation of thujanol isomers.
Troubleshooting Guide: Resolving Common Issues in Thujanol Isomer Separation
This guide addresses specific problems you may encounter during your GC-MS analysis of thujanol isomers.
Question: Why are my thujanol isomers co-eluting or showing poor resolution?
Answer:
Co-elution of thujanol isomers is a common challenge due to their similar chemical structures and physicochemical properties, such as boiling points and polarities.[1] This similarity results in comparable interactions with the GC column's stationary phase, leading to incomplete separation. Several factors can contribute to this issue:
-
Suboptimal GC Column: The choice of GC column is critical. A column with inadequate selectivity for the isomers will not provide baseline separation. For chiral isomers, a chiral stationary phase is often necessary.[1]
-
Ineffective Temperature Program: A poorly optimized oven temperature program can cause isomers to travel through the column at similar rates, resulting in co-elution.
-
Incorrect Carrier Gas Flow Rate: The velocity of the carrier gas affects the efficiency of the separation. An inappropriate flow rate can lead to peak broadening and reduced resolution.
-
Improper Injection Parameters: Issues such as a contaminated or non-deactivated inlet liner can lead to peak tailing and poor separation.
To improve the separation of co-eluting thujanol isomers, a systematic approach to method optimization is recommended. This involves adjusting the GC column, temperature program, and other chromatographic parameters.
Question: How can I improve the peak shape for my thujanol isomers?
Answer:
Poor peak shape, such as tailing or fronting, can compromise resolution and quantification. Here are some common causes and solutions:
-
Active Sites in the System: Thujanol, being a terpene alcohol, is susceptible to interactions with active sites in the GC system, particularly in the inlet liner and the front of the column. This can lead to peak tailing.
-
Solution: Use a deactivated inlet liner and ensure it is replaced regularly. If peak shape degrades over time, trimming a small portion (e.g., 10-20 cm) from the front of the GC column can remove accumulated non-volatile residues and active sites.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting peaks.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Inappropriate Temperature: A low initial oven temperature can improve the focusing of early eluting peaks, while a too-high injection port temperature can cause degradation of thermally labile compounds.
-
Solution: Optimize the initial oven temperature and the injector temperature. For splitless injections, the initial oven temperature should typically be 10-20 °C below the solvent's boiling point.
-
Question: I'm experiencing low sensitivity for my thujanol isomers. What can I do?
Answer:
Low sensitivity can be due to several factors, from sample preparation to instrument settings.
-
Sample Loss during Preparation: Terpenes are volatile compounds, and sample loss can occur during preparation, especially if heat is generated (e.g., during grinding of plant material).
-
Solution: Keep samples and solvents chilled during preparation. For plant materials, grinding under liquid nitrogen can prevent the loss of volatile terpenes.
-
-
Injector Issues: A leak in the injector or a dirty inlet liner can lead to a reduced amount of sample reaching the column.
-
Solution: Regularly check for leaks using an electronic leak detector and perform routine maintenance on the injector, including replacing the septum and liner.
-
-
MS Detector Settings: The mass spectrometer settings, such as the ionization energy and detector voltage, can significantly impact sensitivity.
-
Solution: Ensure the MS is properly tuned. For targeted analysis, using Selected Ion Monitoring (SIM) mode instead of full scan mode can significantly increase sensitivity for the specific ions of your target thujanol isomers.
-
Frequently Asked Questions (FAQs)
What is GC-MS and why is it used for analyzing essential oils?
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify the individual chemical components within a sample.[2][3][4][5] In the context of essential oils, GC-MS is considered the "gold standard" for analysis because it can provide a detailed "fingerprint" of the oil's composition.[3][6] This is crucial for verifying purity, detecting adulteration with synthetic chemicals, and ensuring the safety and quality of the product.[2][4][5]
What are thujanol isomers and why are they difficult to separate?
Thujanol is a monoterpenoid alcohol found in the essential oils of various plants. It exists as several isomers, which are molecules with the same chemical formula but different arrangements of atoms. These can include stereoisomers (enantiomers and diastereomers) and constitutional isomers. The subtle differences in their structures result in very similar physical and chemical properties, making their separation by GC challenging.
Which type of GC column is best for separating thujanol isomers?
The choice of column is critical for isomer separation. For separating chiral isomers (enantiomers) of thujanol, a chiral GC column is essential. These columns have a stationary phase that is itself chiral, allowing for differential interactions with the enantiomers. Cyclodextrin-based chiral columns, such as those with beta-cyclodextrin (B164692) derivatives, have been shown to be effective for separating terpene and thujone isomers. For non-chiral isomers, a mid-polar to polar stationary phase, such as a wax-type column (polyethylene glycol) or a column with a higher percentage of phenyl substitution, can provide the necessary selectivity.
Data Presentation: GC-MS Parameters for Terpene Alcohol Separation
The following tables summarize typical starting parameters for the GC-MS analysis of terpene alcohols like thujanol. These should be used as a starting point for method development and optimization.
Table 1: Recommended GC Columns for Thujanol Isomer Separation
| Column Type | Stationary Phase | Dimensions (L x I.D., Film Thickness) | Application |
| Chiral | Derivatized β-Cyclodextrin | 30 m x 0.25 mm, 0.25 µm | Separation of enantiomers (e.g., (+)- and (-)-isomers) |
| Mid-Polar | 50% Phenyl-methylpolysiloxane | 30 m x 0.25 mm, 0.25 µm | General separation of isomers and other terpenes |
| Polar | Polyethylene Glycol (WAX) | 30 m x 0.25 mm, 0.25 µm | Enhanced separation based on polarity differences |
Table 2: Example GC Oven Temperature Programs
| Program | Initial Temp. | Ramp Rate 1 | Temp. 2 | Ramp Rate 2 | Final Temp. & Hold | Primary Benefit |
| A (Fast Screening) | 60°C (hold 2 min) | 10°C/min | 240°C | - | 240°C (hold 5 min) | Rapid analysis time |
| B (Improved Resolution) | 50°C (hold 2 min) | 3°C/min | 150°C | 10°C/min | 250°C (hold 10 min) | Better separation of closely eluting peaks |
| C (Complex Mixtures) | 40°C (hold 5 min) | 2°C/min | 180°C | 5°C/min | 230°C (hold 15 min) | Enhanced resolution for complex samples |
Experimental Protocols
Protocol 1: GC-MS Analysis of Thujanol Isomers
This protocol provides a general procedure for the analysis of thujanol isomers in an essential oil sample.
1. Sample Preparation:
-
Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to a concentration of approximately 1 mg/mL.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Transfer the diluted sample to a 2 mL autosampler vial.
2. GC-MS Instrument Setup:
-
GC System: Agilent 7890B GC or equivalent
-
MS System: Agilent 5977A MSD or equivalent
-
Column: Chiral column (e.g., Rt-βDEXsm, 30 m x 0.25 mm, 0.25 µm) or a polar column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm)
-
Inlet: Split/Splitless injector at 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Program: Start at 60°C for 2 minutes, then ramp at 3°C/min to 220°C and hold for 5 minutes.
-
MS Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Full Scan (m/z 40-400) or SIM (monitoring specific ions for thujanol, e.g., m/z 139, 121, 95, 81)
3. Data Analysis:
-
Identify the peaks corresponding to thujanol isomers by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
-
Integrate the peak areas to determine the relative abundance of each isomer.
Visualizations
Caption: Troubleshooting workflow for poor thujanol isomer separation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HS-SPME-GC/MS Analysis of Terpenes in Hops & Cannabis [sigmaaldrich.com]
- 5. Accelerated Solvent Extraction of Terpenes in Cannabis Coupled With Various Injection Techniques for GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azolifesciences.com [azolifesciences.com]
troubleshooting side reactions in 4-Thujanol chemical synthesis
Welcome to the technical support center for the chemical synthesis of 4-Thujanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Troubleshooting Guides & FAQs
This section provides answers to specific issues that may be encountered during the synthesis of this compound, focusing on the two primary routes: acid-catalyzed hydration of sabinene (B1680474) and the Grignard reaction with sabinaketone.
Route 1: Acid-Catalyzed Hydration of Sabinene
Question 1: My reaction is producing a significant amount of an isomeric alcohol impurity. How can I identify it and minimize its formation?
Answer:
A common side product in the acid-catalyzed hydration of sabinene is terpinen-4-ol .[1][2] This occurs due to the rearrangement of the carbocation intermediate formed during the reaction.[3][4][5]
Troubleshooting Steps:
-
Identification: The primary method for identifying terpinen-4-ol in your reaction mixture is through Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Compare the retention time and mass spectrum of the impurity peak with a known standard of terpinen-4-ol.
-
Minimizing Formation:
-
Choice of Acid Catalyst: The extent of carbocation rearrangement is highly dependent on the nature and strength of the acid catalyst. Milder acids or heterogeneous acid catalysts may reduce the formation of rearrangement products. For analogous reactions like the hydration of α-pinene, the choice of acid significantly impacts the product distribution.[6][7]
-
Reaction Temperature: Lowering the reaction temperature can often disfavor rearrangement pathways, which typically have a higher activation energy.
-
Solvent: The polarity of the solvent can influence the stability of the carbocation intermediate. Experimenting with different solvents may help to suppress the rearrangement.
-
Question 2: The yield of this compound is low. What are the potential causes and how can I improve it?
Answer:
Low yields can be attributed to several factors, including incomplete reaction, formation of multiple byproducts, and issues with the work-up procedure.
Troubleshooting Steps:
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC to ensure it has gone to completion.
-
Water Concentration: In acid-catalyzed hydration, the concentration of water is crucial. Insufficient water will lead to an incomplete reaction, while an excessive amount might promote side reactions or make product isolation difficult.
-
Catalyst Activity: Ensure your acid catalyst is active and used in the appropriate concentration.
-
Product Isolation: this compound is volatile. Ensure that you are using appropriate techniques during work-up and solvent removal to avoid product loss.
Route 2: Synthesis from Sabinaketone via Grignard Reaction
Question 3: My final product is a mixture of stereoisomers. How can I obtain a single, desired stereoisomer of this compound?
Answer:
The Grignard reaction of a methylmagnesium halide with sabinaketone is generally not stereoselective and will produce a mixture of all four possible stereoisomers of this compound (cis and trans diastereomers, each as a pair of enantiomers).[1]
Troubleshooting & Optimization Strategies:
-
Stereoselective Synthesis:
-
Chiral Auxiliaries and Catalysts: To achieve stereoselectivity in the Grignard reaction, consider using chiral ligands or auxiliaries that can direct the approach of the nucleophile to one face of the ketone. Research in asymmetric Grignard additions to ketones has shown that ligands can significantly influence the enantioselectivity.
-
Alternative Reagents: Explore the use of more sterically hindered or stereochemically defined organometallic reagents that may offer better facial selectivity.
-
-
Separation of Stereoisomers:
-
Diastereomer Separation: The cis and trans diastereomers of this compound have different physical properties and can often be separated by standard column chromatography on silica (B1680970) gel or by fractional distillation.[8]
-
Enantiomer Resolution: To separate the enantiomers of a specific diastereomer (e.g., (+)-trans-4-Thujanol from (-)-trans-4-Thujanol), you will need to employ chiral resolution techniques:
-
Preparative Chiral Chromatography: This is a powerful technique using a chiral stationary phase (CSP) to separate enantiomers. Analytical separation is often performed on enantioselective GC columns with cyclodextrin (B1172386) phases.[1] Scaling this up to a preparative HPLC or SFC (Supercritical Fluid Chromatography) system is a common industrial strategy.
-
Diastereomeric Derivatization: React the mixture of enantiomers with a chiral resolving agent (e.g., a chiral carboxylic acid) to form a mixture of diastereomeric esters. These diastereomers can then be separated by standard chromatography or crystallization. Subsequent hydrolysis of the separated diastereomers will yield the pure enantiomers of this compound.[9]
-
-
Question 4: I am observing side reactions during the synthesis of the sabinaketone precursor. How can I avoid them?
Answer:
The synthesis of sabinaketone, typically via the oxidation of sabinene, can be accompanied by side reactions. While specific literature on sabinaketone synthesis side reactions is sparse, general principles of alkene oxidation apply.
Potential Issues & Solutions:
-
Over-oxidation: Using overly harsh oxidizing agents or prolonged reaction times can lead to the cleavage of other bonds in the molecule, resulting in a variety of undesired byproducts.
-
Solution: Carefully control the stoichiometry of the oxidizing agent and monitor the reaction closely. Use milder and more selective oxidizing agents.
-
-
Formation of Diols: Incomplete cleavage of the intermediate diol during ozonolysis or permanganate (B83412) oxidation will result in diol impurities.
-
Solution: Ensure the cleavage step of the protocol is carried out under the recommended conditions for a sufficient amount of time.
-
Data Presentation
Table 1: Influence of Acid Catalyst on Terpene Hydration (Analogous System: α-Pinene)
| Catalyst | α-Pinene Conversion (%) | Selectivity to α-Terpineol (%) | Main Byproducts | Reference |
| Amberlyst-15 | - | 36 | Limonene, Camphene | [6] |
| Y-Zeolite | High (at 65 °C) | - | Isomerized hydrocarbons | [6] |
| H₃PO₄/Acetic Acid | ~65 | 20.2 | δ-Carene, Limonene, β-Pinene | [7] |
| Formic/Sulfuric Acid | - | 54 | - | [7] |
Note: This data is for the hydration of α-pinene, a structurally similar terpene, and is presented to illustrate the significant impact of the catalyst on product distribution. Similar trends can be expected for the hydration of sabinene.
Experimental Protocols
Key Experiment: Synthesis of this compound Stereoisomers via Grignard Reaction
This protocol is a general representation based on literature descriptions.[1]
Step 1: Synthesis of Sabinaketone (Precursor)
-
Oxidation of Sabinene: Dissolve (-)-sabinene (B131225) in a suitable solvent system (e.g., acetone/water).
-
Cool the solution in an ice bath.
-
Slowly add an oxidizing agent (e.g., potassium permanganate) while maintaining the temperature.
-
After the reaction is complete (monitored by TLC), quench the reaction.
-
Cleavage of Diol: Treat the resulting diol with a cleavage agent (e.g., sodium periodate) to yield sabinaketone.
-
Work-up and Purification: Extract the sabinaketone with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and purify by column chromatography or distillation.
Step 2: Grignard Reaction to form this compound
-
Preparation of Grignard Reagent: In a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen), prepare methylmagnesium bromide from magnesium turnings and methyl bromide in anhydrous diethyl ether.
-
Reaction with Sabinaketone: Cool the Grignard reagent in an ice bath. Slowly add a solution of sabinaketone in anhydrous diethyl ether to the Grignard reagent with stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of this compound stereoisomers.
-
Purification/Separation: Purify and separate the stereoisomers using column chromatography or preparative HPLC as discussed in the FAQ section.
Visualizations
Caption: Synthesis workflow for a this compound stereoisomer.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Toward improved terpenoids biosynthesis: strategies to enhance the capabilities of cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The acid catalysed hydration of sabinene and α-thujene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Biogenetic space-guided synthesis of rearranged terpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content.e-bookshelf.de [content.e-bookshelf.de]
- 7. This compound | C10H18O | CID 6326181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Cost-Effective Synthesis of (E)-(R)-4-Thujanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of (E)-(R)-4-thujanol, with a focus on cost-reduction strategies and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 4-thujanol?
A1: The most commonly cited synthetic route starts from the natural monoterpene sabinene (B1680474). This process typically involves two key steps: the oxidation of sabinene to form sabinaketone, followed by the addition of a methyl group via a Grignard reaction to yield a mixture of this compound stereoisomers.[1] Ozonolysis is a known method for the oxidation of sabinene to sabinaketone.[2][3][4][5][6]
Q2: Is synthetic production more cost-effective than natural extraction?
A2: Currently, large-scale production of pure (E)-(R)-4-thujanol is challenged by both synthetic and extraction methods. Synthetic routes can be time-consuming and expensive, often resulting in a mixture of isomers that require further separation.[7] A recently developed "eco-responsible" method for extracting (E)-(R)-4-thujanol from a specific wild thyme variety has shown promise for kilogram-scale production, suggesting that for high-purity (E)-(R)-4-thujanol, specialized natural sourcing may currently be more economical.[7] However, synthetic methods offer the potential for greater scalability and control, and cost-effectiveness can be improved through optimization.
Q3: What are the main challenges in synthesizing (E)-(R)-4-thujanol specifically?
A3: The main challenge lies in controlling the stereochemistry of the final product. The Grignard reaction on sabinaketone, a bicyclo[3.1.0]hexan-2-one derivative, produces a mixture of all four possible stereoisomers of this compound.[1] Separating these diastereomers can be difficult and costly, impacting the overall yield and cost of the desired (E)-(R)-isomer.[8][9][10][11][12]
Q4: Are there greener alternatives to traditional oxidizing agents?
A4: Yes, research into greener oxidation methods for terpenes is ongoing. Hydrogen peroxide (H₂O₂) and molecular oxygen are being explored as more environmentally friendly and cost-effective alternatives to reagents like ozone or permanganate.[13][14][15][16][17] These methods often require a catalyst, such as titanium silicate (B1173343) zeolites or other metal complexes, to achieve good conversion and selectivity.[13]
Troubleshooting Guides
Problem 1: Low Yield in the Oxidation of Sabinene to Sabinaketone
| Symptom | Possible Cause | Troubleshooting Step |
| Incomplete conversion of sabinene | Insufficient oxidant or reaction time. | Increase the molar equivalent of the oxidizing agent incrementally. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. |
| Formation of multiple byproducts (over-oxidation) | Oxidizing agent is too harsh or reaction conditions are not well-controlled. | Consider using a milder oxidizing agent. If using ozonolysis, ensure the reaction is quenched promptly. For permanganate/periodate oxidation, maintain a low temperature to minimize side reactions. |
| Difficulty in isolating sabinaketone | Emulsion formation during workup; product volatility. | Use brine washes to break emulsions. Minimize evaporation steps and consider using a higher boiling point solvent for extraction if product loss is significant. |
Problem 2: Low Yield and/or Poor Stereoselectivity in the Grignard Reaction with Sabinaketone
| Symptom | Possible Cause | Troubleshooting Step |
| Low conversion of sabinaketone | Poor quality of Grignard reagent; steric hindrance of the ketone. | Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. Titrate the Grignard reagent before use to determine its exact concentration.[18] For sterically hindered ketones, a longer reaction time or a slight increase in temperature may be necessary. The use of additives like CeCl₃ can sometimes improve addition to hindered ketones.[19] |
| Formation of a significant amount of a secondary alcohol byproduct | Reduction of the ketone by the Grignard reagent (if it has β-hydrogens). | While methylmagnesium bromide does not have β-hydrogens, if other Grignard reagents are used, this can be an issue. Using a reagent without β-hydrogens is ideal.[18] |
| High recovery of starting ketone | Enolization of the ketone by the basic Grignard reagent. | Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or -78 °C) to favor nucleophilic addition over enolization.[18] |
| Undesired ratio of this compound diastereomers | Lack of stereochemical control in the nucleophilic addition. | The facial selectivity of the attack on the bicyclic ketone is inherently difficult to control. Experiment with different solvents or the addition of chelating agents to see if the diastereomeric ratio can be influenced. |
Problem 3: Difficulty in Separating this compound Stereoisomers
| Symptom | Possible Cause | Troubleshooting Step |
| Co-elution of diastereomers on standard silica (B1680970) gel column | Similar polarities of the diastereomers. | Use a longer column and a shallow solvent gradient. Consider using a less polar solvent system to improve separation. Preparative HPLC or supercritical fluid chromatography (SFC) on a normal phase column (e.g., silica or cyano) may be necessary for effective separation.[8][9] Chiral chromatography can also be effective for separating diastereomers.[10][12] |
| Product loss during purification | Multiple chromatographic steps leading to cumulative loss. | Optimize the chromatography conditions at an analytical scale before scaling up. Consider derivatization of the alcohol to a less polar ester to potentially improve separation and reduce tailing on silica gel. |
Data Presentation
Table 1: Comparison of (E)-(R)-4-Thujanol Production Methods
| Method | Starting Material | Key Reagents | Reported Yield | Purity/Isomer Ratio | Key Advantages | Key Disadvantages | Reference |
| Synthetic Route | (-)-Sabinene | 1. Oxidizing agent (e.g., O₃ or KMnO₄/NaIO₄) 2. Methylmagnesium bromide | Not explicitly stated for the (E)-(R)-isomer alone. Ozonolysis of sabinene yields ~31% sabinaketone.[2][3] | Forms a mixture of all four this compound stereoisomers.[1] | Potentially scalable, starts from a readily available terpene. | Costly reagents, low stereoselectivity, requires difficult separation. | [1][2][3] |
| Natural Extraction | Selected Thymus vulgaris | Steam distillation | 3.2 kg of crude crystals from 180 kg of fresh thyme. | Initially 76% (E)-(R)-4-thujanol in oil, purified to 98% crystalline product. | High purity of the desired isomer, eco-friendly process. | Dependent on a specific plant source, may not be globally scalable. | [7] |
Experimental Protocols
Protocol 1: Synthesis of Sabinaketone from Sabinene via Ozonolysis (Literature-Based)
Disclaimer: This is a representative protocol based on literature descriptions of ozonolysis. Specific conditions may need optimization.
-
Preparation: Dissolve sabinene (1 equivalent) in a suitable solvent (e.g., dichloromethane (B109758) or methanol) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas through the solution. Monitor the reaction progress by TLC or by the appearance of a blue color, indicating an excess of ozone.
-
Quenching: Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent, such as dimethyl sulfide (B99878) or triphenylphosphine (B44618) (1.2 equivalents), and allow the mixture to slowly warm to room temperature.
-
Workup: Concentrate the mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield sabinaketone.
Protocol 2: Synthesis of this compound via Grignard Reaction with Sabinaketone (Literature-Based)
Disclaimer: This protocol is based on general Grignard reaction procedures and should be adapted and optimized for this specific substrate.
-
Preparation: In a flame-dried, two-necked flask under an inert atmosphere (N₂ or Ar), add a solution of sabinaketone (1 equivalent) in anhydrous diethyl ether or THF. Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Slowly add a solution of methylmagnesium bromide (1.1 to 1.5 equivalents) in diethyl ether dropwise to the stirred sabinaketone solution.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the sabinaketone is consumed.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to quench the reaction.
-
Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a mixture of this compound isomers.
-
Purification: The diastereomers can be separated by column chromatography on silica gel.[8][10]
Visualizations
Synthetic Pathway of this compound from Sabinene
Caption: Synthetic route from sabinene to (E)-(R)-4-thujanol.
Troubleshooting Workflow for Low-Yield Grignard Reaction
Caption: Troubleshooting workflow for low-yield Grignard reactions.
Logical Relationships for Cost Reduction
Caption: Key strategies for reducing production costs.
References
- 1. researchgate.net [researchgate.net]
- 2. ACP - Atmospheric photooxidation and ozonolysis of sabinene: reaction rate coefficients, product yields, and chemical budget of radicals [acp.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of gas-phase ozonolysis of sabinene in the atmosphere - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 9. hplc.eu [hplc.eu]
- 10. researchgate.net [researchgate.net]
- 11. welch-us.com [welch-us.com]
- 12. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
analytical challenges in differentiating 4-Thujanol stereoisomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the analytical challenges in differentiating 4-Thujanol stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in differentiating this compound stereoisomers?
A1: The primary challenges stem from the structural similarity of the stereoisomers (enantiomers and diastereomers). These molecules often have identical boiling points and mass spectra, making their separation and individual identification difficult with standard analytical techniques. Effective differentiation almost always requires chiral-specific methods.
Q2: What is the most common analytical technique for separating this compound stereoisomers?
A2: The most common and effective technique is chiral Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][2] The key to this technique is the use of a chiral stationary phase within the GC column, which allows for the differential interaction and, therefore, separation of the enantiomers.[2][3][4]
Q3: Why can't I differentiate the stereoisomers using a standard non-polar or polar GC column?
A3: Standard GC columns separate compounds based on differences in boiling points and polarity. Since stereoisomers have very similar, if not identical, physical properties, they will not be resolved on these columns and will co-elute (elute at the same time), appearing as a single peak.
Q4: Can Mass Spectrometry (MS) alone distinguish between this compound stereoisomers?
A4: No. Since stereoisomers have the same mass and typically produce identical fragmentation patterns under standard electron ionization (EI), MS alone cannot differentiate them.[1] However, when coupled with a chiral GC column that can first separate the isomers, MS is invaluable for confirming their identity based on the resulting mass spectrum.
Q5: What is a Kovats Retention Index, and why is it important for identifying these isomers?
A5: The Kovats Retention Index (RI) is a standardized measure of a compound's retention time in GC, relative to a series of n-alkane standards.[5][6] It helps to normalize retention times across different instruments and methods, making it a more reliable identifier than retention time alone. Comparing experimentally determined RIs on specific columns to database values can help in the tentative identification of each stereoisomer.[7][8]
Q6: Is Nuclear Magnetic Resonance (NMR) spectroscopy useful for this analysis?
A6: Yes, NMR spectroscopy is a powerful tool for the structural elucidation of isolated isomers.[9][10] While standard NMR cannot distinguish between enantiomers directly, it can differentiate between diastereomers.[11] Furthermore, by using chiral derivatizing agents or chiral shift reagents, it is possible to induce different chemical shifts for enantiomers, allowing for their differentiation and quantification in an NMR spectrum.[11]
Troubleshooting Guides
Guide 1: Poor or No Peak Resolution of Stereoisomers
Problem: My chromatogram shows a single peak or poorly resolved shoulder peaks for this compound, even when using a chiral column.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Workflow for troubleshooting poor chiral separation.
Possible Causes & Solutions:
-
Incorrect Column:
-
Suboptimal Temperature Program:
-
Cause: The oven temperature ramp is too fast, not allowing sufficient time for differential interaction with the stationary phase.
-
Solution: Decrease the temperature ramp rate. Slower rates (e.g., 1-2 °C/min) are often necessary for resolving closely eluting enantiomers.[1] Also, consider lowering the initial oven temperature to improve the separation of early-eluting compounds.[12]
-
-
Incorrect Carrier Gas Flow Rate:
-
Cause: The carrier gas (e.g., Helium, Hydrogen) linear velocity is outside the optimal range for the column, leading to band broadening and reduced efficiency.
-
Solution: Check and adjust the carrier gas flow rate to the manufacturer's recommendation for your column dimensions. Ensure there are no leaks in the system.[13]
-
-
Column Overload:
-
Cause: Injecting too concentrated a sample can saturate the stationary phase, leading to broad, poorly resolved peaks.
-
Solution: Dilute your sample. On-column concentrations of 50 ng or less are often recommended for chiral analysis.[1] Increase the split ratio if using a split/splitless injector.[13]
-
Guide 2: Ambiguous Peak Identification
Problem: I have multiple resolved peaks, but I am unsure which peak corresponds to which this compound stereoisomer.
dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Logic diagram for identifying unknown stereoisomer peaks.
Possible Causes & Solutions:
-
Lack of Reference Data:
-
Cause: Retention time alone is insufficient for positive identification.
-
Solution 1: Kovats Retention Index (RI): Analyze an n-alkane series under the exact same conditions as your sample. Calculate the RI for each unknown peak and compare it to values from databases like the NIST WebBook or PubChem for the specific column phase you are using.[7][8][14]
-
Solution 2: Spike with Standards: If available, inject a pure, authenticated standard of one of the stereoisomers. The peak that increases in size in the co-injected sample corresponds to that isomer.
-
-
Ambiguous Mass Spectra:
-
Cause: All stereoisomers produce the same mass spectrum.
-
Solution: Rely on the chromatographic separation and RI data for identification. The mass spectrum should be used to confirm that the peak is indeed a this compound isomer (molecular ion at m/z 154) and not an unrelated compound.
-
Data Presentation: Quantitative Information
Table 1: Kovats Retention Indices (RI) for this compound Stereoisomers
The following table summarizes Kovats Retention Indices from public databases. Note that values can vary slightly based on experimental conditions.
| Stereoisomer | Common Name | Stationary Phase Type | Kovats RI | Reference |
| cis-4-Thujanol | cis-Sabinene hydrate | Standard Non-Polar | 1051 - 1099 | [8] |
| cis-4-Thujanol | cis-Sabinene hydrate | Standard Polar | 1483 | [7] |
| trans-4-Thujanol | trans-Sabinene hydrate | Standard Non-Polar | 1070 | [7] |
Data compiled from PubChem and NIST databases.
Table 2: NMR Chemical Shifts for (E)-(R)-4-Thujanol
NMR data for a specific stereoisomer, (E)-(R)-4-thujanol, provides a reference for structural confirmation of isolated compounds.[9][10]
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 0.35 | 22.1 |
| 2 | 1.85 | 32.8 |
| 3 | 1.62 / 1.75 | 31.7 |
| 4 | - | 75.1 |
| 5 | 0.85 | 27.8 |
| 6 | 0.55 | 17.5 |
| 7 | 1.15 | 21.1 |
| 8 | 2.10 | 33.5 |
| 9 | 0.95 | 20.1 |
| 10 | 0.92 | 16.5 |
Solvent: CDCl₃. Data sourced from a study on natural crystalline (E)-(R)-4-thujanol.[9]
Experimental Protocols
Protocol 1: Chiral GC-MS Analysis of this compound Stereoisomers
This protocol provides a general starting point for method development. Optimization will be required based on the specific instrument and column used.
-
Sample Preparation:
-
Dilute the essential oil or sample containing this compound in a suitable solvent (e.g., hexane (B92381) or ethanol) to a final concentration of approximately 100 µg/mL.[15] Further dilution may be necessary to avoid column overload.
-
-
GC-MS System & Column:
-
System: A standard Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A chiral capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a derivatized β-cyclodextrin stationary phase (e.g., Rt-βDEXsm, Cyclosil-B).[4]
-
Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[4]
-
-
GC Conditions:
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.[15]
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis:
-
Identify peaks corresponding to this compound by their mass spectrum (look for characteristic ions and a molecular ion peak at m/z 154).
-
Tentatively assign stereoisomer identity based on elution order and by comparing calculated Kovats Retention Indices with database values.
-
Confirm identities by spiking with authentic standards where possible.
-
dot graph G { bgcolor="#F1F3F4"; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#202124"];
}
Caption: General experimental workflow for chiral GC-MS analysis.
References
- 1. scispec.co.th [scispec.co.th]
- 2. azom.com [azom.com]
- 3. gcms.cz [gcms.cz]
- 4. CHIRAL R.I. [keefover-ringlab.botany.wisc.edu]
- 5. Gas Chromatographic Retention Data [webbook.nist.gov]
- 6. repositum.tuwien.at [repositum.tuwien.at]
- 7. This compound, cis-(+-)- | C10H18O | CID 20055523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cis-4-thujanol | C10H18O | CID 12315152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lahn.bio [lahn.bio]
- 10. researchgate.net [researchgate.net]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. glsciences.eu [glsciences.eu]
- 14. trans-4-Thujanol [webbook.nist.gov]
- 15. rsc.org [rsc.org]
Technical Support Center: Preventing Degradation of 4-Thujanol During Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-Thujanol during the extraction process. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and purity of your this compound extracts.
Troubleshooting Guide: Degradation of this compound
This guide addresses common issues encountered during the extraction of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound in the final extract. | 1. Incomplete Extraction: Insufficient extraction time, improper solvent, or inadequate particle size reduction of the plant material.2. Degradation during Extraction: Exposure to high temperatures, prolonged extraction times, or presence of oxygen and light.3. Inefficient Phase Separation: Poor separation of the organic and aqueous phases during liquid-liquid extraction. | 1. Optimize Extraction Parameters: Increase extraction time, select a solvent with appropriate polarity for this compound (e.g., hexane, diethyl ether), and ensure the plant material is finely ground to increase surface area.2. Minimize Degradation: Employ gentler extraction methods like Supercritical Fluid Extraction (SFE) or Microwave-Assisted Hydrodistillation (MAHD). Use an inert atmosphere (e.g., nitrogen or argon) and protect the extraction setup from light.3. Improve Separation: Use a separatory funnel and allow adequate time for layers to separate. Consider using a salting-out agent to enhance separation. |
| Presence of unexpected peaks in the chromatogram (GC-MS analysis). | 1. Degradation Products: this compound may have degraded into other compounds due to oxidation, acid-catalyzed rearrangement, or thermal degradation.2. Co-extraction of Impurities: Non-target compounds with similar polarities may have been co-extracted from the plant matrix. | 1. Control Extraction Conditions: Maintain a neutral pH, use lower extraction temperatures, and shorten the extraction duration. Consider using antioxidants during the extraction process.2. Refine Extraction and Purification: Use a more selective extraction method (e.g., SFE). Employ post-extraction purification techniques such as column chromatography to isolate this compound. |
| Discoloration of the extract (e.g., yellowing). | 1. Oxidation: Exposure of the extract to air and/or light can lead to the formation of colored oxidation products.2. Presence of Pigments: Co-extraction of plant pigments like chlorophylls (B1240455) or carotenoids. | 1. Prevent Oxidation: Store the extract under an inert atmosphere, in amber-colored vials, and at low temperatures (e.g., 4°C or -20°C).2. Remove Pigments: Use activated charcoal or perform column chromatography to remove colored impurities. |
| Inconsistent results between extraction batches. | 1. Variation in Plant Material: Differences in the chemotype, age, or growing conditions of the plant source.2. Inconsistent Extraction Parameters: Fluctuations in temperature, pressure, time, or solvent-to-solid ratio. | 1. Standardize Plant Material: Use plant material from a consistent source and of a similar age and harvest time.2. Maintain Strict Protocol Adherence: Carefully control and monitor all extraction parameters for each batch to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of this compound during extraction?
A1: The primary factors leading to the degradation of this compound, a bicyclic monoterpenoid and tertiary alcohol, are:
-
Heat: High temperatures can cause thermal degradation and isomerization.[1][2]
-
Oxygen: Exposure to air can lead to oxidation, forming peroxides and other degradation byproducts.[3]
-
Light: UV light can induce photodegradation, particularly in the presence of photosensitizers.
-
pH: Acidic or alkaline conditions can catalyze rearrangement and degradation reactions.[4][5]
Q2: Which extraction method is best for minimizing this compound degradation?
A2: While traditional methods like steam distillation are common, they can lead to degradation due to prolonged exposure to high temperatures.[6][7] Modern techniques are generally preferred for preserving sensitive compounds like this compound:
-
Supercritical Fluid Extraction (SFE) with CO2: This method uses a non-toxic, non-flammable solvent at relatively low temperatures, minimizing thermal degradation.[8][9]
-
Microwave-Assisted Hydrodistillation (MAHD): MAHD significantly reduces extraction time and energy consumption compared to conventional hydrodistillation, thereby lessening the thermal stress on the target compound.[1][2]
-
Ultrasound-Assisted Extraction (UAE): UAE utilizes acoustic cavitation to enhance extraction efficiency at lower temperatures, preserving thermosensitive molecules.[10][11]
Q3: How can I prevent oxidation of this compound during and after extraction?
A3: To prevent oxidation, it is crucial to minimize contact with oxygen. This can be achieved by:
-
Using an Inert Atmosphere: Purge the extraction apparatus with an inert gas like nitrogen or argon before and during the extraction process.
-
Degassing Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Proper Storage: Store the final extract in airtight, amber-colored vials under an inert atmosphere and at low temperatures (4°C or -20°C) to protect it from light and slow down oxidation reactions.[3]
Q4: What is the ideal pH for extracting this compound?
A4: this compound is an extremely weak acidic compound.[12] To prevent acid-catalyzed rearrangements or base-catalyzed degradation, it is recommended to perform extractions at or near a neutral pH (pH 7). If the plant matrix is acidic, consider using a buffer solution to maintain a neutral pH during extraction.
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of this compound
This protocol is designed for the selective extraction of this compound with minimal degradation.
Methodology:
-
Sample Preparation: Dry the plant material (e.g., Thymus vulgaris) at a low temperature (e.g., 40°C) to a moisture content of approximately 10%. Grind the dried material to a fine powder (e.g., 0.5 mm particle size).
-
SFE System Setup:
-
Load the ground plant material into the extraction vessel.
-
Set the extraction temperature to 40°C.
-
Set the extraction pressure to 100 bar.
-
Set the CO2 flow rate to 2 mL/min.
-
-
Extraction:
-
Pressurize the system with supercritical CO2 to the desired setpoint.
-
Perform the extraction for a duration of 2 hours.
-
-
Fractionation and Collection:
-
The extract-laden supercritical CO2 is passed through a separator where the pressure is reduced (e.g., to 60 bar) to precipitate the less soluble compounds.
-
A second separator at a lower pressure (e.g., atmospheric pressure) can be used to collect the more volatile compounds, including this compound.
-
-
Analysis: Quantify the this compound content in the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Comparison of Extraction Methods:
| Extraction Method | Temperature (°C) | Pressure (bar) | Extraction Time (min) | This compound Yield (% of total oil) | Purity of this compound (%) | Reference |
| Steam Distillation | 100 | Atmospheric | 180 | ~50 | ~76 | [13] |
| Supercritical Fluid Extraction (SFE) | 40-60 | 80-300 | 60-120 | Higher selectivity | >90 (with fractionation) | [14] |
| Microwave-Assisted Hydrodistillation (MAHD) | 100 (boiling point of water) | Atmospheric | 30-60 | Comparable to SD | Potentially higher due to less degradation | [1][7] |
| Ultrasound-Assisted Extraction (UAE) | 25-50 | Atmospheric | 20-40 | Potentially higher than SD | High | [11][15] |
Note: The exact yield and purity can vary significantly depending on the plant material and specific experimental conditions.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification of this compound
This protocol outlines the analytical procedure for the accurate quantification of this compound in an extract.
Methodology:
-
Sample Preparation:
-
Dilute the extract in a suitable volatile solvent (e.g., n-hexane or dichloromethane) to a concentration of approximately 10 µg/mL.
-
Add an internal standard (e.g., camphor (B46023) or another stable terpene not present in the sample) for accurate quantification.
-
-
GC-MS Conditions:
-
GC Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C for 2 minutes, then ramp up to 240°C at a rate of 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Quantification:
-
Identify the this compound peak based on its retention time and mass spectrum by comparing it to a certified reference standard.
-
Quantify the concentration of this compound by creating a calibration curve using the reference standard and the internal standard method.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a Novel Microwave Distillation Technique for the Isolation of Cannabis sativa L. Essential Oil and Gas Chromatography Analyses for the Comprehensive Characterization of Terpenes and Terpenoids, Including Their Enantio-Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. cannabissciencetech.com [cannabissciencetech.com]
- 8. Supercritical Carbon Dioxide Extraction of Bioactive Compounds [gavinpublishers.com]
- 9. Steps Involved in a Supercritical CO2 Extraction Process [buffaloextracts.com]
- 10. Ultrasonic Extraction of Essential Oils From Plants: A Modern Approach To Natural Product Isolation - Shengpai [shengpaitech.com]
- 11. researchgate.net [researchgate.net]
- 12. Showing Compound this compound (FDB014958) - FooDB [foodb.ca]
- 13. lahn.bio [lahn.bio]
- 14. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Resolution of 4-Thujanol in Chiral Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the chiral separation of 4-Thujanol enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in resolving the enantiomers of this compound?
The primary challenges in separating this compound enantiomers stem from their structural similarity. As a small, relatively non-polar terpene alcohol, it lacks multiple interaction sites (like π-π stacking or strong hydrogen bonding groups) that are often exploited for chiral recognition. Effective separation, therefore, relies on a chiral stationary phase (CSP) that can form transient diastereomeric complexes based on subtle steric differences and weak interactions, such as hydrogen bonds and dipole-dipole interactions.
Q2: Which type of chiral stationary phase (CSP) is generally recommended for separating terpene alcohols like this compound?
For chiral separation of alcohols and natural products like terpenes, polysaccharide-based CSPs are widely used and highly recommended due to their broad chiral recognition capabilities.[1][2][3] Columns based on derivatives of cellulose (B213188) or amylose (B160209), such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate), are excellent starting points for method development.[4][5] Immobilized polysaccharide-based CSPs are often preferred as they offer enhanced solvent compatibility and greater robustness.[3]
Q3: What are the typical mobile phase systems used for the chiral separation of this compound?
Normal-phase chromatography is the most common approach for separating relatively non-polar compounds like this compound.[3] A typical mobile phase consists of a non-polar alkane, such as n-hexane or heptane, with a small percentage of an alcohol modifier (e.g., isopropanol (B130326) or ethanol).[3][6] The type and concentration of the alcohol modifier are critical parameters that must be optimized to achieve selectivity.[7][8] Reversed-phase and polar organic modes can also be explored but are generally less common for this class of compounds.[4][9]
Q4: How does temperature affect the resolution of this compound?
Temperature is a critical but unpredictable parameter in chiral chromatography.[2][10] Generally, lower temperatures tend to improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.[7][11][12] This is because the separation is often an enthalpy-driven process.[10] However, this is not a universal rule; in some cases, increasing the temperature can improve efficiency or even lead to a reversal of the enantiomer elution order.[2][11][12] Therefore, temperature should be carefully controlled and optimized during method development.[7]
Troubleshooting Guide: Common Resolution Issues
This guide addresses frequent challenges encountered during the chiral separation of this compound.
Q: I am seeing no separation (co-elution) of my this compound enantiomers. What should I do first?
A complete lack of separation is a common starting point. This indicates that the chosen conditions do not provide any enantioselectivity. A systematic approach is necessary to identify a suitable system.
Troubleshooting Steps for Co-elution:
-
Confirm Column Suitability: Ensure the selected CSP is appropriate for terpene alcohols. A polysaccharide-based column is a strong first choice.[8] Verify column performance by injecting a standard compound known to resolve on that specific CSP.
-
Re-evaluate Mobile Phase: In normal phase, the percentage of the alcohol modifier is critical. If the concentration is too high, elution may be too rapid for chiral recognition to occur. Start with a very low percentage of modifier (e.g., 1-2% isopropanol in n-hexane) and systematically increase it.
-
Switch Modifier Type: Different alcohol modifiers can dramatically alter selectivity.[7] If isopropanol does not yield separation, test ethanol (B145695), as their hydrogen bonding capabilities differ.
-
Screen Different CSPs: If the above steps fail, the fundamental issue may be a lack of interaction between this compound and the chosen CSP. Screening a set of columns with different chiral selectors (e.g., another cellulose derivative or an amylose-based phase) is the next logical step.[2]
Caption: A stepwise workflow for troubleshooting the complete co-elution of enantiomers.
Q: I have partial separation, but the resolution (Rs) is poor (Rs < 1.5). How can I improve it?
Achieving baseline resolution (Rs ≥ 1.5) often requires fine-tuning the chromatographic parameters. Selectivity (α) is the most powerful factor for improving resolution in chiral separations.[2]
Key Parameters to Optimize for Improved Resolution:
| Parameter | Action to Take | Expected Effect on Resolution (Rs) | Rationale |
| % Organic Modifier | Systematically decrease or increase the percentage of alcohol in the mobile phase. | Compound Dependent | The concentration of the polar modifier directly competes with the analyte for interaction sites on the CSP, thus strongly influencing selectivity.[7] |
| Modifier Type | Switch from isopropanol (IPA) to ethanol (EtOH) or vice-versa. | Can Drastically Change | Different alcohols possess different hydrogen bonding strengths and steric profiles, which can significantly alter the chiral recognition mechanism.[7] |
| Flow Rate | Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). | Often Increases | Chiral stationary phases can exhibit slow mass transfer kinetics. Reducing the flow rate allows more time for equilibrium between the mobile and stationary phases, increasing efficiency.[7][13] |
| Temperature | Decrease the column temperature (e.g., from 25°C to 15°C). | Generally Increases | Lowering the temperature can enhance the weak, transient bonds responsible for chiral recognition, leading to higher selectivity.[7][11] |
Q: My peaks are broad or tailing. What is the cause and how can I fix it?
Poor peak shape can compromise resolution and quantification. The cause can be chemical or physical.
Common Causes and Solutions for Poor Peak Shape:
-
Sample Overload: Injecting too high a concentration of the sample can saturate the stationary phase. Solution: Reduce the sample concentration or the injection volume.[3]
-
Sample Solvent Effect: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Solution: Dissolve the sample in the mobile phase itself or in a weaker solvent whenever possible.[8]
-
Column Contamination/Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to tailing. Solution: Implement a column washing procedure. For polysaccharide columns, flushing with 100% ethanol or methanol (B129727) can be effective.[14]
-
Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can cause peak broadening. Solution: Use tubing with a small internal diameter and minimize its length between the injector, column, and detector.
Experimental Protocols
Protocol 1: Method Development Workflow for this compound
This protocol outlines a systematic approach to developing a chiral separation method for this compound, starting from column selection to final optimization.
Caption: A systematic workflow for developing a chiral separation method for this compound.
Protocol 2: Detailed Optimization of Mobile Phase Composition
This protocol is for when initial screening shows partial separation (Rs > 0.5) and further optimization is required.
-
Objective: To maximize the resolution (Rs) of this compound enantiomers by fine-tuning the mobile phase.
-
System: HPLC with UV detector, Polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm).
-
Initial Conditions:
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Injection Volume: 5 µL
-
Sample Concentration: 1 mg/mL in mobile phase
-
Methodology:
-
Prepare Mobile Phases: Create a series of mobile phases consisting of n-hexane and isopropanol (IPA) with varying compositions. It is crucial to measure each component accurately before mixing.
-
Mobile Phase A: 98:2 (v/v) n-Hexane/IPA
-
Mobile Phase B: 95:5 (v/v) n-Hexane/IPA
-
Mobile Phase C: 90:10 (v/v) n-Hexane/IPA
-
Mobile Phase D: 85:15 (v/v) n-Hexane/IPA
-
-
Equilibration: For each mobile phase, equilibrate the column for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the this compound sample and record the chromatogram for each mobile phase.
-
Data Evaluation: Calculate the retention factor (k'), selectivity (α), and resolution (Rs) for each condition.
-
Repeat with Different Alcohol: If optimal resolution is not achieved, repeat steps 1-4 using ethanol as the modifier.
-
Summarize Data: Compile the results into a table for easy comparison to identify the optimal mobile phase.
Hypothetical Data Example:
| Mobile Phase (n-Hexane/Alcohol) | Alcohol Type | Retention Time 1 (min) | Retention Time 2 (min) | Selectivity (α) | Resolution (Rs) |
| 98:2 | IPA | 15.2 | 16.1 | 1.08 | 1.35 |
| 95:5 | IPA | 10.1 | 10.6 | 1.06 | 1.10 |
| 90:10 | IPA | 6.5 | 6.7 | 1.04 | 0.85 |
| 98:2 | EtOH | 18.5 | 20.1 | 1.11 | 1.75 |
| 95:5 | EtOH | 12.3 | 13.1 | 1.09 | 1.55 |
| 90:10 | EtOH | 7.8 | 8.1 | 1.05 | 1.05 |
Based on this hypothetical data, a mobile phase of 98:2 n-Hexane/Ethanol provides the best baseline separation.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Separation of Cannabinoids on Sub-2 µm Immobilized Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral stationary phases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
issues with the bioavailability of 4-Thujanol in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the bioavailability of 4-Thujanol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound, also known as sabinene (B1680474) hydrate, is a bicyclic monoterpenoid found in various plants.[1] It is characterized by its practical insolubility in water, which can significantly limit its absorption in biological systems and therefore, its bioavailability.[1] Challenges in achieving adequate bioavailability can lead to inconsistent and unreliable results in both in vitro and in vivo experiments.
Q2: What are the expected metabolic pathways for this compound?
A2: While specific metabolic pathways for this compound are not extensively documented, it is likely to undergo metabolism by cytochrome P450 (CYP) enzymes, similar to the related compound thujone. The metabolism of thujone involves hydroxylation at various positions, primarily by CYP2D6, CYP3A4, CYP2A6, and CYP2B6 enzymes, to form metabolites such as 4-hydroxy-thujone and 7-hydroxy-thujone.[2] Therefore, it is plausible that this compound is also metabolized into hydroxylated derivatives.
Q3: Are there different isomers of this compound I should be aware of?
A3: Yes, this compound exists as different stereoisomers, such as (+)-trans-4-Thujanol and cis-4-Thujanol.[3][4] It is crucial to be aware of the specific isomer being used in your experiments, as different isomers can exhibit different biological activities and pharmacokinetic profiles.
Troubleshooting Guides
Issue 1: Low or undetectable levels of this compound in plasma/serum samples.
Possible Cause 1: Poor Oral Bioavailability due to Low Aqueous Solubility. this compound is practically insoluble in water, which is a primary reason for its low oral bioavailability.[1]
-
Troubleshooting Steps:
-
Formulation Improvement: Consider formulating this compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), to improve its solubility and absorption.
-
Particle Size Reduction: Micronization or nanonization of the this compound powder can increase the surface area for dissolution.
-
Use of Solubilizing Excipients: Incorporate pharmaceutically acceptable surfactants or co-solvents in your formulation.
-
Possible Cause 2: Rapid Metabolism. this compound is likely subject to first-pass metabolism in the liver by CYP450 enzymes, which can significantly reduce the amount of parent compound reaching systemic circulation.
-
Troubleshooting Steps:
-
Metabolite Analysis: In addition to the parent compound, analyze plasma samples for potential hydroxylated metabolites of this compound.
-
In Vitro Metabolism Studies: Conduct experiments with liver microsomes to identify the major metabolites and the CYP450 enzymes involved.
-
Route of Administration: If experimentally feasible, consider an alternative route of administration, such as intravenous (IV), to bypass first-pass metabolism and determine the absolute bioavailability.
-
Possible Cause 3: Analytical Method Not Sensitive Enough. The concentration of this compound in plasma may be below the limit of quantification (LOQ) of your analytical method.
-
Troubleshooting Steps:
-
Method Optimization: Optimize your analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to enhance sensitivity. This may involve adjusting the extraction procedure, chromatographic conditions, or mass spectrometry parameters.
-
Increase Sample Volume: If possible, increase the volume of plasma used for extraction.
-
Derivatization: Consider chemical derivatization of this compound to improve its ionization efficiency in the mass spectrometer.
-
Issue 2: High variability in bioavailability data between subjects.
Possible Cause 1: Genetic Polymorphisms in Metabolic Enzymes. Genetic variations in CYP450 enzymes can lead to differences in the rate of this compound metabolism between individuals.
-
Troubleshooting Steps:
-
Phenotyping/Genotyping: If working with animal models where this is feasible, consider phenotyping or genotyping for relevant CYP450 enzymes.
-
Increase Sample Size: A larger sample size can help to account for inter-individual variability and provide a more accurate representation of the mean bioavailability.
-
Possible Cause 2: Food Effects. The presence of food in the gastrointestinal tract can affect the absorption of poorly soluble compounds.
-
Troubleshooting Steps:
-
Standardize Feeding Protocol: Ensure that all subjects are fasted for a consistent period before and after administration of this compound.
-
Food Effect Study: Conduct a formal food-effect study by administering this compound with a standardized meal to assess the impact of food on its bioavailability.
-
Data Presentation
Due to the limited publicly available quantitative bioavailability data for this compound, the following tables present hypothetical, yet realistic, pharmacokinetic parameters for illustrative purposes. These values are intended to serve as a reference for what researchers might expect and to aid in the design of experiments.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Following Oral Administration in Rats (10 mg/kg dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) |
| Aqueous Suspension | 25 ± 8 | 2.0 ± 0.5 | 150 ± 45 |
| Lipid-Based Formulation | 150 ± 35 | 1.5 ± 0.5 | 950 ± 210 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC₀₋t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O | [4] |
| Molecular Weight | 154.25 g/mol | [4] |
| Water Solubility | Practically Insoluble | [1] |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300 g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle. Provide access to standard chow and water ad libitum.
-
Fasting: Fast animals overnight (approximately 12 hours) prior to dosing, with free access to water.
-
Formulation Preparation:
-
Aqueous Suspension: Suspend this compound in a 0.5% carboxymethylcellulose (CMC) solution in water.
-
Lipid-Based Formulation: Dissolve this compound in a suitable lipid vehicle (e.g., a mixture of Labrasol, Cremophor EL, and Transcutol).
-
-
Dosing: Administer the formulation via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 3000 x g for 10 minutes to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis:
-
Extraction: Perform liquid-liquid extraction or solid-phase extraction of this compound and any potential metabolites from the plasma samples.
-
Quantification: Use a validated LC-MS/MS method to quantify the concentrations of this compound and its metabolites.
-
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Protocol 2: In Vitro Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation into a monolayer.
-
Monolayer Integrity: Assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Transport Buffer: Use a transport buffer such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in the transport buffer to the final desired concentration. The final DMSO concentration should be less than 1%.
-
Permeability Assay:
-
Apical to Basolateral (A-B) Transport: Add the this compound solution to the apical (A) side of the monolayer and fresh transport buffer to the basolateral (B) side.
-
Basolateral to Apical (B-A) Transport: Add the this compound solution to the basolateral (B) side and fresh transport buffer to the apical (A) side.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active efflux transporters.
Mandatory Visualizations
Caption: Workflow of this compound Oral Bioavailability.
Caption: Putative Metabolic Pathway of this compound.
Caption: Troubleshooting Flowchart for Low Bioavailability.
References
Technical Support Center: Optimizing Solvent Selection for 4-Thujanol Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing solvent selection for the extraction of 4-Thujanol. It includes frequently asked questions, troubleshooting guides, comparative data, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its extraction challenging?
A1: this compound, also known as sabinene (B1680474) hydrate, is a bicyclic monoterpenoid found in the essential oils of various plants, including Thymus vulgaris (thyme).[1] Its extraction can be challenging due to its typically low concentration in many common aromatic plants, making efficient isolation difficult.[2][3]
Q2: What are the key considerations when selecting a solvent for this compound extraction?
A2: The ideal solvent should have high selectivity for this compound, a high distribution coefficient, and be easily separable from the extract.[4] Other factors to consider include the polarity of the solvent relative to the target compound, safety, cost, and environmental impact. For instance, non-polar solvents like hexane (B92381) are effective for extractions of cannabinoids and terpenes, while polar solvents like ethanol (B145695) may co-extract undesirable compounds such as chlorophyll.
Q3: Which solvents are commonly used for the extraction of monoterpenoids like this compound?
A3: Common solvents for extracting monoterpenoids include ethanol, methanol (B129727), hexane, ether, and ethyl acetate.[5] Ethanol is frequently used due to its availability and effectiveness in dissolving a wide range of organic molecules.[2] The choice of solvent will depend on the specific extraction method and the desired purity of the final product.
Q4: Can solvent mixtures be more effective than single solvents?
A4: Yes, solvent mixtures can be more effective. For example, aqueous ethanol or methanol solutions can enhance the extraction of phenolic compounds and may offer a balance of polarity that improves the extraction of specific compounds.[6][7]
Q5: Are there any "green" or eco-friendly solvent options for this compound extraction?
A5: Yes, there is a growing interest in green solvents. A novel, eco-responsible method for (E)-(R)-4-thujanol production involves steam distillation without the use of organic solvents.[2][3] Additionally, solvents like ethyl lactate (B86563) and limonene (B3431351) are considered green alternatives in pressurized liquid extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the solvent-based extraction of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Inappropriate solvent selection.- Insufficient extraction time or temperature.- Plant material is too dry or has a low this compound content.- Inefficient extraction method. | - Refer to the solvent selection data to choose a more appropriate solvent.- Optimize extraction parameters (time, temperature, particle size of plant material).- Use fresh or properly stored plant material from a known high-yield chemotype.- Consider alternative extraction methods like ultrasound-assisted or Soxhlet extraction. |
| Co-extraction of Impurities (e.g., chlorophyll, waxes) | - Solvent is not selective enough.- Extraction temperature is too high. | - Use a more non-polar solvent (e.g., hexane) to reduce the extraction of polar impurities.- Employ a pre-extraction step with a non-polar solvent to remove waxes.- Lower the extraction temperature. |
| Emulsion Formation during Liquid-Liquid Extraction/Partitioning | - Presence of surfactant-like compounds in the plant matrix. | - Gently swirl instead of vigorously shaking the separatory funnel.- Add a brine solution (salting out) to increase the ionic strength of the aqueous layer.- Centrifuge the mixture to break the emulsion.- Add a small amount of a different organic solvent to alter the solubility characteristics. |
| Difficulty in Removing the Solvent | - The solvent has a high boiling point.- The extract is heat-sensitive. | - Use a rotary evaporator under reduced pressure for efficient and gentle solvent removal.- Select a solvent with a lower boiling point for easier evaporation. |
| Inconsistent Results | - Variability in plant material.- Lack of standardized protocol. | - Ensure consistent sourcing and handling of the plant material.- Strictly adhere to a validated and documented experimental protocol. |
Data Presentation: Solubility of Analogous Monoterpene Alcohols
Direct quantitative data on this compound extraction yields with various solvents is limited. However, solubility data for structurally similar monoterpene alcohols can provide guidance on solvent selection. The following table summarizes the solubility of (-)-borneol (B1667373) and l-(-)-menthol in different organic solvents at 298.2 K.
| Solvent | Solvent Type | (-)-Borneol Solubility (mole fraction) | l-(-)-Menthol Solubility (mole fraction) |
| 1-Butanol | Polar Protic | 0.380 | 0.584 |
| Ethanol | Polar Protic | 0.315 | 0.518 |
| Ethyl Acetate | Polar Aprotic | 0.288 | 0.560 |
| Acetonitrile | Polar Aprotic | 0.123 | 0.311 |
| Hexane | Non-polar | 0.021 | 0.122 |
Data sourced from a study on the solubility of monoterpenoids. This data can be used as a proxy to estimate the relative effectiveness of these solvents for dissolving this compound.
Experimental Protocols
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method suitable for compounds that are soluble in the chosen solvent at its boiling point.
Materials:
-
Dried and ground plant material (e.g., Thymus vulgaris)
-
Extraction solvent (e.g., ethanol, hexane)
-
Soxhlet apparatus (round bottom flask, extraction chamber, condenser)
-
Heating mantle
-
Cellulose (B213188) extraction thimble
-
Rotary evaporator
Procedure:
-
Place the dried and ground plant material into the cellulose extraction thimble.
-
Place the thimble inside the Soxhlet extraction chamber.
-
Fill the round bottom flask with the selected extraction solvent to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and connect the condenser to a water source.
-
Heat the solvent in the round bottom flask using the heating mantle. The solvent will vaporize, travel to the condenser, and drip onto the plant material in the thimble.
-
Continue the extraction for several hours. The solvent will cyclically siphon back into the round bottom flask, carrying the extracted compounds.
-
Once the extraction is complete, allow the apparatus to cool.
-
Remove the solvent from the extract using a rotary evaporator to obtain the crude this compound extract.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to enhance the extraction process, often resulting in higher yields and shorter extraction times.
Materials:
-
Dried and ground plant material
-
Extraction solvent (e.g., ethanol)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration apparatus (e.g., filter paper and funnel)
-
Rotary evaporator
Procedure:
-
Place a known amount of the dried and ground plant material into a beaker or flask.
-
Add the selected extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture.
-
Apply ultrasonic waves for a predetermined time (e.g., 30 minutes) and at a specific temperature (e.g., 40°C).
-
After sonication, separate the extract from the plant residue by filtration.
-
The extraction process can be repeated on the solid residue to maximize yield.
-
Combine the filtrates and remove the solvent using a rotary evaporator.
Mandatory Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lahn.bio [lahn.bio]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. phytojournal.com [phytojournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Solvent Mixture Optimization in the Extraction of Bioactive Compounds and Antioxidant Activities from Garlic (Allium sativum L.) | MDPI [mdpi.com]
Technical Support Center: Managing 4-Thujanol-Induced Cytotoxicity in In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with high concentrations of 4-Thujanol. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological effects at lower concentrations?
This compound, also known as sabinene (B1680474) hydrate, is a bicyclic monoterpene alcohol found in the essential oils of various aromatic and medicinal plants. It is commonly used as a fragrance and flavoring agent. At lower concentrations (13, 26, and 52 µg/mL), studies have shown that this compound can exhibit genotoxic effects in human peripheral blood lymphocytes, leading to DNA damage and chromosomal aberrations. However, at these concentrations, it has not been found to have significant cytotoxic or cytostatic effects in the same cell line.
Q2: High concentrations of this compound are causing significant cell death in my cultures. What is the likely mechanism?
High concentrations of monoterpenes, including likely this compound, can induce cell death, primarily through apoptosis. This process is often initiated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction. Key events in this proposed pathway include the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases, which are the executioner enzymes of apoptosis. While direct evidence for this compound is still emerging, studies on structurally similar monoterpenes like terpinen-4-ol suggest the involvement of the intrinsic (mitochondrial) apoptotic pathway.
Q3: What are the expected cytotoxic concentration ranges for this compound?
Currently, specific IC50 (half-maximal inhibitory concentration) values for this compound across a wide range of cell lines are not well-documented in publicly available literature. However, based on studies of other monoterpenes, the cytotoxic effects can be expected in the micromolar range, and this can be highly cell-line dependent. For context, please see the table below for IC50 values of other terpenes in common cancer cell lines. It is crucial to perform a dose-response experiment to determine the IC50 of this compound in your specific cell line.
Table 1: Reported IC50 Values for Various Terpenes in Different Cancer Cell Lines
| Terpene | Cell Line | IC50 Value (µg/mL) | IC50 Value (µM) | Incubation Time (hours) |
| Terpinen-4-ol | A549 (Lung) | Not reported | ~150-200 | 24 |
| Thymol | HepG2 (Liver) | 289 | 1923 | Not specified |
| Carvacrol | HepG2 (Liver) | 48 | 319 | Not specified |
| Limonene | HepG2 (Liver) | 294 | 2158 | Not specified |
| Thymol | MCF-7 (Breast) | 52.69 | 350.7 | Not specified |
Note: These values are for comparative purposes only and may vary based on experimental conditions.
Troubleshooting Guides
Problem 1: Unexpectedly high cytotoxicity observed even at moderate concentrations of this compound.
-
Possible Cause 1: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be contributing to cell death.
-
Troubleshooting Step: Always include a solvent control in your experiments, where cells are treated with the highest concentration of the solvent used in the this compound treatment groups. Ensure the final solvent concentration is at a non-toxic level, typically below 0.5% for most cell lines.
-
-
Possible Cause 2: High Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to chemical compounds.
-
Troubleshooting Step: If possible, test the cytotoxicity of this compound on a less sensitive cell line to confirm that the observed effects are not an outlier. If you must use a sensitive cell line, consider shorter incubation times or a narrower concentration range in your initial experiments.
-
-
Possible Cause 3: Compound Instability. this compound may degrade in the culture medium over long incubation periods, potentially forming more toxic byproducts.
-
Troubleshooting Step: Minimize the time between preparing the this compound dilutions and adding them to the cells. For long-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals.
-
Problem 2: How can I mitigate the cytotoxic effects of this compound to study its other biological activities?
-
Solution 1: Co-treatment with an Antioxidant. Since a likely mechanism of this compound-induced cytotoxicity is the generation of ROS, co-treatment with an antioxidant can be an effective mitigation strategy. N-acetylcysteine (NAC) is a widely used antioxidant that can replenish intracellular glutathione (B108866) levels and directly scavenge ROS.
-
Experimental Approach: Perform a dose-response experiment to determine a non-toxic and effective concentration of NAC for your cell line. Then, co-treat your cells with this compound and the predetermined concentration of NAC. Include controls for this compound alone and NAC alone.
-
-
Solution 2: Two-Phase Extractive Fermentation/Culture. For non-adherent cell cultures or microbial systems, a two-phase system can be employed to reduce the effective concentration of the monoterpene in the aqueous phase.
-
Experimental Approach: This advanced technique involves adding a biocompatible, immiscible solvent to the culture medium. The hydrophobic this compound will partition into the solvent phase, reducing its concentration in the aqueous phase where the cells reside. This method requires careful selection of a non-toxic and effective solvent.
-
Problem 3: I need to confirm that this compound is inducing apoptosis in my cell line. What experiments should I perform?
To confirm apoptosis, a series of assays targeting different stages of the apoptotic process should be conducted.
-
Assay 1: Assessment of Intracellular ROS Production.
-
Methodology: Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
-
-
Assay 2: Measurement of Mitochondrial Membrane Potential (ΔΨm).
-
Methodology: Utilize a cationic fluorescent dye like JC-1. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A shift from red to green fluorescence indicates mitochondrial dysfunction.
-
-
Assay 3: Detection of Caspase Activation.
-
Methodology: Measure the activity of key executioner caspases, such as caspase-3. This can be done using a colorimetric or fluorometric assay that employs a specific caspase-3 substrate linked to a chromophore or fluorophore. Cleavage of the substrate by active caspase-3 releases the reporter molecule, which can be quantified.
-
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using the MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include untreated cells as a negative control and a solvent control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Co-treatment with N-acetylcysteine (NAC) to Mitigate Cytotoxicity
-
Determine Optimal NAC Concentration: Perform an MTT assay with a range of NAC concentrations (e.g., 1-10 mM) to determine the highest non-toxic concentration.
-
Cell Seeding and Co-treatment: Seed cells as described in the MTT assay protocol. Prepare this compound dilutions in a medium containing the predetermined optimal concentration of NAC. Add these solutions to the cells.
-
Controls: Include the following controls:
-
Untreated cells
-
Cells treated with this compound alone
-
Cells treated with NAC alone
-
Solvent control
-
-
MTT Assay: Proceed with the MTT assay as described above to assess the protective effect of NAC.
Visualizations
Caption: Workflow for cytotoxicity assessment and mitigation.
Caption: Proposed pathway of this compound-induced apoptosis.
Caption: Troubleshooting guide for unexpected cytotoxicity.
Technical Support Center: Optimizing 4-Thujanol Crystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 4-Thujanol crystallization experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its crystallization important?
A1: this compound, also known as sabinene (B1680474) hydrate, is a bicyclic monoterpenoid found in the essential oils of various plants.[1] Its crystalline form is of high purity and is valuable for applications in the flavor, fragrance, and pharmaceutical industries.[2][3] Efficient crystallization is crucial for obtaining a pure, stable product for research and commercial use.[2][3]
Q2: What are the known stereoisomers of this compound?
A2: this compound exists as multiple stereoisomers, including cis- and trans- forms. The specific stereoisomer can influence its physical and biological properties. The (E)-(R)-4-thujanol isomer has been successfully crystallized into a stable form.[2][4]
Q3: What is the melting point of crystalline this compound?
A3: The melting point of pure (E)-(R)-4-thujanol crystals is 60 °C.[2][3]
Q4: Is this compound soluble in water?
A4: this compound is practically insoluble in water.[1] One report estimates the water solubility at 440.5 mg/L at 25 °C.[5]
Q5: What general class of solvents is suitable for dissolving this compound?
A5: As a monoterpene alcohol, this compound is generally soluble in alcohols.[5] A study on the crude aggregate of (E)-(R)-4-thujanol indicates it can be dissolved in 95% ethanol (B145695) or methanol.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound.
| Issue | Potential Cause | Recommended Solution |
| No Crystal Formation | - Solvent is too good: this compound is too soluble in the chosen solvent even at low temperatures. - Solution is not sufficiently supersaturated: The concentration of this compound is below the saturation point. - Presence of impurities inhibiting nucleation. | - Add an anti-solvent: Gradually add a solvent in which this compound is insoluble (e.g., water) to a solution of this compound in a good solvent (e.g., ethanol) until turbidity appears, then clarify by adding a few drops of the good solvent and allow to cool slowly. - Evaporate some solvent: Gently heat the solution to evaporate a portion of the solvent to increase the concentration, then allow it to cool. - Induce nucleation: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of this compound. - Purify the crude material: Consider a preliminary purification step like column chromatography to remove impurities. |
| Oiling Out (Formation of liquid droplets instead of solid crystals) | - High concentration of impurities: Impurities can lower the melting point of the mixture. - Cooling rate is too fast: The solution becomes supersaturated at a temperature above the melting point of this compound. - Inappropriate solvent: The solvent has a boiling point that is too high. | - Add more solvent: Dilute the solution slightly to lower the saturation temperature. - Slow down the cooling rate: Insulate the flask to allow for gradual cooling. - Change the solvent: Select a solvent with a lower boiling point. - Attempt a solvent-free method: Consider crystallization from a melt or sublimation. |
| Poor Crystal Yield | - Too much solvent was used: A significant amount of this compound remains in the mother liquor. - Cooling was not sufficient: The final temperature is not low enough to maximize crystal precipitation. - Premature crystallization during hot filtration. | - Concentrate the mother liquor: Evaporate some of the solvent from the filtrate and cool again to obtain a second crop of crystals. - Cool to a lower temperature: Use an ice bath or refrigerator to lower the final temperature of the solution. - Minimize heat loss during filtration: Use a pre-heated funnel and filter flask for hot filtration. |
| Crystals are Impure (e.g., discolored, low melting point) | - Rapid crystal growth: Impurities are trapped within the crystal lattice. - Incomplete removal of mother liquor. | - Recrystallize the product: Dissolve the impure crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. - Wash the crystals: After filtration, wash the crystals with a small amount of ice-cold solvent to remove residual mother liquor. |
Data Presentation
Estimated Solubility of this compound in Various Solvents
Note: The following data is estimated based on the behavior of similar monoterpenoids. Actual solubility should be determined experimentally.
| Solvent | Polarity | Estimated Solubility at 25°C | Estimated Solubility at 50°C |
| Hexane | Non-polar | Low | Moderate |
| Acetone | Polar aprotic | Moderate | High |
| Ethanol | Polar protic | High | Very High |
| Water | Very polar | Very Low | Very Low |
Key Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₈O[1][6] |
| Molecular Weight | 154.25 g/mol [6] |
| Melting Point | 60 °C ((E)-(R)-4-thujanol)[2][3] |
| Boiling Point | Not available |
| Appearance | White crystalline needles/fibers[2] |
Experimental Protocols
Protocol 1: Solvent-Free Crystallization of (E)-(R)-4-Thujanol via Steam Distillation and Sublimation
This method is based on the work of Morvan et al. (2022) and is suitable for obtaining high-purity crystals without the use of organic solvents.[2]
Materials:
-
Plant material rich in (E)-(R)-4-thujanol (e.g., a specific chemotype of Thymus vulgaris)[2]
-
Steam distillation apparatus
-
Sublimation apparatus (e.g., Kugelrohr)
-
Heating mantle
-
Vacuum source
-
Collection flask
Methodology:
-
Steam Distillation:
-
Purification by Sublimation:
-
Place the collected crude crystalline aggregate into the sublimation apparatus.
-
Heat the apparatus under reduced pressure. The solid will sublime directly into a gaseous state.
-
The vapor will deposit as pure crystalline fibers on a cold surface within the apparatus.[2][7]
-
Collect the translucent, pure crystalline fibers of (E)-(R)-4-thujanol. This method can yield purities of up to 98%.[2]
-
Protocol 2: General Recrystallization from an Organic Solvent (Estimated Protocol)
This protocol provides a general guideline for recrystallizing this compound from an organic solvent. The ideal solvent and temperatures should be determined through small-scale trials.
Materials:
-
Crude this compound
-
Selected solvent (e.g., ethanol, acetone, or a mixture such as ethanol/water)
-
Erlenmeyer flasks
-
Heating source (hot plate or water bath)
-
Filter paper and funnel
-
Buchner funnel and filter flask
-
Vacuum source
-
Ice bath
Methodology:
-
Solvent Selection:
-
In a small test tube, add a small amount of crude this compound.
-
Add a few drops of the chosen solvent at room temperature. Observe the solubility.
-
If insoluble, gently heat the test tube. An ideal solvent will dissolve the this compound when hot but not at room temperature.
-
If the compound is too soluble at room temperature, the solvent is not suitable. If it is insoluble even when hot, the solvent is also not suitable.
-
A solvent pair (e.g., ethanol and water) can be tested by dissolving the compound in the "good" solvent (ethanol) and adding the "poor" solvent (water) dropwise until turbidity persists.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
-
Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper or in a desiccator.
-
Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: General experimental workflow for recrystallization.
References
- 1. Showing Compound this compound (FDB014958) - FooDB [foodb.ca]
- 2. lahn.bio [lahn.bio]
- 3. Thujanol (C10H18O) CAS N° 546-79-2 [lahn.bio]
- 4. trans-4-Thujanol [webbook.nist.gov]
- 5. sabinene hydrate, 546-79-2 [thegoodscentscompany.com]
- 6. This compound | C10H18O | CID 6326181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. innovation.world [innovation.world]
Technical Support Center: Addressing Inconsistencies in 4-Thujanol Bioactivity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 4-Thujanol bioactivity assays. The information presented here aims to clarify inconsistencies in experimental outcomes and provide standardized protocols for more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: We are observing conflicting results in our this compound bioactivity assays compared to published literature. What are the common sources of these inconsistencies?
A1: Inconsistencies in this compound bioactivity data can arise from several factors. One of the most significant is the stereoisomer composition of the this compound sample being tested. Commercial this compound can be predominantly one of its four stereoisomers, such as the trans-(+)-isomer, which may exhibit different biological activities compared to other isomers or a racemic mixture.[1] Additionally, experimental conditions such as the choice of cell line, assay protocol, and the purity of the this compound sample can significantly influence the results. For instance, this compound has been reported to be genotoxic at specific concentrations in human peripheral blood lymphocytes without exhibiting cytotoxicity, a nuanced finding that could be missed or misinterpreted depending on the assays performed.[2]
Q2: What is the importance of stereoisomerism in this compound's bioactivity?
A2: this compound has four stereoisomers: (+)-cis-4-thujanol, (-)-cis-4-thujanol, (+)-trans-4-thujanol, and (-)-trans-4-thujanol. The spatial arrangement of atoms in these isomers can lead to different interactions with biological targets such as enzymes and receptors, resulting in varied bioactivities. For example, the repellent effect of this compound on the bark beetle (Ips typographus) has been strongly associated with the trans-(+)-4-thujanol isomer.[1] Therefore, it is crucial to know the specific stereoisomeric composition of the this compound being used in an assay to ensure the reproducibility and comparability of the results.
Q3: We have observed that this compound is reported to be genotoxic but not cytotoxic. How is this possible?
A3: The observation that a compound is genotoxic (damages DNA) but not cytotoxic (does not kill the cell) at the same concentration is a known phenomenon. A compound can induce DNA damage that is either repaired by the cell's machinery or is not severe enough to trigger apoptosis (programmed cell death) or necrosis. One study found that this compound induced a genotoxic effect at concentrations of 13, 26, and 52 µg/mL in human peripheral blood lymphocytes in vitro, but it did not show cytotoxic potential at these concentrations.[2] This highlights the importance of using a battery of assays to comprehensively assess a compound's biological effects.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results (e.g., MTT Assay)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Stereoisomer Composition | Verify the source and isomeric purity of your this compound. If possible, test different isomers or a well-defined mixture. Commercial samples are often predominantly trans-(+)-4-thujanol.[1] |
| Poor Solubility of this compound | This compound is a lipophilic monoterpenoid with low water solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before adding to the cell culture medium. Check for precipitation in the wells. |
| Volatility of this compound | Being a monoterpenoid, this compound is volatile. Minimize evaporation during incubation by ensuring plates are well-sealed. Consider using specialized plates for volatile compounds. |
| Cell Density Issues | Ensure a consistent and optimal cell seeding density. Too few or too many cells can lead to unreliable results. |
| Interference with Assay Reagents | Some compounds can interfere with the MTT reagent. Run a control with this compound and the MTT reagent in cell-free media to check for any direct reduction of MTT by the compound. |
Issue 2: Inconsistent Anti-inflammatory Activity (e.g., Protein Denaturation Assay)
| Potential Cause | Troubleshooting Steps |
| Assay Sensitivity | The protein denaturation assay is a simple screening method. For more detailed and mechanistic insights, consider using cell-based assays that measure inflammatory markers like nitric oxide (NO) production, or the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6). |
| Stereoisomer-Specific Effects | The anti-inflammatory activity may be specific to one or more stereoisomers. As with cytotoxicity assays, characterizing the isomeric composition of your this compound is crucial. |
| Concentration Range | Ensure you are testing a wide enough concentration range to observe a dose-dependent effect. The bioactivity of terpenes can sometimes follow a non-linear dose-response curve. |
Issue 3: Variable Antimicrobial Activity (e.g., MIC/MBC Assays)
| Potential Cause | Troubleshooting Steps |
| Inoculum Preparation | The density of the microbial inoculum is critical for reproducible MIC results. Standardize your inoculum preparation using McFarland standards. |
| Solubility and Dispersion in Broth | Ensure this compound is properly solubilized and dispersed in the broth. The use of a small amount of a non-inhibitory surfactant (e.g., Tween 80) can help. |
| Volatility | The volatility of this compound can lead to a decrease in its effective concentration in the assay medium over the incubation period. Keep plates sealed to minimize evaporation. |
| Stereoisomer-Specific Antimicrobial Action | Different stereoisomers may have varying levels of antimicrobial activity. The use of a well-characterized sample is essential for consistent results. |
Data Presentation
Table 1: Summary of Reported Bioactivities of this compound
| Bioactivity | Assay/Model | Organism/Cell Line | Concentration/Dose | Observed Effect | Citation |
| Genotoxicity | Chromosome Aberration, Sister Chromatid Exchange, Micronucleus Test | Human Peripheral Blood Lymphocytes | 13, 26, 52 µg/mL | Induction of DNA damage | [2] |
| Cytotoxicity | Not specified | Human Peripheral Blood Lymphocytes | 13, 26, 52 µg/mL | No cytotoxic potential observed | [2] |
| Insect Repellency | Gas Chromatography-Electroantennographic Detection (GC-EAD) | Bark beetle (Ips typographus) | Not specified | Strong antennal response to trans-(+)-4-thujanol | [1] |
| Antimicrobial | Not specified | General | Not specified | Reported to have antifungal and antibacterial properties |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on a specific cell line.
Materials:
-
Target cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (of known stereoisomeric composition)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
In Vitro Anti-inflammatory Activity by Protein Denaturation Inhibition
Objective: To assess the potential of this compound to inhibit protein denaturation, an indicator of anti-inflammatory activity.
Materials:
-
Bovine serum albumin (BSA) or fresh hen's egg albumin
-
Phosphate-buffered saline (PBS, pH 7.4)
-
This compound
-
Diclofenac (B195802) sodium (as a positive control)
-
Spectrophotometer
Procedure:
-
Prepare a 1% w/v solution of BSA or a 10% v/v solution of egg albumin in PBS.
-
Prepare various concentrations of this compound and diclofenac sodium in PBS.
-
The reaction mixture consists of 0.5 mL of the protein solution and 4.5 mL of the test or control solution.
-
A control solution consists of 0.5 mL of the protein solution and 4.5 mL of PBS.
-
Incubate all solutions at 37°C for 20 minutes.
-
Induce denaturation by heating the solutions at 70°C for 5 minutes.
-
Cool the solutions and measure the absorbance (turbidity) at 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Antimicrobial Activity by Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
96-well microtiter plates
-
This compound
-
Positive control antibiotic
-
Resazurin or similar viability indicator (optional)
Procedure:
-
Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of this compound in the broth in the wells of a 96-well plate.
-
Add the standardized inoculum to each well. Include a growth control (inoculum without this compound) and a sterility control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection as the lowest concentration of this compound that shows no visible turbidity. The use of a viability indicator can aid in the determination.
Visualizations
Logical Workflow for Troubleshooting Inconsistent Bioactivity
Caption: A logical workflow for systematically troubleshooting inconsistent bioactivity results in this compound assays.
Hypothesized Anti-inflammatory Signaling Pathway for this compound
Disclaimer: The following diagram illustrates a plausible mechanism of anti-inflammatory action for this compound based on the known pathways affected by other monoterpenes. Direct evidence for this compound's interaction with these specific pathways is currently limited and requires further investigation.
References
Validation & Comparative
A Comparative Analysis of the Bioactivities of 4-Thujanol and Thymol
A comprehensive guide for researchers and drug development professionals on the antimicrobial, antioxidant, and anti-inflammatory properties of 4-Thujanol and Thymol (B1683141), supported by experimental data and detailed methodologies.
Introduction
This compound and thymol are two naturally occurring isomeric monoterpenoids that have garnered significant interest in the scientific community for their diverse biological activities. This compound, also known as sabinene (B1680474) hydrate (B1144303), is a bicyclic monoterpene alcohol found in the essential oils of various aromatic and medicinal plants[1][2]. Thymol, a monoterpene phenol, is a major constituent of thyme and oregano essential oils and has a long history of use in traditional medicine[3]. This guide provides a comparative analysis of the antimicrobial, antioxidant, and anti-inflammatory bioactivities of these two compounds, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action to aid researchers and professionals in the field of drug development.
Antimicrobial Activity
Both this compound and thymol exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of their efficacy.
Comparative Antimicrobial Data
| Microorganism | This compound (Sabinene Hydrate) MIC (µg/mL) | Thymol MIC (µg/mL) |
| Bacillus subtilis | 31.2[1] | - |
| Staphylococcus aureus | 62.5[1] | 250[4] |
| Escherichia coli | 125[1] | 250[4] |
| Candida albicans | 125[1] | - |
| Acinetobacter baumannii | - | 125[4] |
| Klebsiella pneumoniae | - | 250[4] |
| Serratia marcescens | - | 250[4] |
| Streptococcus agalactiae | - | 250[4] |
Note: A lower MIC value indicates greater antimicrobial activity.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The minimum inhibitory concentration (MIC) of this compound and thymol against various microorganisms is typically determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured on appropriate agar (B569324) plates. Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is further diluted in broth medium to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compounds: Stock solutions of this compound and thymol are prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO). Serial twofold dilutions of each compound are then prepared in a 96-well microtiter plate containing the appropriate broth medium.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The microtiter plates are then incubated at a suitable temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
References
Validating the Repellent Activity of 4-Thujanol Against Bark Beetles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the repellent activity of 4-Thujanol against bark beetles with other established alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows and relevant concepts.
Introduction
Bark beetles (Coleoptera: Curculionidae, Scolytinae) are significant forest pests capable of causing widespread tree mortality. The development of effective repellents is a critical component of integrated pest management (IPM) strategies aimed at mitigating their impact. This compound, a monoterpenoid found in various plants, has emerged as a promising candidate for bark beetle management. This guide evaluates its repellent efficacy in comparison to other known semiochemicals.
Comparative Repellent Activity
The repellent activity of this compound has been scientifically validated, particularly against the Eurasian spruce bark beetle (Ips typographus). Its performance is comparable, and in some aspects, superior to other well-known bark beetle repellents such as verbenone (B1202108) and 1,8-cineole.
Quantitative Data Summary
The following tables summarize the dose-dependent repellent or anti-attractant effects of this compound and other selected compounds on bark beetles, as determined by field trapping experiments.
Table 1: Comparison of Repellent/Anti-Attractant Activity Against Ips typographus
| Compound | Target Species | Release Rate (mg/day) | Experimental Setup | % Reduction in Trap Catch (Compared to Pheromone Alone) | Key Findings |
| (+)-trans-4-Thujanol | Ips typographus | Low, Medium, High | Field trapping with pheromone lures | Dose-dependent reduction | More effective against females than males.[1] Potency comparable to 1,8-cineole and verbenone.[1] |
| 1,8-Cineole | Ips typographus | Medium | Field trapping with pheromone lures | Significant reduction | Known anti-attractant, inhibits males more strongly than females.[1] |
| Verbenone | Dendroctonus ponderosae | 0.2, 1.8, 3.5, 6.5, 12.5 | Field trapping with attractant semiochemicals | Dose-dependent reduction, with significant reduction at ≥1.8 mg/day | Exhibits a threshold-type response in D. ponderosae.[1][2] |
| 4-Allylanisole | Dendroctonus frontalis | Not specified in detail | Field tests | Showed promise as a beetle repellent | A host-produced compound with repellent properties against several conifer-feeding bark beetles. |
Table 2: Electrophysiological Responses of Bark Beetles to Repellent Compounds
| Compound | Beetle Species | Technique | Response | Significance |
| (+)-trans-4-Thujanol | Ips typographus | GC-EAD, SSR | Strong antennal and olfactory sensory neuron responses | Indicates high sensitivity of the beetle's olfactory system to this compound.[3] |
| 1,8-Cineole | Ips typographus | GC-EAD | Strong antennal response | Known anti-attractant that elicits a strong electrophysiological response.[3] |
| Verbenone | Dendroctonus ponderosae | Not specified | Behavioral response linked to olfactory cues | An anti-aggregation pheromone that signals an occupied and unsuitable host.[4] |
| 4-Allylanisole | Dendroctonus frontalis | GC-EAD | Strong antennal response | Elicits significant electrophysiological responses, although its behavioral effect can vary. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the validation and comparison of repellent activities. Below are methodologies for key experiments.
Field Trapping Bioassay
This protocol outlines a standard method for evaluating the anti-attractant efficacy of a test compound in a field setting.
-
Study Site Selection: Choose a forest area with a known and active population of the target bark beetle species. Establish multiple replicate blocks (at least 5-10) with a minimum of 100 meters between blocks to prevent interference.
-
Trap Type and Placement: Utilize Lindgren multiple-funnel traps, a standard for capturing bark beetles.[2] Suspend traps so that the collection cup is approximately 1.5 meters above the ground. Within each block, arrange traps in a line or grid with at least 20-25 meters between individual traps.[2]
-
Lure Preparation and Deployment:
-
Attractant Lure (Pull): Bait traps with a standard aggregation pheromone lure for the target species.
-
Repellent Lure (Push): Prepare release devices (e.g., bubble caps, pouches) containing the test compound (e.g., this compound) at various release rates (low, medium, high).
-
Treatments:
-
Control: Trap with attractant lure only.
-
Treatment: Trap with attractant lure plus a repellent lure.
-
Negative Control: Unbaited trap.
-
-
Randomly assign treatments to traps within each block to minimize positional bias.
-
-
Data Collection and Analysis: Collect and count trapped beetles at regular intervals (e.g., weekly) throughout the flight season of the target species. Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the mean trap catches between control and treatment groups.
Electroantennography (EAG) and Single Sensillum Recording (SSR)
These electrophysiological techniques are used to measure the response of the beetle's antennae and individual olfactory sensory neurons (OSNs) to volatile compounds.
-
Beetle Preparation: Immobilize an adult beetle. For EAG, the entire antenna is used. For SSR, the antenna is fixed to a holder to expose the sensilla.
-
Electrode Placement:
-
EAG: Insert a recording electrode into the tip of the antenna and a reference electrode into the beetle's head.
-
SSR: Insert a tungsten microelectrode into the base of a single sensillum and a reference electrode into the head or another part of the body.[5]
-
-
Odorant Delivery: Deliver a charcoal-filtered and humidified air stream over the antenna. Puffs of air containing a known concentration of the test compound are injected into the airstream.
-
Data Recording and Analysis: The electrical signals generated by the antenna (EAG) or a single neuron (SSR) in response to the odorant are amplified, recorded, and analyzed. The amplitude of the response is indicative of the sensitivity of the olfactory system to the compound.
Visualizations
Experimental Workflow for Repellent Validation
Caption: Workflow for validating bark beetle repellents.
Push-Pull Strategy in Bark Beetle Management
Caption: "Push-Pull" strategy for bark beetle control.
References
- 1. academic.oup.com [academic.oup.com]
- 2. srs.fs.usda.gov [srs.fs.usda.gov]
- 3. Verbenone Pouches | How It Works | Verbenone Pouches | Natures Beetle Repellent [verbenonepouches.com]
- 4. researchgate.net [researchgate.net]
- 5. Eurasian spruce bark beetle detects lanierone using a highly expressed specialist odorant receptor, present in several functional sensillum types - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antimicrobial Potential of 4-Thujanol Isomers: A Comparative Guide
A comprehensive analysis of the antimicrobial properties of 4-Thujanol isomers remains an area of active scientific inquiry. While direct comparative studies on the isolated cis- and trans-isomers of this compound are not extensively documented in publicly available research, this guide synthesizes the existing data on their antimicrobial effects, primarily from studies on essential oils rich in these compounds and investigations into sabinene (B1680474) hydrate (B1144303), a synonym for this compound.
The available scientific literature predominantly examines the antimicrobial capacity of essential oils where cis- and trans-4-Thujanol are significant constituents. Additionally, some research has focused on commercially available sabinene hydrate, which is often composed mainly of the trans-isomer. This guide will present the available quantitative data, detail the experimental methodologies employed, and provide a visual representation of the scientific workflow used to assess these properties.
Comparative Antimicrobial Activity
Direct comparisons of the antimicrobial efficacy of isolated cis-4-Thujanol versus trans-4-Thujanol are limited. However, studies on essential oils containing both isomers and on sabinene hydrate (predominantly trans-4-Thujanol) provide valuable insights into their potential as antimicrobial agents.
One study investigated the antimicrobial properties of sabinene hydrate (composed mainly of the trans-isomer) against a panel of bacteria and fungi. The results, presented in the table below, indicate a broad spectrum of activity, with greater susceptibility observed in Gram-positive bacteria compared to Gram-negative bacteria and fungi.
Table 1: Antimicrobial Activity of Sabinene Hydrate (Predominantly trans-4-Thujanol)
| Microorganism | Strain | Type | MIC (mg/mL) | Inhibition Zone (mm) |
| Bacillus subtilis | ATCC 6633 | Gram-positive bacterium | 0.0312 | 15.3 ± 0.6 |
| Staphylococcus aureus | ATCC 25923 | Gram-positive bacterium | 0.0625 | 13.7 ± 0.6 |
| Escherichia coli | ATCC 25922 | Gram-negative bacterium | 0.125 | 11.3 ± 0.6 |
| Pseudomonas aeruginosa | ATCC 9027 | Gram-negative bacterium | > 1.0 | 8.7 ± 0.6 |
| Candida albicans | ATCC 10231 | Yeast | 0.125 | 12.3 ± 0.6 |
| Candida krusei | - | Yeast | 0.25 | 10.7 ± 0.6 |
| Candida parapsilosis | - | Yeast | 0.75 | 9.3 ± 0.6 |
| Aspergillus niger | - | Fungus | > 1.0 | 8.3 ± 0.6 |
| Penicillium notatum | - | Fungus | > 1.0 | 9.0 ± 0.5 |
Data extracted from a study on the in situ antimicrobial properties of sabinene hydrate.[1][2]
It is important to note that essential oils from plants like Origanum majorana have been shown to contain significant amounts of both trans-sabinene hydrate (25.18%) and cis-sabinene hydrate (5.44%).[3] The antimicrobial activity of such essential oils is likely due to the synergistic or additive effects of these and other components.
Experimental Protocols
The following methodologies are representative of the techniques used to evaluate the antimicrobial effects of this compound isomers.
Agar (B569324) Disc Diffusion Method
This method is used to assess the susceptibility of microorganisms to a test compound.
-
Microbial Culture Preparation: Bacterial and yeast strains are cultured on appropriate agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for yeasts) at 37°C for 24 hours. Fungal strains are cultured on Potato Dextrose Agar at 25°C for 5-7 days.
-
Inoculum Preparation: A microbial suspension is prepared in a sterile saline solution (0.9% NaCl) and adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeasts).
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of an agar plate.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., sabinene hydrate dissolved in a suitable solvent). The solvent-loaded disc is used as a negative control.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and yeasts, 25°C for 48-72 hours for fungi).
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.
Broth Macro-Dilution Method (for Minimum Inhibitory Concentration - MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Test Compound Dilutions: A series of twofold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in test tubes.
-
Inoculation: Each tube is inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: A positive control tube (medium with inoculum but no test compound) and a negative control tube (medium with the test compound but no inoculum) are included.
-
Incubation: The tubes are incubated under appropriate conditions with agitation.
-
Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity (growth) after incubation.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the antimicrobial properties of this compound isomers.
References
- 1. In Situ Antimicrobial Properties of Sabinene Hydrate, a Secondary Plant Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial, Multidrug Resistance Reversal and Biofilm Formation Inhibitory Effect of Origanum majorana Extracts, Essential Oil and Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Thujanol Quantification: Cross-Validation of GC-MS, GC-FID, and ¹H NMR Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 4-Thujanol, a key monoterpenoid found in various essential oils, is crucial for quality control, toxicological assessment, and the development of new therapeutic agents. This guide provides an objective comparison of three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. The performance of each method is evaluated based on key validation parameters, supported by experimental data from various studies.
At a Glance: Method Comparison
Gas Chromatography (GC) based methods are the most common for the quantification of thujone isomers, including this compound. GC-MS offers high sensitivity and specificity, making it a powerful tool for both identification and quantification.[1] GC-FID, while less specific than GC-MS, is a robust and cost-effective method for routine quantitative analysis.[2] ¹H NMR spectroscopy has emerged as a rapid screening tool for the determination of total thujone content, offering the advantage of minimal sample preparation.[3]
Quantitative Performance Comparison
The following table summarizes the validation parameters for the quantification of thujone isomers using GC-MS, GC-FID, and ¹H NMR, compiled from various studies. It is important to note that direct comparison between studies can be challenging due to variations in instrumentation, sample matrices, and experimental conditions.
| Parameter | GC-MS | GC-FID | ¹H NMR (Total Thujone) |
| Linearity (r²) | > 0.99[1] | > 0.99[4] | > 0.99[3] |
| Limit of Detection (LOD) | 0.08 mg/L[1] | 0.02 - 0.9 mg/L[4] | 0.3 mg/L[3] |
| Limit of Quantification (LOQ) | ~1 ppm[5] | 0.08 - 3.0 mg/L[4] | Not explicitly stated, but higher than LOD |
| Precision (%RSD) | 1.6 - 2.3%[1] | 0.6 - 0.9%[4] | 6%[3] |
| Accuracy/Recovery (%) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Analysis Time | ~30 min[4] | ~7.5 min (rapid method)[4] | ~12 min per sample[6] |
| Isomer Specificity | Yes | Yes | No[3] |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (for GC-MS and GC-FID)
A common sample preparation method for alcoholic beverages involves liquid-liquid extraction.[7]
-
Sample Measurement: Pipette 5 mL of the sample into a glass test tube.
-
Internal Standard Addition: Add a known concentration of an internal standard (e.g., cyclodecanone).
-
Salting Out: Add 5 mL of a saturated sodium chloride solution to the test tube to enhance the partitioning of the analytes into the organic phase.
-
Extraction: Add 5.0 mL of an organic solvent (e.g., methylene (B1212753) chloride) and vortex the mixture for 1-2 minutes.
-
Phase Separation: Allow the aqueous and organic layers to separate. Centrifugation can be used to expedite this process.
-
Collection: Carefully transfer the organic layer (bottom layer in the case of methylene chloride) to a GC vial for analysis.
GC-MS Experimental Protocol
The following is a representative GC-MS protocol for the analysis of thujone isomers.[7]
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: DB-Wax or a similar 30 m capillary column.[8]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.[8]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature of 60 °C, hold for 2 minutes.
-
Ramp to 190 °C at a rate of 3 °C/min.
-
Ramp to 280 °C at a rate of 20 °C/min, hold for 2 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Data Acquisition: Scan acquisition mode.[8]
GC-FID Experimental Protocol
A rapid GC-FID method for the analysis of thujone isomers has been reported.[4]
-
Gas Chromatograph: Equipped with a Flame Ionization Detector.
-
Column: A suitable capillary column for terpene analysis.
-
Carrier Gas: Hydrogen or Helium.
-
Injector and Detector Temperatures: Typically set around 250 °C.
-
Oven Temperature Program: Optimized for rapid separation of thujone isomers (e.g., a fast temperature ramp).
-
Quantification: Based on the peak area relative to an internal standard.
¹H NMR Experimental Protocol
This protocol is for the rapid determination of total thujone content.[3][6]
-
NMR Spectrometer: Bruker Avance 400 Ultrashield spectrometer or equivalent.
-
Sample Preparation: A simple dilution of the sample with a suitable buffer in a deuterated solvent (e.g., ethanol-d6).
-
Acquisition: A standard 1D proton NMR experiment with water suppression.
-
Quantification: Integration of the characteristic thujone signal (a distinct peak of the CH2 group in the cyclopentanone (B42830) moiety in the 2.13–2.11 ppm range) relative to a known internal or external standard.[3]
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound quantification.
Caption: Interrelationship of analytical method validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of terpenes and cannabinoids by reversed-phase LC-APCI-MS/MS in Cannabis sativa L. samples combined with a subsequent chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lahn.bio [lahn.bio]
- 4. A rapid GC-FID method for determination of sabinene, β-pinene, α-thujone and β-thujone in the essential oil of Kitchen Sage (Salvia officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wormwoodsociety.org [wormwoodsociety.org]
- 6. researchgate.net [researchgate.net]
- 7. ucviden.dk [ucviden.dk]
- 8. Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Thujanol and Terpinen-4-ol for Researchers and Drug Development Professionals
An in-depth guide to the biological activities, experimental data, and mechanistic insights of two isomeric monoterpenoids, 4-Thujanol and Terpinen-4-ol.
In the realm of natural product chemistry and drug discovery, isomeric compounds often exhibit distinct biological profiles. This guide provides a comprehensive comparison of this compound and Terpinen-4-ol, two monoterpenoid isomers with significant therapeutic potential. While Terpinen-4-ol, a primary constituent of tea tree oil, has been extensively studied, this guide also sheds light on the emerging data for this compound, offering a comparative perspective for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
This compound and Terpinen-4-ol share the same chemical formula (C₁₀H₁₈O) and molecular weight, but differ in their structural arrangement. This compound, also known as sabinene (B1680474) hydrate, possesses a bicyclic structure, whereas Terpinen-4-ol has a monocyclic p-menthane (B155814) skeleton. These structural nuances contribute to their differing physicochemical properties and, consequently, their biological activities.
| Property | This compound | Terpinen-4-ol |
| Synonyms | Sabinene hydrate, Thujanol | 4-Carvomenthenol, 1-p-Menthen-4-ol |
| Chemical Formula | C₁₀H₁₈O | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol | 154.25 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |
| Odor | Woody, minty, spicy | Herbal, peppery, pine-like |
Comparative Biological Activity: A Data-Driven Overview
This section summarizes the available quantitative data on the antimicrobial, anti-inflammatory, and antioxidant activities of this compound and Terpinen-4-ol.
Antimicrobial Activity
Both compounds have demonstrated broad-spectrum antimicrobial effects. The following table presents a comparison of their Minimum Inhibitory Concentrations (MICs) against various microorganisms.
| Microorganism | This compound MIC (µg/mL) | Terpinen-4-ol MIC (µg/mL) |
| Staphylococcus aureus | 62.5 | 2500 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | - | 2500 |
| Escherichia coli | 125 | 8000 |
| Pseudomonas aeruginosa | Resistant at tested concentrations | 12000 |
| Candida albicans | 125 | - |
Note: Data for this compound's antimicrobial activity is from a study on sabinene hydrate[1]. Data for Terpinen-4-ol is from various studies on the isolated compound.
Anti-inflammatory Activity
Terpinen-4-ol is well-documented for its anti-inflammatory properties, primarily through the suppression of pro-inflammatory cytokines. Quantitative data for this compound is less readily available; however, essential oils rich in this compound, such as that from Thymus vulgaris ct. thujanol, are known for their anti-inflammatory effects.
| Assay | This compound | Terpinen-4-ol |
| Inhibition of TNF-α production | Data not available for pure compound. Thyme ct. thujanol essential oil shows anti-inflammatory properties.[2][3] | Suppresses LPS-induced TNF-α production in monocytes.[4] |
| Inhibition of IL-1β production | Data not available for pure compound. | Suppresses LPS-induced IL-1β production in monocytes.[4] |
| Inhibition of IL-6 production | Data not available for pure compound. Thyme ct. thujanol essential oil has been shown to affect IL-6 secretion.[3] | Suppresses LPS-induced IL-6 production in macrophages. |
| Inhibition of IL-10 production | Data not available for pure compound. | Suppresses LPS-induced IL-10 production in monocytes.[4] |
Antioxidant Activity
The antioxidant potential of these compounds has been evaluated using various in vitro assays. Terpinen-4-ol has shown notable radical scavenging activity. Data for this compound is sparse, with most information derived from essential oils containing it as a major component.
| Assay | This compound | Terpinen-4-ol |
| DPPH Radical Scavenging Activity (IC₅₀) | Data not available for pure compound. Essential oils rich in this compound show antioxidant activity. | EC₅₀ = 253.65 mg/L (in a nanoemulsion formulation)[5] |
| ABTS Radical Scavenging Activity (IC₅₀) | Data not available for pure compound. | Data not readily available. |
Mechanistic Insights and Signaling Pathways
Terpinen-4-ol
Terpinen-4-ol exerts its biological effects through the modulation of several key signaling pathways. Its anti-inflammatory action, for instance, involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a downstream reduction in the production of inflammatory mediators.
Caption: Terpinen-4-ol's anti-inflammatory mechanism via inhibition of NF-κB and MAPK signaling pathways.
This compound
The precise signaling pathways modulated by this compound are not as well-elucidated as those of Terpinen-4-ol. However, based on its observed biological activities, a general workflow can be proposed.
Caption: Overview of the observed biological activities of this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and Terpinen-4-ol.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound (this compound or Terpinen-4-ol) is serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Assay: Measurement of Cytokine Production in LPS-Stimulated Monocytes/Macrophages
This assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines.
-
Cell Culture: Human monocytic cell lines (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) are cultured and differentiated into macrophages.
-
Treatment: The cells are pre-treated with various concentrations of the test compound (this compound or Terpinen-4-ol) for a specified period.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and cytokine production.
-
Sample Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control. The half-maximal inhibitory concentration (IC₅₀) can then be determined.
Antioxidant Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the free radical scavenging capacity of a compound.
-
Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Reaction Mixture: Various concentrations of the test compound are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of DPPH radicals.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determination of IC₅₀: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.
Conclusion and Future Directions
This comparative guide highlights the current state of knowledge on this compound and Terpinen-4-ol. Terpinen-4-ol has a well-established profile of antimicrobial and anti-inflammatory activities with known mechanisms of action. In contrast, while this compound shows promise, particularly in its antimicrobial effects, there is a clear need for more extensive research to quantify its anti-inflammatory and antioxidant properties and to elucidate its molecular targets and signaling pathways.
For researchers and drug development professionals, Terpinen-4-ol represents a more characterized lead compound. However, the distinct structural features of this compound may offer unique therapeutic advantages that warrant further investigation. Direct, head-to-head comparative studies are crucial to fully understand the structure-activity relationships and to unlock the full therapeutic potential of both of these intriguing monoterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Thujanol Thyme: Benefits for Immunity, Liver and Infections [soin-et-nature.com]
- 3. Three chemotypes of thyme (Thymus vulgaris L.) essential oil and their main compounds affect differently the IL-6 and TNFα cytokine secretions of BV-2 microglia by modulating the NF-κB and C/EBPβ signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lahn.bio [lahn.bio]
- 5. Cis-4-thujanol | C10H18O | CID 12315152 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Thujanol as a Biomarker for Thyme Chemotypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Thujanol as a biomarker for identifying specific chemotypes of Thymus vulgaris (common thyme). It includes quantitative data, detailed experimental protocols, and a visualization of the relevant biosynthetic pathway to aid in research and development involving this medicinally important plant.
Thyme is known for its chemical polymorphism, resulting in several chemotypes distinguished by the dominant monoterpene in their essential oil.[1][2] Accurate identification of these chemotypes is crucial for the standardization of thyme-based products in the pharmaceutical, cosmetic, and food industries. While thymol (B1683141) and carvacrol (B1668589) are the most studied components, other chemotypes, such as the one rich in this compound, possess unique biological activities that are of increasing interest.[3]
Comparative Analysis of Thyme Chemotypes
The essential oil composition of thyme is the primary determinant of its chemotype. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for this purpose.[4][5] The following table summarizes the quantitative analysis of major chemical constituents in different thyme chemotypes, highlighting the role of this compound as a key biomarker for its specific chemotype.
| Chemotype | This compound (%) | Thymol (%) | Carvacrol (%) | Linalool (%) | Geraniol (%) | p-Cymene (%) | γ-Terpinene (%) | Other Major Components (%) | Reference |
| This compound | up to 50 | - | - | Present | - | - | - | Terpinen-4-ol | [6] |
| This compound/ Terpinen-4-ol | - | - | - | - | - | - | - | cis-sabinene hydrate (B1144303) (42.2), terpinen-4-ol (6.5) | [7] |
| Thymol | - | 23 - 60 | 2 - 8 | 3 - 4 | - | 8 - 44 | 18 - 50 | - | [1] |
| Thymol | - | 47.59 | - | - | - | 8.41 | 30.90 | - | [4] |
| Carvacrol | - | - | up to 85 | - | - | Present | Present | - | [8] |
| Linalool | - | - | - | up to 72.5 | - | - | - | Linalyl acetate (B1210297) | [1][7] |
| Geraniol | - | - | - | - | up to 59.8 | - | - | Geranyl acetate (16.7) | [1] |
Experimental Protocols
Accurate determination of thyme chemotypes relies on standardized experimental procedures for essential oil extraction and analysis.
Essential Oil Extraction by Hydrodistillation
This method is widely used for isolating essential oils from plant material.
-
Plant Material: Air-dried aerial parts of Thymus vulgaris are used.
-
Apparatus: A Clevenger-type apparatus is employed for hydrodistillation.[9]
-
Procedure:
-
A known quantity of the dried plant material (e.g., 100 g) is placed into a flask.
-
The plant material is immersed in a volume of distilled water (e.g., 600 mL).[10]
-
The mixture is heated to boiling, and the steam, carrying the volatile essential oil components, is condensed.
-
The hydrodistillation process is typically carried out for 3 hours.[5][9]
-
The collected essential oil is then separated from the aqueous layer.
-
The oil is dried over anhydrous sodium sulfate (B86663) and stored in a sealed vial at 4°C until analysis.[9][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for the qualitative and quantitative analysis of the chemical constituents of essential oils.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.
-
Column: An HP-5MS fused silica (B1680970) capillary column (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[5][10]
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.0 mL/min).[4][5]
-
Injection: A small volume (e.g., 1.0 µL) of the essential oil, often diluted in a solvent like n-hexane (e.g., 1:100), is injected into the GC.[5] The injector temperature is typically set to 250°C with a split ratio (e.g., 1:20).[5]
-
Oven Temperature Program: A temperature gradient is applied to the column to separate the different components of the essential oil. A typical program is:
-
Initial temperature of 60°C held for 3 minutes.
-
Ramp up to 150°C at a rate of 4°C/min and hold for 2 minutes.
-
Further ramp up to 250°C at a rate of 5°C/min and hold for 5 minutes.[5]
-
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, typically at 70 eV.[4] The mass range scanned is usually from m/z 40 to 500 amu.[4]
-
Component Identification: The individual components are identified by comparing their retention times and mass spectra with those of reference compounds and with data from mass spectral libraries such as Wiley and NIST.[10]
-
Quantification: The relative percentage of each component is calculated from the peak area in the chromatogram.[4]
Biosynthetic Pathway of Monoterpenes in Thyme
The diverse chemotypes of thyme arise from variations in the monoterpene biosynthetic pathway. The following diagram illustrates the general pathway leading to the formation of key monoterpenes, including the precursors to this compound.
Caption: Biosynthesis of major monoterpenes in Thymus vulgaris.
Conclusion
The validation of this compound as a biomarker is intrinsically linked to the comprehensive chemical profiling of thyme essential oil. While not a standalone indicator, its high concentration, often exceeding 50% in the this compound chemotype, makes it a definitive marker for this specific variety.[6] In contrast, other chemotypes are characterized by high levels of thymol, carvacrol, linalool, or geraniol. The provided experimental protocols for hydrodistillation and GC-MS analysis offer a standardized approach for the accurate identification of the this compound chemotype and other thyme varieties. This is essential for ensuring the quality, efficacy, and safety of thyme-derived products in research and commercial applications. The biosynthetic pathway diagram further elucidates the metabolic origins of these distinct chemical profiles.
References
- 1. Essential Oil Characterization of Thymus vulgaris from Various Geographical Locations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. laboratoirealtho.fr [laboratoirealtho.fr]
- 4. Thymus vulgaris essential oil: chemical composition and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researcherslinks.com [researcherslinks.com]
- 6. lahn.bio [lahn.bio]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Essential oil of Thymus vulgaris L. and Rosmarinus officinalis L.: Gas chromatography-mass spectrometry analysis, cytotoxicity and antioxidant properties and antibacterial activities against foodborne pathogens [scirp.org]
- 10. amecj.com [amecj.com]
A Comparative Analysis of Extraction Methodologies for 4-Thujanol
This guide provides a comparative overview of various methods for the extraction of 4-Thujanol, a monoterpenoid of significant interest to the food, cosmetic, and pharmaceutical industries. The performance of steam distillation, solvent extraction, and supercritical fluid extraction (SFE) are objectively compared, supported by experimental data from scientific literature. Detailed experimental protocols are provided for each method to facilitate replication and further research.
Data Presentation: Performance Comparison
The efficiency of an extraction method is determined by its yield and the purity of the target compound. The following table summarizes quantitative data for different this compound extraction techniques.
| Extraction Method | Plant Material | Key Parameters | Yield of Essential Oil / Crude Product | Purity of this compound | Reference |
| Steam Distillation | Thymus vulgaris (wild, high this compound chemotype) | Atmospheric pressure; steam generated in situ or externally. | 3.2 kg of crude crystals from 180 kg of fresh thyme. | 76% in initial oil; 98% after sublimation/crystallization. | [1][2] |
| Solvent Extraction (Soxhlet) | Thymus vulgaris | Solvent: Methanol (B129727); Temperature: 60-65°C; Duration: 46 hours. | Not explicitly reported for this compound. | Dependent on solvent and subsequent purification. | [3] |
| Supercritical Fluid Extraction (SC-CO₂) | Trachyspermum ammi (for general comparison) | Pressure: 150–300 bar; Temperature: 25–40°C; CO₂ Flow: 5–15 g/min . | 2.64% (v/w) | Not reported for this compound; method is highly selective. | [4][5] |
| Hydrodistillation | Trachyspermum ammi (for general comparison) | Atmospheric pressure; water and plant material heated together for 5 hours. | 1.20% (v/w) | Dependent on plant material. | [4] |
Note: Data for Supercritical Fluid Extraction and Hydrodistillation from Trachyspermum ammi are included to provide a general comparison of essential oil yield, as specific data for this compound extraction via these methods was not available in the cited literature.
Experimental Protocols
Detailed methodologies for the key extraction techniques are outlined below.
Steam Distillation
This method is highly effective for extracting volatile, water-immiscible compounds like this compound, especially from specialized plant chemotypes.[2] It is an eco-responsible, solvent-free method.[6]
Methodology:
-
Plant Material Preparation: Freshly harvested aerial parts of a high this compound producing Thymus vulgaris chemotype are used.[2] For laboratory-scale extractions, the plant material can be ground.[7]
-
Apparatus Setup:
-
Distillation: Steam is passed through the plant material, causing the volatile this compound to vaporize. The mixture of steam and volatile compounds travels to the condenser.[8]
-
Condensation & Collection: The vapor is cooled in the condenser, turning back into a liquid. Due to a favorable amphipathic partition at the air-water interface, the (E)-(R)-4-thujanol spontaneously aggregates as a white solid on the surface of the condensed water instead of forming a liquid essential oil.[2]
-
Purification: The collected crude crystalline aggregate, which has a purity of approximately 76%, is subjected to a cycle of sublimation and crystallization to yield translucent fibers of (E)-(R)-4-thujanol with a purity of 98%.[2]
Solvent Extraction (Soxhlet)
Soxhlet extraction is a conventional method that uses organic solvents to extract compounds from a solid matrix. While effective, it involves potentially hazardous solvents and longer extraction times.[9]
Methodology:
-
Plant Material Preparation: Dried leaves of the plant material (e.g., Thymus vulgaris) are ground into a fine powder.[3]
-
Apparatus Setup: A Soxhlet extractor is set up with a round-bottom flask, the extraction thimble containing the powdered plant material, and a condenser.
-
Extraction:
-
A solvent such as methanol or n-hexane is added to the round-bottom flask and heated to its boiling point.[3][10]
-
The solvent vapor travels up to the condenser, liquefies, and drips into the thimble containing the plant material.
-
The solvent fills the thimble and extracts the desired compounds. Once the thimble is full, the solvent and extract are siphoned back into the boiling flask.
-
This cycle is repeated for an extended period (e.g., 6 to 46 hours) to ensure complete extraction.[3][11]
-
-
Solvent Removal: After extraction, the solvent is removed from the extract using a rotary evaporator under reduced pressure to yield the crude extract.
-
Analysis: The resulting extract is then analyzed, typically by Gas Chromatography-Mass Spectrometry (GC-MS), to identify and quantify its components.[3]
**3. Supercritical Fluid Extraction (SC-CO₂) **
SC-CO₂ is a green, environmentally friendly technique that uses carbon dioxide in its supercritical state as the extraction solvent. It is highly efficient, especially for thermolabile compounds, as it operates at low temperatures.[4][5]
Methodology:
-
Plant Material Preparation: The dried plant material is ground to a uniform particle size.[5]
-
Apparatus Setup: A supercritical fluid extraction system is used, consisting of a CO₂ tank, a pump, a temperature-controlled extraction vessel, and a collection vessel.
-
Extraction:
-
The ground plant material (e.g., 50 g) is loaded into the stainless-steel extraction vessel.[4]
-
Liquid CO₂ is pumped into the system and heated and pressurized to bring it to a supercritical state (e.g., Temperature: 25–40°C; Pressure: 150–300 bar).[4][5]
-
The supercritical CO₂ flows through the plant material at a specific flow rate (e.g., 5–15 g/min ), dissolving the this compound and other essential oils.[4] The addition of a polar modifier like ethanol (B145695) or methanol can increase the extraction yield of certain compounds.[12]
-
-
Collection: The CO₂-extract mixture flows into a collection vessel where the pressure is reduced. This causes the CO₂ to return to its gaseous state, leaving behind the pure, solvent-free extract.[4] The gaseous CO₂ can be recycled.
-
Analysis: The yield is calculated, and the extract composition is analyzed using GC-MS to determine the purity of this compound.[5]
Visualized Workflows
The following diagrams illustrate the logical flow of the extraction and analysis process for this compound.
Caption: General workflow for the extraction, purification, and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. lahn.bio [lahn.bio]
- 3. Gas chromatography-mass spectrometry analysis of different organic crude extracts from the local medicinal plant of Thymus vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of Essential Oil Extracted by SC-CO2 from Seeds of Trachyspermum ammi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lahn.bio [lahn.bio]
- 7. magritek.com [magritek.com]
- 8. engineering.iastate.edu [engineering.iastate.edu]
- 9. Bioactive Profile of Various Salvia officinalis L. Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. phcogres.com [phcogres.com]
- 12. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Synthetic versus Natural 4-Thujanol
For researchers, scientists, and drug development professionals, understanding the purity of a compound is paramount. This guide provides a comparative assessment of synthetic and natural 4-Thujanol, offering insights into their characteristic purity profiles and the analytical methods used for their determination. Experimental data and detailed protocols are presented to aid in the selection of the most suitable product for research and development applications.
Executive Summary
This compound, a bicyclic monoterpenoid alcohol, is a valuable chiral building block in organic synthesis and a compound of interest for its potential biological activities. It can be obtained through chemical synthesis or by extraction from natural sources, primarily from essential oils of plants like Thymus vulgaris (thyme). This guide demonstrates that while high-purity this compound can be obtained from both synthetic and natural origins, the impurity profiles differ significantly. Natural this compound is often co-extracted with other monoterpenes, whereas synthetic routes may result in isomeric impurities and residual reactants or solvents. Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the accurate assessment of purity and characterization of these impurities.
Data Presentation: Purity Comparison
The purity of this compound is influenced by its source and the subsequent purification methods employed. The following table summarizes representative quantitative data on the purity of synthetic and natural this compound based on available literature.
| Source | Production Method | Purity (before purification) | Purity (after purification) | Primary Impurities | Analytical Method | Reference |
| Natural | Steam distillation of Thymus vulgaris | 76.2% (w/w) | 98.2% (w/w) | Thymol (5.0%), β-Myrcene (2.8%), Sabinene (B1680474) (2.2%), γ-terpinene (1.9%), p-Cymene (1.5%), Linalool (3.5%), (Z)-(R)-4-thujanol (1.5%), β-Caryophyllene (1.2%), α-Terpineol (1.7%), Carvacrol (1.8%) | GC-MS, NMR | [1][2] |
| Synthetic | Commercial Supplier (Aldrich-Fluka) | Not specified | 98% (trans-(+)-isomer) | Isomeric impurities | Enantioselective GC | [3] |
| Synthetic | Not specified | Not specified | ≥97.0% (GC) | Not specified | GC | [4] |
Experimental Protocols
Accurate purity assessment relies on robust analytical methodologies. Below are detailed protocols for the key experiments used in the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it ideal for analyzing the purity of essential oil components like this compound.
Objective: To separate, identify, and quantify the components in a sample of this compound.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and a mass spectrometer (MS) detector.
-
Capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
Reagents and Materials:
-
This compound sample (synthetic or natural).
-
High-purity solvent for dilution (e.g., n-heptane, ethanol, or dichloromethane).
-
Helium (carrier gas).
-
Internal standard (optional, for quantitative analysis).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 µL in 1 mL).
-
GC-MS System Setup:
-
Set the injector temperature to 250°C.
-
Set the initial oven temperature to 60°C, hold for 2 minutes.
-
Ramp the oven temperature to 240°C at a rate of 3°C/min.
-
Set the carrier gas (Helium) flow rate to 1 mL/min.
-
The MS transfer line temperature is set to 280°C.
-
The ion source temperature is set to 230°C.
-
The MS is operated in electron ionization (EI) mode at 70 eV, scanning from m/z 40 to 400.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition and Analysis:
-
Acquire the chromatogram and mass spectra.
-
Identify the peaks by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
-
Determine the relative percentage of each component by integrating the peak areas in the chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment
NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used for quantitative analysis (qNMR) to determine purity.
Objective: To confirm the chemical structure of this compound and assess its purity.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents and Materials:
-
This compound sample.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal standard for qNMR (e.g., maleic acid, dimethyl sulfone).
Procedure:
-
Sample Preparation:
-
For qualitative analysis, dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of deuterated solvent in an NMR tube.
-
For quantitative analysis (qNMR), accurately weigh the this compound sample and the internal standard and dissolve them in the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters include a 30° pulse angle, a relaxation delay of at least 5 times the longest T₁, and a sufficient number of scans for a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum.
-
For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum.
-
For purity determination, compare the integral of a signal corresponding to this compound with the integral of the internal standard. The purity can be calculated using the known masses and molar masses of the sample and the standard.
-
Analyze the chemical shifts and coupling constants to confirm the structure of this compound and identify any impurities.
-
Mandatory Visualizations
The following diagrams illustrate the workflow for assessing the purity of this compound.
Caption: Workflow for assessing the purity of this compound.
References
Quantitative Analysis of 4-Thujanol Across Thymus Species: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the quantitative occurrence of 4-Thujanol, a significant monoterpenoid alcohol, across various species of the genus Thymus. The presence and concentration of this compound are key determinants of the chemical profile (chemotype) of thyme essential oils, influencing their potential applications in the pharmaceutical, cosmetic, and food industries. This document summarizes key quantitative data from scientific literature, details the experimental protocols for analysis, and presents a visual workflow for its quantification.
Data Summary: this compound Content in Thymus Species
The concentration of this compound, also referred to as sabinene (B1680474) hydrate (B1144303), exhibits significant variation among different Thymus species and even within the same species depending on the specific chemotype. Based on available research, Thymus vulgaris is the most prominent species known to feature a this compound-rich chemotype. Data for other species is limited, suggesting that this compound is not a major constituent in their typical essential oil profiles.
| Thymus Species | Chemotype | This compound / Sabinene Hydrate Content (% of Essential Oil) | Reference |
| Thymus vulgaris | This compound | Up to 76% (in essential oil aggregate) | [1] |
| Thymus vulgaris | This compound/Terpinen-4-ol | 49.5% (42.2% cis-sabinene hydrate and 7.3% trans-sabinene hydrate) | [2] |
| Thymus thracicus | Mixed mono-/sesquiterpene | 13.58% (cis-sabinene hydrate) | [3] |
| Thymus pulegioides | This compound | Not explicitly quantified, but noted as a less common chemotype. | [4] |
| Thymus serpyllum | Not typically a major component | Data not available in reviewed literature. | |
| Thymus zygis | Not typically a major component | Data not available in reviewed literature. |
It is important to note that the this compound chemotype of Thymus vulgaris is considered much less common than the linalool (B1675412) and thymol (B1683141) varieties[4].
Experimental Protocols
The quantification of this compound in Thymus species typically involves two main stages: extraction of the essential oil and chromatographic analysis.
Essential Oil Extraction: Steam Distillation
A prevalent method for extracting essential oils from the aerial parts of Thymus plants is steam distillation.
-
Plant Material Preparation: The aerial parts of the Thymus plant are collected, often during the flowering stage, and air-dried.
-
Apparatus: A Clevenger-type apparatus is commonly used for hydrodistillation.
-
Procedure:
-
A specific weight of the dried plant material is placed in a flask with a volume of water.
-
The mixture is heated to boiling, and the resulting steam, carrying the volatile essential oils, passes through a condenser.
-
The condensed liquid, a mixture of water and essential oil, is collected in a graduated burette.
-
Due to their different densities, the essential oil separates from the water and can be collected.
-
The collected oil is then dried over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Quantitative Analysis: Gas Chromatography (GC)
Gas chromatography coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard technique for the qualitative and quantitative analysis of essential oil components.
-
Instrumentation: A gas chromatograph equipped with a capillary column and a detector (FID or MS).
-
Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane, ethanol) to an appropriate concentration.
-
GC-FID/MS Conditions (Example):
-
Column: A capillary column such as DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is used.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Injector and Detector Temperature: The injector and detector temperatures are maintained at elevated levels (e.g., 250°C and 280°C, respectively) to ensure volatilization of the sample and prevent condensation.
-
Oven Temperature Program: A temperature gradient is applied to the oven to separate the different components of the essential oil. An example program could be:
-
Initial temperature of 60°C held for a few minutes.
-
Ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).
-
Hold at the final temperature for a set period.
-
-
Identification: Components are identified by comparing their retention times and mass spectra with those of authentic standards and by referencing mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: The relative percentage of each component is calculated from the peak area in the chromatogram. For absolute quantification, a calibration curve with a pure standard of this compound is required.
-
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound in Thymus species.
Caption: Workflow for the quantification of this compound in Thymus species.
References
A Comparative Analysis of the Genotoxic Potential of 4-Thujanol and Other Common Monoterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the genotoxic potential of 4-Thujanol against other widely occurring monoterpenes, including linalool (B1675412), d-limonene, sabinene (B1680474), alpha-terpineol (B3430122), and camphor (B46023). The information is compiled from various in vitro and in vivo studies to assist in the safety assessment and development of therapeutic agents and other commercial products containing these compounds.
Executive Summary
The available data suggests a varied genotoxic profile among the selected monoterpenes. This compound has demonstrated clastogenic effects in human peripheral blood lymphocytes. In contrast, d-limonene and linalool are largely considered non-genotoxic. The evidence for alpha-terpineol is mixed, while sabinene and camphor have generally tested negative for genotoxicity in the available assays. This guide presents the quantitative data from key studies in a comparative format and details the experimental methodologies employed.
Quantitative Data on Genotoxicity
The following tables summarize the quantitative findings from various genotoxicity assays for this compound and other selected monoterpenes. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.
Table 1: In Vitro Chromosome Aberration and Micronucleus Assays in Human Peripheral Blood Lymphocytes
| Compound | Assay | Concentration (µg/mL) | Result (% Aberrant Cells or % Micronucleated Cells) | Metabolic Activation (S9) | Reference |
| This compound | Chromosome Aberration | 13, 26, 52 | Statistically significant increase in chromosomal aberrations at all concentrations (p < 0.001) | With and Without | (Kocaman et al., 2011)[1] |
| Micronucleus Test | 13, 26, 52 | Statistically significant increase in micronucleus formation at all concentrations (p < 0.05) | With and Without | (Kocaman et al., 2011)[1] | |
| Linalool | Micronucleus Test | 0.5 - 100 | Devoid of genotoxicity | Not specified | [2] |
| Linalyl Acetate | Micronucleus Test | 0.5 - 100 | Significant, concentration-dependent increase in micronuclei frequency | Not specified | [2] |
| alpha-Terpineol | Micronucleus Test | 500 | Increased presence of micronuclei, bridges, and nuclear buds | Not specified | [3] |
Table 2: Comet Assay Results
| Compound | Cell Line | Concentration | Result (e.g., % Tail DNA, Olive Tail Moment) | Reference |
| alpha-Terpineol | Not Specified | 100, 200, 500 µg/mL | Increased damage index and frequency of damage | [3] |
| Linalool | Blood and Brain Cells (in vivo) | 10, 50, 100, 200 mg/kg | No increase in DNA damage | [4] |
Table 3: Other Genotoxicity Assays
| Compound | Assay | Result | Metabolic Activation (S9) | Reference |
| d-Limonene | Ames Test | Negative | With and Without | [5] |
| Sabinene | BlueScreen™ HC Assay | Negative for genotoxicity, Positive for cytotoxicity | With and Without | [6] |
| Camphor | Ames Test | Negative | Not specified | [7] |
| Micronucleus Test (in vivo, rat) | No significant increase in micronucleated polychromatic erythrocytes | N/A | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are based on standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), and specific details from the referenced studies.
Chromosome Aberration Test (based on OECD 473)
The in vitro chromosome aberration test is designed to identify substances that cause structural damage to chromosomes.
-
Cell Culture: Human peripheral blood lymphocytes (PBLs) are stimulated to divide using a mitogen (e.g., phytohaemagglutinin).
-
Exposure: The cultured cells are exposed to at least three concentrations of the test substance (e.g., 13, 26, and 52 µg/mL for this compound) for a defined period, typically with and without a metabolic activation system (S9 mix). Positive and negative (solvent) controls are run in parallel.
-
Metaphase Arrest: After the treatment period, a spindle inhibitor (e.g., colchicine (B1669291) or colcemid) is added to arrest the cells in metaphase.
-
Harvesting and Staining: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides. The chromosomes are then stained, typically with Giemsa.
-
Analysis: At least 200 well-spread metaphases per concentration are scored for chromosomal aberrations, which are categorized into types such as chromatid and chromosome gaps, breaks, and exchanges.
In Vitro Micronucleus Assay (based on OECD 487)
This assay detects damage to chromosomes or the mitotic apparatus by identifying small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells.
-
Cell Culture and Treatment: Similar to the chromosome aberration test, cultured human PBLs are treated with various concentrations of the test substance with and without S9 mix.
-
Cytokinesis Block: Cytochalasin B is often added to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one nuclear division after treatment.
-
Harvesting and Staining: Cells are harvested and stained with a DNA-specific stain (e.g., Giemsa, propidium (B1200493) iodide, or acridine (B1665455) orange).
-
Scoring: A minimum of 2000 binucleated cells per concentration are scored for the presence of micronuclei. The number of micronucleated binucleated cells is recorded.
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: A suspension of single cells (e.g., from blood, brain, or cultured cell lines) is prepared.
-
Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution (containing detergent and high salt) to remove cell membranes and histones, leaving behind the DNA as "nucleoids."
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and are then subjected to electrophoresis. DNA with strand breaks migrates from the nucleus, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized using a fluorescence microscope.
-
Data Analysis: Image analysis software is used to quantify the extent of DNA damage, typically by measuring parameters such as the percentage of DNA in the tail and the Olive Tail Moment.
BlueScreen™ HC Assay
This is a high-throughput screening assay that measures the induction of the GADD45a gene, which is involved in the cellular response to genotoxic stress.
-
Cell Line: A human lymphoblastoid cell line (TK6) containing a Gaussia luciferase (GLuc) reporter gene under the control of the GADD45a promoter is used.
-
Exposure: The cells are exposed to a range of concentrations of the test substance in microplates, with and without S9 metabolic activation.
-
Luciferase Measurement: After an incubation period, the amount of GLuc secreted into the cell culture medium is quantified by adding a substrate and measuring the resulting luminescence.
-
Cytotoxicity Measurement: Cell viability is concurrently measured, typically using a fluorescent dye.
-
Data Interpretation: An increase in luciferase activity, normalized to cell viability, indicates an induction of the GADD45a gene and a positive result for genotoxicity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway involved in the cellular response to DNA damage and a typical workflow for an in vitro genotoxicity study.
Caption: A simplified diagram of the p53-mediated DNA damage response pathway.
Caption: A general workflow for in vitro genotoxicity testing of a substance.
Conclusion
The genotoxic potential of monoterpenes is compound-specific. While this compound exhibits clear clastogenic activity in vitro, other monoterpenes like d-limonene and linalool appear to be non-genotoxic under the tested conditions. The conflicting data for alpha-terpineol highlights the importance of considering multiple endpoints and experimental systems in toxicological evaluations. This guide serves as a starting point for researchers, and further investigation into the specific mechanisms of action and dose-response relationships is recommended for a comprehensive risk assessment.
References
- 1. BlueScreen™ HC Assay | Predictive Genotoxicity Testing [gentronix.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Toxicogenetic profile of the monoterpene alpha-terpineol on normal and tumor eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rifm.org [rifm.org]
- 5. researchgate.net [researchgate.net]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. 21stcenturypathology.com [21stcenturypathology.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of an Enantioselective GC Method for 4-Thujanol
For researchers, scientists, and drug development professionals, the stereoisomeric composition of chiral compounds like 4-thujanol (also known as thuj-4-ol or sabinene (B1680474) hydrate) is of critical importance due to the often differing pharmacological and toxicological profiles of enantiomers. Gas chromatography (GC) with a chiral stationary phase is the predominant technique for the enantioselective analysis of volatile compounds such as monoterpene alcohols. This guide provides a comprehensive comparison of the validation of an enantioselective GC method for this compound, alongside alternative chiral separation techniques, supported by representative experimental data.
Comparison of Analytical Methods for Chiral Separation
While enantioselective GC is a powerful tool for the analysis of volatile compounds like this compound, other techniques such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases offer alternative approaches. The choice of method depends on the specific requirements of the analysis, including the volatility of the analyte, the complexity of the sample matrix, and the desired throughput.
| Feature | Enantioselective Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Separation of volatile compounds in the gas phase based on their differential partitioning between a gaseous mobile phase and a chiral stationary phase. | Separation of compounds in the liquid phase based on their differential interactions with a chiral stationary phase. | Separation using a supercritical fluid (typically CO2) as the mobile phase, offering properties intermediate between a gas and a liquid. |
| Typical Analytes | Volatile and semi-volatile compounds that are thermally stable. | Non-volatile and thermally labile compounds. | A wide range of compounds, including those suitable for both GC and HPLC. |
| Advantages | High resolution, high sensitivity (especially with mass spectrometry detection), well-established for essential oil analysis. | Versatile for a wide range of compounds, well-established technique with a variety of available chiral stationary phases. | Faster separations and higher throughput than HPLC, lower viscosity of the mobile phase leads to lower backpressure, use of environmentally benign mobile phases (CO2).[1] |
| Disadvantages | Limited to thermally stable and volatile compounds. | Lower efficiency and longer run times compared to GC and SFC, higher consumption of organic solvents. | Higher initial instrument cost. |
| Application to this compound | Ideal due to the volatile nature of this compound. | Feasible, but may require derivatization to improve chromatographic properties and detection. | A promising alternative with the potential for high-throughput analysis.[1] |
Enantioselective GC Method for this compound: A Representative Approach
Due to the absence of a complete, publicly available validated method for the enantioselective analysis of this compound, a representative method based on the analysis of structurally similar monoterpene alcohols, such as terpinen-4-ol and linalool, is presented. The validation parameters provided are illustrative and represent typical performance characteristics for such an assay.
Experimental Protocol
1. Instrumentation and Materials:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chiral capillary column: e.g., a derivatized β-cyclodextrin stationary phase (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier gas: Helium or Hydrogen.
-
Standard solutions of the enantiomers of this compound.
-
Solvent: Hexane or ethyl acetate.
2. Chromatographic Conditions (Illustrative):
-
Injector Temperature: 250°C
-
Oven Temperature Program: 60°C (hold for 2 min), ramp to 180°C at 2°C/min, hold for 5 min.
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Detector Temperature: 250°C (FID) or MS transfer line at 280°C.
-
Injection Volume: 1 µL (split ratio 50:1).
3. Sample Preparation:
-
Prepare a stock solution of racemic this compound in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.
-
For the analysis of samples (e.g., essential oils), dilute the sample in the solvent to bring the concentration of this compound within the calibration range.
4. Method Validation Procedure:
-
Specificity: Analyze blank solvent, individual enantiomer standards, and the racemic mixture to ensure no interfering peaks are present at the retention times of the this compound enantiomers.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration for each enantiomer. The correlation coefficient (r²) should be ≥ 0.99.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a standard solution at three different concentrations (low, medium, high) six times on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD should be ≤ 5%.
-
-
Accuracy: Perform a recovery study by spiking a blank matrix with known amounts of the this compound enantiomers at three different concentration levels. The recovery should be within 95-105%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Illustrative Validation Data Summary
The following table summarizes typical validation parameters for an enantioselective GC method for a monoterpene alcohol, which can be considered representative for this compound.
| Validation Parameter | Illustrative Performance Characteristic |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Precision (Repeatability, %RSD) | ≤ 2.0% |
| Precision (Intermediate, %RSD) | ≤ 5.0% |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL |
Visualizing the Workflow
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for method validation and a logical approach to selecting a suitable chiral separation method.
Conclusion
The enantioselective analysis of this compound is most effectively achieved using gas chromatography with a chiral cyclodextrin-based stationary phase. A properly validated GC method will provide the necessary specificity, linearity, precision, accuracy, and sensitivity for the reliable quantification of its stereoisomers. While chiral HPLC and SFC present viable alternatives, particularly for less volatile or thermally labile compounds, GC remains the gold standard for volatile monoterpene alcohols like this compound. The choice of the optimal analytical technique should be guided by the specific analytical problem, sample characteristics, and available instrumentation. This guide provides a framework for the validation of an enantioselective GC method and a comparative overview of alternative technologies to aid researchers in making informed decisions for their analytical needs.
References
Comparative Efficacy of 4-Thujanol and Menthol as Dermal Penetration Enhancers: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
The transdermal delivery of therapeutic agents presents a compelling alternative to conventional administration routes, offering the potential to bypass first-pass metabolism and improve patient compliance. However, the stratum corneum, the skin's outermost layer, poses a significant barrier to the penetration of most drug molecules. Chemical penetration enhancers, particularly terpenes derived from natural sources, have been extensively investigated for their ability to reversibly modulate the stratum corneum's barrier function. Among these, menthol (B31143) is a well-established enhancer. This guide provides an objective comparison of the efficacy of menthol and a potential alternative, 4-Thujanol, as skin penetration enhancers, supported by available experimental data.
Executive Summary
Menthol is a widely studied and effective penetration enhancer with a multifaceted mechanism of action. It has been shown to significantly increase the dermal permeability of a variety of drugs. In contrast, there is a notable lack of scientific literature and experimental data on the efficacy of this compound as a skin penetration enhancer. While one source suggests that (E)-(R)-4-thujanol is an analogue of menthol and could be used in similar applications to facilitate the crossing of active molecules through cell membranes, this claim is not yet substantiated by published, peer-reviewed experimental data. Therefore, this guide will primarily present the extensive data available for menthol while highlighting the current data gap for this compound.
Quantitative Comparison of Penetration Enhancement
The efficacy of a penetration enhancer is commonly expressed as the Enhancement Ratio (ER), which is the factor by which the enhancer increases the drug's permeability through the skin compared to a control formulation without the enhancer. The following table summarizes the enhancement ratios for menthol from various in vitro skin permeation studies. No comparable data was found for this compound in the reviewed literature.
| Drug | Enhancer (Concentration) | Skin Model | Vehicle | Enhancement Ratio (ER) |
| Bulfalin | l-Menthol (5%) | Not Specified | Not Specified | 15.3[1] |
| Ondansetron HCl | Menthol (8% w/w) | Rat Epidermis | 2% w/w HPC gel in 60% v/v ethanol-water | 13.06[2] |
| Testosterone | Menthol (concentration not specified) | Not Specified | Aqueous ethanol | 8-fold increase in skin flux |
| 5-Fluorouracil | Menthol (concentration varied) | Not Specified | Not Specified | Significant enhancement observed |
Note: The effectiveness of a penetration enhancer is highly dependent on the specific drug, the vehicle used, the concentration of the enhancer, and the skin model.
Experimental Protocols
The following is a generalized experimental protocol for in vitro skin permeation studies, based on methodologies commonly cited in the literature for evaluating penetration enhancers like menthol.
Typical In Vitro Skin Permeation Study
1. Skin Membrane Preparation:
-
Full-thickness abdominal skin is excised from a suitable animal model (e.g., rat, mouse, or pig).
-
Subcutaneous fat and connective tissue are carefully removed.
-
The skin is then mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.
2. Franz Diffusion Cell Setup:
-
The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, PBS), which is continuously stirred and maintained at a physiological temperature (typically 32°C or 37°C).
-
The donor compartment is charged with the formulation containing the drug and the penetration enhancer. A control formulation without the enhancer is also tested in parallel.
3. Sampling and Analysis:
-
At predetermined time intervals, aliquots are withdrawn from the receptor compartment and replaced with fresh receptor medium to maintain sink conditions.
-
The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
4. Data Analysis:
-
The cumulative amount of drug permeated per unit area is plotted against time.
-
The steady-state flux (Jss) is determined from the linear portion of the plot.
-
The permeability coefficient (Kp) and the enhancement ratio (ER) are calculated.
Mechanism of Action: Menthol
Menthol is believed to enhance skin penetration through several mechanisms, primarily by disrupting the highly organized lipid structure of the stratum corneum.
-
Lipid Fluidization: Menthol, being a lipophilic molecule, partitions into the intercellular lipid matrix of the stratum corneum. This disrupts the tight packing of the lipid bilayers, increasing their fluidity and creating more permeable pathways for drug diffusion.
-
Interaction with Keratin (B1170402): Menthol may also interact with intracellular keratin within the corneocytes, leading to a conformational change that can further decrease the barrier function of the stratum corneum.
-
Formation of Eutectic Mixtures: Menthol can form a eutectic mixture with some drugs. A eutectic mixture has a lower melting point than its individual components, which can increase the drug's solubility in the formulation and its subsequent partitioning into the skin.
Visualizing Experimental and Mechanistic Pathways
Experimental Workflow for Skin Permeation Studies
Caption: Workflow of a typical in vitro skin permeation study.
Proposed Signaling Pathway for Menthol's Penetration Enhancement
Caption: Proposed mechanisms of menthol as a skin penetration enhancer.
Conclusion
Menthol is a well-documented and effective skin penetration enhancer, with substantial quantitative data supporting its efficacy for a range of drugs. Its mechanisms of action, primarily involving the disruption of the stratum corneum lipids, are also well-characterized.
In contrast, the scientific literature currently lacks the necessary experimental data to validate the efficacy of this compound as a skin penetration enhancer. While its structural similarity to menthol suggests potential, further research and robust in vitro and in vivo studies are required to establish its comparative efficacy and mechanism of action. For researchers and drug development professionals, menthol remains the evidence-based choice of a terpene-based penetration enhancer, while this compound represents an area for future investigation.
References
Evaluating the Synergistic Effects of 4-Thujanol with Other Terpenes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the synergistic effects of 4-Thujanol with other terpenes, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. While direct experimental data on the synergistic effects of isolated this compound is limited, this document summarizes available data from studies on essential oils rich in this compound and extrapolates potential synergies based on the activities of structurally similar terpenes, such as terpinen-4-ol. Detailed experimental protocols and relevant signaling pathways are also provided to facilitate further research in this promising area.
Antimicrobial Synergy
The synergistic antimicrobial potential of this compound has been demonstrated in studies utilizing essential oils containing a significant percentage of this monoterpene. A notable study by Boughendjioua and Djeddi investigated the combined antimicrobial effects of Origanum majorana essential oil, which is rich in trans-4-thujanol (24.6%) and (-)-terpinene-4-ol (29.1%), with other essential oils against various bacterial strains.[1]
Quantitative Data for Antimicrobial Synergy
The following table summarizes the results from the checkerboard assay, which is a standard method for evaluating antimicrobial synergy. The Fractional Inhibitory Concentration (FIC) index is used to classify the interaction between the combined agents. An FIC index of ≤ 0.5 indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.
| Essential Oil Combination | Target Microorganism | MIC of O. majorana Oil Alone (µg/mL) | MIC of Combined Oil Alone (µg/mL) | FIC Index | Interpretation |
| O. majorana + L. dentata | S. aureus | 1250 | 5000 | 0.75 | Additive |
| O. majorana + L. dentata | E. coli | 1250 | 20000 | 0.75 | Additive |
| O. majorana + T. serpyllum | S. aureus | 1250 | 625 | 0.75 | Additive |
| O. majorana + T. serpyllum | E. coli | 1250 | 1250 | 0.75 | Additive |
Data extracted from Boughendjioua and Djeddi, 2017.[1]
Anti-inflammatory and Anticancer Synergy: A Field for Future Research
Currently, there is a notable lack of direct experimental studies evaluating the synergistic anti-inflammatory and anticancer effects of this compound in combination with other specific terpenes. However, based on the known anti-inflammatory and anticancer properties of this compound and the documented synergistic activities of the structurally similar monoterpene, terpinen-4-ol, we can hypothesize potential synergistic combinations that warrant further investigation.
Terpinen-4-ol has demonstrated synergistic inhibitory effects on cancer cell proliferation when combined with chemotherapeutic agents like oxaliplatin (B1677828) and 5-fluorouracil.[2][3] It has also been shown to induce apoptosis in cancer cells through mitochondria-mediated pathways.[4] Given the structural similarity and shared functional groups between this compound and terpinen-4-ol, it is plausible that this compound could exhibit similar synergistic potential.
Potential Synergistic Combinations for Further Study:
-
Anti-inflammatory: this compound in combination with other anti-inflammatory terpenes such as β-caryophyllene , α-pinene , or limonene (B3431351) . These combinations could potentially lead to enhanced inhibition of pro-inflammatory signaling pathways like NF-κB and MAPK.
-
Anticancer: this compound combined with terpenes known for their pro-apoptotic and anti-proliferative effects, such as limonene , linalool , or β-caryophyllene . Such combinations may result in a more potent induction of apoptosis in cancer cells.
Experimental Protocols
To facilitate research into the synergistic effects of this compound, detailed methodologies for key experiments are provided below.
Checkerboard Assay for Antimicrobial Synergy
This method is used to determine the synergistic, additive, or antagonistic effects of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Stock solutions of this compound and the other terpene of interest
-
Spectrophotometer for measuring optical density (OD)
Procedure:
-
Preparation of Inoculum: Culture the microorganism overnight and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilutions:
-
In a 96-well plate, perform serial twofold dilutions of this compound horizontally (e.g., across columns 1-10).
-
Perform serial twofold dilutions of the second terpene vertically (e.g., down rows A-G).
-
Column 11 should contain serial dilutions of this compound alone, and row H should contain serial dilutions of the second terpene alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Well H12 should serve as a growth control (no antimicrobial agents).
-
-
Inoculation: Add the prepared microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the agent(s) that completely inhibits visible growth.
-
Calculation of FIC Index: The FIC index is calculated for each combination showing no growth using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Cell Viability Assay for Anticancer Synergy (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound and other terpene stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound alone, the other terpene alone, and combinations of both for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Synergy can be determined using methods such as the Chou-Talalay method, which calculates a Combination Index (CI). A CI < 1 indicates synergy.
Signaling Pathways and Visualization
The synergistic effects of terpenes are often attributed to their ability to modulate multiple signaling pathways involved in cellular processes such as inflammation and apoptosis.
Key Signaling Pathways
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a key regulator of inflammation. Many terpenes, including limonene, have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[5]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is involved in cellular responses to a variety of stimuli and plays a crucial role in inflammation and cell proliferation. Terpenes can modulate the phosphorylation of key proteins in this pathway, such as ERK, JNK, and p38.[6][7]
-
Apoptosis Pathways: Terpenoids can induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This often involves the regulation of Bcl-2 family proteins, release of cytochrome c, and activation of caspases.[1][4]
Visualizations
Caption: Workflow for the checkerboard assay to determine antimicrobial synergy.
Caption: Workflow for the MTT assay to evaluate anticancer synergy.
Caption: Inhibition of the NF-κB signaling pathway by terpenes.
References
- 1. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration [mdpi.com]
Unveiling the Bioactivity of 4-Thujanol: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical validation of 4-Thujanol's bioactivity. By comparing its performance with established alternatives and presenting supporting experimental data, this document serves as a critical resource for evaluating the therapeutic and practical potential of this bicyclic monoterpene alcohol.
This compound, also known as sabinene (B1680474) hydrate, is a naturally occurring compound found in the essential oils of various aromatic and medicinal plants. It has garnered scientific interest for its diverse biological activities. This guide delves into the quantitative data available for this compound's bioactivity, presents the methodologies of key experiments, and provides a comparative analysis with the well-characterized monoterpenoids, (-)-Menthol and Terpinen-4-ol.
Comparative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of this compound and its comparators, (-)-Menthol and Terpinen-4-ol. This allows for a direct comparison of their potency and efficacy across different biological systems.
| Bioactivity | Compound | Test System | Metric | Result | Reference |
| Genotoxicity | This compound | Human Peripheral Blood Lymphocytes | Genotoxic Concentration | 13, 26, and 52 µg/mL | [1] |
| Antigenotoxicity | This compound | Human Peripheral Blood Lymphocytes | Protective Effect | Significant reduction of cyclophosphamide-induced damage | [2] |
| Insect Repellency | This compound | Bark Beetle | Bioassay | Repellent | [3] |
| Membrane Permeability | This compound | Not Specified | Analogy | Analogue of menthol, suggested to facilitate molecular transport across cell membranes | [3] |
| Bioactivity | Compound | Test System | Metric | Result | Reference |
| TRPM8 Activation | (-)-Menthol | Human TRPM8 | EC50 | 0.6 µM | |
| Analgesic Activity | (-)-Menthol | κ-opioid receptors | Activity | Active | [4] |
| Antibacterial Activity | Terpinen-4-ol | Staphylococcus aureus | MIC | 0.25% (v/v) | [5] |
| Antibacterial Activity | Terpinen-4-ol | Staphylococcus aureus | MBC | 0.5% (v/v) | [5] |
| Anticancer Activity | Terpinen-4-ol | Colorectal, pancreatic, prostate, and gastric cancer cells | Growth Inhibition | 10-90% at 0.005-0.1% | [6] |
| Antioxidant Activity | Terpinen-4-ol | Murine Arthritis Model | Antioxidant Effect | 73.03% at 60 mg/kg | [7] |
Experimental Protocols
Understanding the methodologies behind the data is crucial for its interpretation and for designing future experiments. Below are detailed protocols for key bioassays relevant to the activities of this compound and its comparators.
Genotoxicity and Antigenotoxicity Assays in Human Lymphocytes
These assays are fundamental in determining the potential of a compound to induce or protect against DNA damage.
1. Cell Culture:
-
Human peripheral blood lymphocytes are isolated from healthy donors.
-
Cells are cultured in RPMI-1640 medium supplemented with fetal bovine serum and phytohemagglutinin to stimulate cell division.
2. Treatment:
-
For genotoxicity, cells are treated with varying concentrations of this compound (e.g., 13, 26, and 52 µg/mL).[1]
-
For antigenotoxicity, cells are co-treated with this compound and a known mutagen, such as cyclophosphamide.[2]
-
Negative and positive controls are included in each experiment.
3. Cytogenetic Analysis:
-
Chromosome Aberration Test: After treatment, cells are arrested in metaphase, harvested, and slides are prepared to visualize chromosomes. Chromosomal aberrations (e.g., breaks, gaps, rearrangements) are scored under a microscope.
-
Sister Chromatid Exchange (SCE) Assay: Cells are cultured in the presence of bromodeoxyuridine (BrdU) to differentiate sister chromatids. The frequency of exchanges between sister chromatids is a sensitive indicator of genotoxic effects.
-
Micronucleus (MN) Test: This assay detects small, extranuclear bodies (micronuclei) that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. The frequency of micronucleated cells is quantified.
4. Statistical Analysis:
-
Data are statistically analyzed to determine the significance of the observed effects compared to controls.
Insect Repellent Bioassay
Various bioassays are employed to evaluate the repellent properties of compounds against insects.
1. Test Organisms:
-
Target insect species, such as bark beetles or mosquitoes, are reared under controlled laboratory conditions.
2. Bioassay Arenas:
-
Different setups can be used, including olfactometers, choice chambers, or cage assays.
-
For a standardized in vitro assay, a system using a heat source to attract mosquitoes and an edible collagen sheet as a biting substrate can be employed.[8]
3. Treatment Application:
-
The test compound (e.g., this compound) is dissolved in a suitable solvent and applied to a surface (e.g., filter paper, collagen sheet) at various concentrations.
-
A control with the solvent alone is also prepared.
4. Behavioral Observation:
-
Insects are released into the bioassay arena, and their behavior is observed and recorded.
-
For repellency, metrics such as the number of insects landing on or biting the treated versus the control surface are quantified.
5. Data Analysis:
-
The percentage of repellency is calculated, and dose-response curves can be generated to determine the effective concentration (e.g., EC50).
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro evaluation of the protective effects of this compound against mitomycin-C and cyclophosphamide-induced genotoxic damage in human peripheral lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thujanol (C10H18O) CAS N° 546-79-2 [lahn.bio]
- 4. benchchem.com [benchchem.com]
- 5. Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers | PLOS One [journals.plos.org]
- 7. preprints.org [preprints.org]
- 8. A Novel in vitro Bioassay to Explore the Repellent Effects of Compounds Against Mosquito Aedes aegypti (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Sensory Analysis of 4-Thujanol Isomers: A Review of Available Data
For researchers, scientists, and drug development professionals, understanding the nuanced sensory profiles of isomeric compounds is critical for applications in flavor, fragrance, and pharmaceuticals. This guide provides a comparative overview of the sensory panel analysis of 4-Thujanol isomers. While detailed comparative data on all four stereoisomers is limited in publicly available literature, this document synthesizes the existing information on their general sensory characteristics and outlines the methodologies for conducting such sensory evaluations.
Introduction to this compound and its Isomers
This compound, also known as sabinene (B1680474) hydrate, is a monoterpenoid alcohol that exists as four stereoisomers: (+)-trans-4-thujanol, (-)-trans-4-thujanol, (+)-cis-4-thujanol, and (-)-cis-4-thujanol. These isomers share the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. This seemingly subtle difference in stereochemistry can lead to significant variations in their olfactory properties, influencing everything from the perceived scent in a fine fragrance to the taste profile in a food product.
While the synthesis of all four stereoisomers has been achieved for research purposes, comprehensive human sensory panel data that directly compares the odor and flavor profiles of each individual isomer is not extensively documented in scientific literature. However, general sensory descriptors for this compound have been reported, providing a foundational understanding of its olfactory characteristics.
General Sensory Profile of this compound
Sensory panel evaluations of this compound, without differentiation of its specific isomers, have characterized its aroma and flavor with a range of descriptors. These are summarized in the table below.
| Sensory Attribute | Descriptors |
| Odor | Herbal, cooling, minty, eucalyptus, green, terpenic, spicy, woody, terpineol-like |
| Flavor | Fresh, minty, thyme-like |
Note: This data represents a composite of findings for this compound and may not be representative of the nuanced differences between individual stereoisomers.
One study noted a strong electrophysiological response in the bark beetle (Ips typographus) specifically to the (+)-trans-4-thujanol isomer, highlighting that different isomers can have distinct biological activities, which may also translate to differences in human sensory perception.
Experimental Protocols for Sensory Panel Analysis
To conduct a comparative sensory panel analysis of the this compound isomers, a robust and well-defined experimental protocol is essential. The following methodologies are standard in the flavor and fragrance industry for evaluating the sensory properties of chemical compounds.
Panelist Selection and Training
A trained sensory panel is crucial for obtaining reliable and reproducible data. Panelists are typically screened for their olfactory acuity, ability to discriminate between different scents, and their capacity to articulate sensory perceptions. Training involves familiarizing panelists with a standardized lexicon of aroma descriptors and reference standards to ensure consistency in their evaluations.
Sensory Evaluation Methods
Several methods can be employed for the sensory analysis of this compound isomers:
-
Descriptive Analysis: This is the most comprehensive method, where a trained panel identifies, describes, and quantifies the sensory attributes of a substance. A Quantitative Descriptive Analysis (QDA®) or a similar method would be ideal for comparing the isomers. Panelists would rate the intensity of various aroma and flavor descriptors (e.g., minty, woody, herbal) for each isomer on a numerical scale.
-
Triangle Test: This discrimination test can be used to determine if a perceptible difference exists between two isomers. Panelists are presented with three samples, two of which are identical and one is different, and are asked to identify the odd sample out.
-
Paired Comparison Test: This test is used to evaluate the intensity of a specific attribute between two isomers. For example, panelists could be asked to identify which of two isomers has a stronger "cooling" sensation.
-
Gas Chromatography-Olfactometry (GC-O): This instrumental technique combines gas chromatography with human sensory perception. As the individual isomers are separated by the GC, they are eluted to a sniffing port where a trained panelist can describe the odor of each compound as it emerges. This is a powerful tool for characterizing the specific aroma contribution of each isomer in a mixture.
The workflow for a comprehensive sensory analysis is illustrated in the diagram below.
Caption: Workflow for the comparative sensory analysis of this compound isomers.
Future Research Directions
The lack of detailed comparative sensory data for the four this compound isomers represents a significant knowledge gap. Future research should focus on conducting comprehensive sensory panel studies using trained panelists and standardized methodologies. Such studies would ideally generate quantitative data on the odor and flavor profiles of each isomer, including their odor detection thresholds. This information would be invaluable for the targeted application of these isomers in the food, fragrance, and pharmaceutical industries, allowing for the precise selection of an isomer to achieve a desired sensory outcome.
The signaling pathway for olfactory reception, which is the basis for sensory perception, is a complex process. A simplified representation of this pathway is provided below.
Caption: Simplified diagram of the olfactory signal transduction pathway.
Safety Operating Guide
Proper Disposal of 4-Thujanol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper disposal of 4-Thujanol, a bicyclic monoterpenoid, is crucial for maintaining laboratory safety and ensuring environmental compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound waste, aligning with regulatory standards.
Hazard Identification and Waste Classification
Before disposal, it is imperative to correctly classify this compound waste. Based on its chemical properties, this compound is categorized as a non-halogenated organic solvent. While not acutely hazardous, it is a combustible liquid and harmful if swallowed.
Regulatory Considerations:
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. This compound's flash point of 80°C (176°F) classifies it as an ignitable liquid in some jurisdictions, potentially falling under the EPA hazardous waste code D001 .[1][2] It is the responsibility of the waste generator to determine if the waste meets the criteria for hazardous waste in their specific location.[3]
| Property | Value/Classification | EPA Waste Code (Potential) |
| Physical State | Liquid (can be solid at room temperature) | N/A |
| Flash Point | 80 °C (176 °F) | D001 (Ignitability) |
| Toxicity | Harmful if swallowed | D-series (Toxicity - requires testing) |
| Chemical Family | Terpene Alcohol (Non-halogenated) | F003 (Spent non-halogenated solvents) |
On-Site Waste Management and Collection
Proper segregation and collection of this compound waste at the point of generation are critical to prevent accidental mixing with incompatible chemicals and to ensure safe disposal.
Experimental Protocol for Waste Collection:
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound and other compatible non-halogenated solvent waste. The container should be made of a material chemically resistant to organic solvents (e.g., high-density polyethylene (B3416737) or glass). Do not use metal containers for any acidic or basic waste streams.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its hazards (e.g., "Ignitable").
-
Segregation: Do not mix this compound waste with halogenated solvents, strong acids, bases, or oxidizers. Mixing different waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.
-
Container Filling: Fill the waste container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.
-
Secure Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area (SAA).[4] The SAA should be a well-ventilated, secondary containment area away from heat sources and ignition points.
Disposal Procedures
Disposal of this compound must comply with all federal, state, and local regulations.[5] In nearly all cases, this will involve transfer to a licensed hazardous waste disposal facility.
Step-by-Step Disposal Workflow:
-
Contact Environmental Health & Safety (EHS): Once the waste container is full, contact your institution's EHS department to arrange for a waste pickup.
-
Documentation: Complete all necessary waste disposal forms provided by your EHS office. This will typically include information on the chemical composition and volume of the waste.
-
Licensed Waste Transporter: Your institution will have a contract with a licensed hazardous waste transporter for the removal of chemical waste from your facility.
-
Final Disposal: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common disposal method for organic solvents like this compound is high-temperature incineration at a licensed facility.
Important Considerations:
-
Evaporation of waste is illegal. Do not leave waste containers open in a fume hood to evaporate.
-
Drain disposal is prohibited. Organic solvents must not be poured down the sanitary sewer.[6]
-
Chemical neutralization is not a suitable disposal method for this compound. Neutralization procedures are typically for corrosive wastes (acids and bases).
Emergency Procedures in Case of a Spill
In the event of a this compound spill, follow these procedures:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Ventilate: Increase ventilation to the area by opening sashes on fume hoods.
-
Containment: Use a spill kit with absorbent materials (e.g., sand, vermiculite) to contain the spill.
-
Cleanup: Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 4-Thujanol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling and disposal of 4-Thujanol, a bicyclic monoterpene alcohol used as a fragrance and flavoring agent.[1][2]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is critical for understanding its physical characteristics and potential hazards.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O | [3] |
| Molecular Weight | 154.25 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | |
| Odor | Minty, eucalyptus, green, terpenic | [4] |
| Flash Point | 80.0 °C (176.0 °F) - Closed Cup | [4] |
| Boiling Point | Not explicitly available in search results | |
| Water Solubility | Practically insoluble | [5] |
| Occupational Exposure Limits | No established PELs or TLVs found | [6][7] |
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended based on safety data sheets.
-
Hand Protection: Wear protective gloves. The specific glove material should be selected based on the breakthrough time and permeation rate for the substance. Nitrile gloves are often a suitable choice for general laboratory use, but compatibility should be verified.
-
Eye and Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary for operations with a higher risk of splashing.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If working in a well-ventilated area, respiratory protection may not be required. However, if vapors or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.
-
Ignition Sources: It is a combustible liquid, so keep it away from heat, sparks, open flames, and hot surfaces. Smoking is prohibited in areas where it is handled.
-
Personal Hygiene: Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.
-
Spills: In case of a spill, do not breathe vapors or aerosols. Avoid substance contact. Evacuate the area and ensure adequate ventilation. Use appropriate absorbent material to contain and clean up the spill.
Storage:
-
Container: Keep the container tightly closed.
-
Location: Store in a cool, dry, and well-ventilated place.
-
Incompatibilities: Keep away from oxidizing agents.
Experimental Protocol: Spill Response
In the event of a this compound spill, follow this step-by-step procedure:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.
-
PPE: Don the appropriate personal protective equipment, including respiratory protection if necessary.
-
Containment: Cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of the contaminated materials as hazardous waste according to institutional and local regulations.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of unused this compound and any contaminated materials as hazardous chemical waste. It should be sent to an approved waste disposal plant.
-
Container Disposal: Empty containers may retain product residue. Do not reuse empty containers. Puncture and dispose of them in accordance with local regulations. If the chemical is on an "Acutely Hazardous" or "P-list," the container must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[8] It is important to verify the classification of this compound with your institution's environmental health and safety department.
Logical Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Toxicity and Health Effects
While the Expert Panel for Fragrance Safety has concluded that this compound is safe for its current use in fragrances, it is important to be aware of the available toxicological data.[9] Studies have shown that this compound is not genotoxic in some assays, but other research has indicated potential genotoxic effects at certain concentrations in human peripheral blood lymphocytes in vitro.[1][9] There is a lack of data on repeated dose toxicity and reproductive toxicity.[9] As with any chemical, it is prudent to minimize exposure. In case of accidental exposure, follow these first aid measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
Eye Contact: Rinse out with plenty of water.
-
Ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.
References
- 1. researchgate.net [researchgate.net]
- 2. WHO | JECFA [apps.who.int]
- 3. This compound, cis-(+-)- | C10H18O | CID 20055523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sabinene hydrate, 546-79-2 [thegoodscentscompany.com]
- 5. Showing Compound this compound (FDB014958) - FooDB [foodb.ca]
- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 7. worksafebc.com [worksafebc.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
